molecular formula C9H11BrClNO2 B8112394 Ethyl 4-amino-3-bromobenzoate hydrochloride

Ethyl 4-amino-3-bromobenzoate hydrochloride

Cat. No.: B8112394
M. Wt: 280.54 g/mol
InChI Key: DZMRGDCIGBAECK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromobenzoate hydrochloride is an organic compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This hydrochloride salt is a derivative of benzoic acid and serves as a versatile building block and key intermediate in various organic synthesis and pharmaceutical research applications . The compound contains both an amino group and a bromine substituent on the benzene ring, which are functional groups that allow for further chemical modifications . The bromine atom acts as a good leaving group, making the compound suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form more complex biaryl or aryl amine structures . Additionally, the aromatic amino group can participate in diazotization reactions or be converted into other functional groups, expanding its utility in constructing diverse molecular libraries . In scientific research, this chemical is used as a fundamental scaffold in the development of new drugs and active pharmaceutical ingredients (APIs) . Its properties also make it relevant in material science for the creation of specialized organic compounds . Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4-amino-3-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMRGDCIGBAECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of Ethyl 4-amino-3-bromobenzoate hydrochloride .

Executive Summary

Ethyl 4-amino-3-bromobenzoate hydrochloride is a specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and local anesthetics.[1] Its core structure—an ethyl ester functionalized with an ortho-bromo aniline moiety—provides unique electronic properties that facilitate regioselective coupling reactions (e.g., Suzuki-Miyaura cross-coupling) and nucleophilic substitutions.

This guide provides a comprehensive technical analysis of the compound's physicochemical attributes, validated synthesis protocols, and structural characterization data to support researchers in drug development and organic synthesis.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound exists primarily as a stable hydrochloride salt to enhance aqueous solubility and shelf-life stability compared to its free base counterpart.

Attribute Details
IUPAC Name Ethyl 4-amino-3-bromobenzoate hydrochloride
Common Name 3-Bromo-benzocaine hydrochloride
CAS Number (Free Base) 7149-03-3
CAS Number (Salt) Not widely listed; often prepared in situ from 7149-03-3
Molecular Formula C₉H₁₀BrNO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 244.09 g/mol (Free Base) / 280.55 g/mol (HCl Salt)
SMILES CCOC(=O)C1=CC(Br)=C(N)C=C1.Cl
Structural Features Ester Group: Susceptible to hydrolysis; lipophilic anchor.• Bromine (C3): Weakly deactivating, ortho-director for metallation, leaving group for cross-coupling.• Amine (C4): Electron-donating, facilitates salt formation.
Functional Group Analysis (DOT Diagram)

ChemicalStructure Compound Ethyl 4-amino-3-bromobenzoate HCl Ester Ethyl Ester (-COOEt) Lipophilicity & Hydrolysis Site Compound->Ester C1 Position Bromine Bromine (-Br) Cross-Coupling Site Steric Hindrance Compound->Bromine C3 Position Amine Amine (-NH2·HCl) Solubility & Salt Formation Compound->Amine C4 Position

Figure 1: Functional group analysis highlighting reactive centers and physicochemical contributors.

Physicochemical Properties[1][2][5]

The transition from free base to hydrochloride salt significantly alters the physical behavior of the molecule, particularly regarding solubility and thermal stability.

Comparative Property Table
PropertyFree Base (C₉H₁₀BrNO₂)Hydrochloride Salt (C₉H₁₁BrClNO₂)
Physical State Off-white to pale beige solidWhite to off-white crystalline powder
Melting Point 105–109 °C (Lit. range for similar esters)>200 °C (Decomposition)
Solubility (Water) Very Low (< 0.5 mg/mL)Moderate to High (Ionizable)
Solubility (DMSO) High (> 20 mg/mL)High
LogP (Lipophilicity) 2.21 (Experimental)< 1.0 (Apparent LogD at pH 7.4)
pKa (Conjugate Acid) ~2.5–3.0 (Aniline nitrogen)N/A (Already protonated)
H-Bond Donors 13 (NH3+)
H-Bond Acceptors 33
Solubility & Lipophilicity Profile
  • Free Base: The presence of the lipophilic ethyl ester and bromine atom makes the free base sparingly soluble in water but highly soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Ethanol.

  • Hydrochloride Salt: Protonation of the amino group (

    
    ) disrupts the crystal lattice energy and facilitates solvation in aqueous media, making the salt form preferred for biological assays or aqueous formulations.
    

Structural Characterization (Spectroscopy)[2][5]

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[8] The bromine atom at position 3 induces significant chemical shift changes compared to the non-brominated parent (Benzocaine).

¹H NMR Data (400 MHz, CDCl₃) - Free Base

Note: In the HCl salt, the amine protons will vanish (exchange with D₂O) or shift downfield significantly (>9 ppm).

Proton AssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-2 (Ar-H)8.07 Singlet (d)~2.0 HzDeshielded by Ester & Br (Ortho to both)
H-6 (Ar-H)7.75 Doublet (dd)8.5 Hz, 2.0 HzDeshielded by Ester (Ortho)
H-5 (Ar-H)6.69 Doublet8.5 HzShielded by Amine (Ortho)
NH₂ 4.57 Broad Singlet-Exchangeable amine protons
O-CH₂- 4.29 Quartet7.1 HzEthyl ester methylene
-CH₃ 1.34 Triplet7.1 HzEthyl ester methyl
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (M+): 243.0 / 245.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Key Fragment: Loss of ethoxy group (

    
    ) or ethyl group (
    
    
    
    ).

Synthesis & Manufacturing Protocol

The synthesis typically proceeds via the electrophilic aromatic bromination of Benzocaine (Ethyl 4-aminobenzoate). This method is cost-effective and regioselective due to the strong ortho-directing effect of the amino group.

Synthesis Workflow (DOT Diagram)

Synthesis Start Starting Material: Ethyl 4-aminobenzoate (Benzocaine) Step1 Step 1: Bromination Reagent: Br2 / Acetic Acid or NBS/DMF Temp: 0°C to RT Start->Step1 Inter Intermediate: Ethyl 4-amino-3-bromobenzoate (Free Base) Step1->Inter Step2 Step 2: Salt Formation Reagent: HCl (g) in Dioxane/Ether Temp: 0°C Inter->Step2 Final Final Product: Ethyl 4-amino-3-bromobenzoate HCl (White Precipitate) Step2->Final

Figure 2: Step-wise synthesis pathway from Benzocaine to the Hydrochloride salt.

Detailed Experimental Protocol

Step 1: Bromination

  • Dissolution: Dissolve 16.5 g (0.1 mol) of Ethyl 4-aminobenzoate in 150 mL of Glacial Acetic Acid (or DCM).

  • Addition: Add bromine (Br₂) (16.0 g, 0.1 mol) dropwise over 30 minutes while maintaining the temperature between 0–5°C. The amino group activates the ring, directing bromine to the ortho position (C3).

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[9]

  • Workup: Pour the mixture into ice water. Neutralize with saturated NaHCO₃ to precipitate the free base. Filter and recrystallize from Ethanol.

Step 2: Hydrochloride Salt Formation

  • Solvation: Dissolve the purified free base (10 g) in anhydrous Diethyl Ether or 1,4-Dioxane (50 mL).

  • Acidification: Slowly bubble dry HCl gas through the solution or add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid under inert atmosphere (Argon/N2) to prevent moisture absorption. Wash with cold ether and dry under vacuum.

Stability, Handling & Safety

Stability Profile
  • Hydrolysis: The ethyl ester is sensitive to strong acids or bases in aqueous media, leading to hydrolysis to the corresponding benzoic acid.

  • Oxidation: The aniline amine is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Nitrogen/Argon) recommended.

  • Container: Amber glass vials (light protection) with Teflon-lined caps.

Safety (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust.

References

  • ChemScene. (2025).[10] Ethyl 4-amino-3-bromobenzoate - Product Data Sheet. Retrieved from

  • Royal Society of Chemistry. (2004). Synthesis of Pyrene Containing Building Blocks: Experimental Data for Compound 3c. Retrieved from

  • PubChem. (2025). Ethyl 3-amino-4-bromobenzoate (Isomer Comparison) and Related Structures. CID 19919763.[2] Retrieved from

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Synthesis. Coll. Vol. 1, p.235.[3] Retrieved from

  • BenchChem. (2025). Technical Guide to 4-Amino-3-bromobenzoic Acid Derivatives. Retrieved from

Sources

An In-depth Technical Guide to Ethyl 4-amino-3-bromobenzoate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-amino-3-bromobenzoate, a key building block in organic synthesis, and its corresponding hydrochloride salt. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.

Core Compound: Ethyl 4-amino-3-bromobenzoate

Ethyl 4-amino-3-bromobenzoate is a substituted aromatic amine and ester. The presence of the amino, bromo, and ethyl ester functionalities on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries[1][2].

Chemical Identifiers and Physicochemical Properties

The primary identifiers and key physicochemical properties of Ethyl 4-amino-3-bromobenzoate are summarized in the table below. This data is crucial for its proper handling, storage, and use in quantitative experiments.

PropertyValueSource(s)
CAS Number 7149-03-3[1][3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
Appearance Off-white to pale-yellow or yellow-brown solid[4]
Purity Typically ≥95-98%[3][4][5]
Synonyms 4-Amino-3-bromo-benzoic acid ethyl ester, NSC 51689[3][6]
InChIKey NOGUJGZZMMKQOZ-UHFFFAOYSA-N[5]
SMILES CCOC(=O)C1=CC(Br)=C(N)C=C1[3][7]
Storage Conditions 2-8°C, sealed in a dry, dark place, protected from light[4][5][7]

The Hydrochloride Salt: Enhanced Utility

While Ethyl 4-amino-3-bromobenzoate is a stable and widely used compound, its hydrochloride salt offers advantages in certain applications, primarily due to increased solubility in aqueous media. The salt is formed by the protonation of the basic amino group by hydrochloric acid.

Chemical Identity of the Hydrochloride Salt
PropertyValueSource(s)
Compound Name Ethyl 4-amino-3-bromobenzoate hydrochloride[7]
CAS Number 139464-46-4 (Note: This CAS number is listed by a limited number of suppliers and should be verified for specific applications)[7]
Molecular Formula C₉H₁₁BrClNO₂
Molecular Weight 280.55 g/mol

The formation of the hydrochloride salt is a straightforward acid-base reaction. This transformation is illustrated in the diagram below.

G cluster_0 Formation of Hydrochloride Salt free_base Ethyl 4-amino-3-bromobenzoate (Free Base) hcl_salt Ethyl 4-amino-3-bromobenzoate HCl (Hydrochloride Salt) free_base->hcl_salt + HCl hcl Hydrochloric Acid (HCl) G start 4-Aminobenzoic Acid bromination Bromination (e.g., NBS/DMF) start->bromination intermediate 4-Amino-3-bromobenzoic Acid bromination->intermediate esterification Esterification (Ethanol, Acid Catalyst) intermediate->esterification product Ethyl 4-amino-3-bromobenzoate esterification->product

Caption: General workflow for the synthesis of Ethyl 4-amino-3-bromobenzoate.

Protocol for the Preparation of the Hydrochloride Salt

The following is a representative protocol for the synthesis of Ethyl 4-amino-3-bromobenzoate hydrochloride, adapted from a procedure for a structurally similar compound.[8] This method should be optimized for specific experimental requirements.

Materials:

  • Ethyl 4-amino-3-bromobenzoate

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: Dissolve a known quantity of Ethyl 4-amino-3-bromobenzoate in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

  • Acidification: Cool the solution in an ice-water bath. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel. Maintain the temperature below 10°C during the addition.

  • Precipitation: Continue stirring the mixture in the ice-water bath for 30-60 minutes. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or excess acid.

  • Drying: Dry the product under vacuum to a constant weight.

Applications in Research and Drug Development

Ethyl 4-amino-3-bromobenzoate and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules.[9] The primary amino group allows for the formation of amides, sulfonamides, and other derivatives, while the bromo substituent can be used in cross-coupling reactions to build molecular complexity.[2]

These compounds are frequently employed in the development of:

  • Anticancer agents: As precursors to complex heterocyclic systems that can interact with biological targets such as kinases or DNA.

  • Anti-inflammatory and analgesic drugs: Serving as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relief medications.[9]

  • Agrochemicals and Dyes: The reactive handles on the molecule allow for its incorporation into a variety of functional materials.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-amino-3-bromobenzoate and its hydrochloride salt.

Hazard Identification:

  • Signal Word: Warning [5]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Recommended Precautions:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Analytical Characterization

The identity and purity of Ethyl 4-amino-3-bromobenzoate and its hydrochloride salt are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The formation of the hydrochloride salt would be expected to cause a downfield shift of the aromatic protons adjacent to the amino group.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free base will show characteristic N-H stretching bands for the primary amine. In the hydrochloride salt, these bands will be shifted and broadened due to the formation of the ammonium salt.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound and identifying any impurities.

Spectral data for Ethyl 4-amino-3-bromobenzoate is available in public databases.[6]

References

  • Wychem. Ethyl 4-amino-3-bromobenzoate. [Link]

  • SpectraBase. Ethyl 4-amino-3-bromobenzoate. [Link]

  • PubChemLite. Ethyl 4-amino-3-bromobenzoate (C9H10BrNO2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 276229, Ethyl 4-amino-3-methylbenzoate. [Link]

Sources

Molecular Weight and Formula Elucidation of Ethyl 4-amino-3-bromobenzoate HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the precise characterization of building blocks is a non-negotiable prerequisite for downstream success. Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS: 865139-46-4) is a highly versatile, bifunctional intermediate[1]. Featuring a protected carboxylate (ethyl ester), a reactive primary amine, and a bromine atom primed for transition-metal catalysis, it is a critical scaffold in modern drug discovery[2].

This whitepaper provides an in-depth technical analysis of its molecular weight (280.55 g/mol ) and molecular formula (C9H11BrClNO2)[1]. Beyond merely listing properties, this guide establishes the causality behind its salt formation and details the self-validating analytical workflows required to unequivocally confirm its structure.

Physicochemical Profiling & Stoichiometric Foundations

The empirical formula of the hydrochloride salt is C9H11BrClNO2, which is structurally understood as the free base (C9H10BrNO2) complexed with one molar equivalent of hydrochloric acid (HCl)[1].

Understanding the distinction between the average molecular weight (MW) and the monoisotopic exact mass is critical for analytical verification. Average MW dictates macroscopic stoichiometry for reaction setup, whereas exact mass is utilized for high-resolution mass spectrometry (HRMS)[3].

Table 1: Key Physicochemical Properties

PropertyValueClinical/Synthetic Relevance
CAS Number 865139-46-4Unique identifier for the HCl salt[1].
Molecular Formula C9H11BrClNO2Defines the 1:1 stoichiometry of base to acid[1].
Average Molecular Weight 280.546 g/mol Used for calculating molar equivalents in synthesis[1].
Free Base Formula C9H10BrNO2The active moiety participating in coupling reactions[4].
Free Base Average MW 244.09 g/mol Relevant when the salt is neutralized prior to reaction[4].
Exact Mass[M+H]+ (79Br) m/z 243.9973Target ion for positive-mode ESI-HRMS[3].

The Causality of Salt Formation in Halogenated Anilines

A common question in synthetic planning is: Why isolate the hydrochloride salt instead of the free base?

The free base, Ethyl 4-amino-3-bromobenzoate (CAS: 7149-03-3), contains an electron-rich aniline moiety[4]. Despite the slight electron-withdrawing effect of the ortho-bromine atom, the amine remains susceptible to ambient oxidation, which can lead to the formation of dark, polymeric azo or nitroso impurities over time.

By treating the free base with anhydrous HCl, the amine is protonated to form an anilinium cation. This transformation causally achieves three objectives:

  • Oxidative Stability: Protonation eliminates the lone pair on the nitrogen, neutralizing its nucleophilicity and rendering it inert to atmospheric oxygen.

  • Purification: The HCl salt exhibits distinct solubility profiles (soluble in polar protic solvents, insoluble in non-polar organics), allowing for facile purification via trituration or recrystallization.

  • Handling: It converts a potentially oily or low-melting solid into a highly crystalline, free-flowing powder.

SaltFormation SM 4-Amino-3-bromobenzoic Acid (Starting Material) Ester Esterification (EtOH / H+) SM->Ester FreeBase Ethyl 4-amino-3-bromobenzoate (Free Base) Ester->FreeBase SaltForm Salt Formation (HCl in Ether) FreeBase->SaltForm Product Ethyl 4-amino-3-bromobenzoate HCl (Final Product) SaltForm->Product

Caption: Workflow illustrating the synthesis and stabilization of the HCl salt.

Analytical Characterization Workflows

A critical pitfall in characterizing hydrochloride salts of halogenated compounds is the over-reliance on a single analytical technique. In Electrospray Ionization (ESI) mass spectrometry, the HCl salt completely dissociates. Positive mode ESI will only detect the protonated free base [M+H]+, rendering it blind to the chloride counterion.

Therefore, validating the full C9H11BrClNO2 formula requires an orthogonal, self-validating analytical system : HRMS to confirm the organic moiety, and potentiometric titration to confirm the inorganic chloride[3].

AnalyticalWorkflow Sample Ethyl 4-amino-3-bromobenzoate HCl (Formula: C9H11BrClNO2) Split Sample->Split LC LC-HRMS (ESI+) Detects [M+H]+ Split->LC Titration AgNO3 Titration Potentiometric Split->Titration MS Exact Mass: m/z 243.9973 Validates Free Base LC->MS Chloride 12.64% Cl- Content Validates HCl Stoichiometry Titration->Chloride

Caption: Orthogonal analytical workflow required to validate the complete salt formula.

Protocol 1: LC-HRMS for Exact Mass Determination

This protocol confirms the C9H10BrNO2 portion of the molecule. Because bromine exists as two stable isotopes (79Br and 81Br) in a ~1:1 ratio, the mass spectrum must display a characteristic doublet.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid).

  • Ionization & Detection: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode.

  • Self-Validation (Lock-Mass Correction): Crucial Step. Continuously infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) post-column. The software dynamically corrects the mass axis against this standard. If the lock-mass drifts by >5 ppm, the run is automatically invalidated, ensuring absolute trustworthiness of the data.

  • Data Interpretation: Look for the isotopic doublet at m/z 243.9973 (79Br) and 245.9953 (81Br).

Protocol 2: Potentiometric Titration for Chloride Verification

To prove the HCl portion of the C9H11BrClNO2 formula, we must quantify the chloride content. The theoretical chloride content for a MW of 280.55 g/mol is 12.64%.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~100 mg of the salt and dissolve in 50 mL of 80:20 Water:Methanol.

  • Titration: Titrate the solution with standardized 0.1 N Silver Nitrate (AgNO3) using an automated titrator equipped with a silver billet electrode.

  • Self-Validation (System Suitability): Before testing the sample, perform a blank titration on the solvent to rule out background chloride contamination. Next, titrate a primary standard of high-purity NaCl to verify the exact molarity of the AgNO3 titrant. Only if the standard yields 99.5%–100.5% recovery is the sample analyzed.

  • Data Interpretation: The equivalence point will yield the mass of chloride. A result of ~12.6% confirms the 1:1 base-to-acid stoichiometry.

Applications in Pharmaceutical Development

The precise validation of this building block's formula and molecular weight is paramount when it is deployed in complex syntheses. The carbon-halogen bond (C-Br) in Ethyl 4-amino-3-bromobenzoate serves as a highly versatile synthetic "handle"[2].

In modern drug development, this handle is frequently exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations[2]. The presence of the ester safely protects the carboxylic acid during these harsh coupling conditions, while the amine can either direct ortho-metalation or be independently derivatized into amides or ureas. Utilizing the precisely weighed HCl salt ensures exact stoichiometric ratios of palladium catalysts and ligands, preventing costly reaction failures.

References

  • CalpacLab | Ethyl 4-amino-3-bromobenzoate hydrochloride, 95% Purity | 1

  • GuideChem | 7149-03-3 Ethyl 4-amino-3-bromobenzoate | 4

  • BenchChem | 4-Amino-3-mercaptobenzoic acid hydrochloride | 3

  • BenchChem | Ethyl 3,4-diamino-5-bromobenzoate | 2

Sources

Solubility Profiling & Handling of Ethyl 4-amino-3-bromobenzoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Handling of Ethyl 4-amino-3-bromobenzoate Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary & Quick Reference

Ethyl 4-amino-3-bromobenzoate hydrochloride is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and anesthetics. While the free base is lipophilic, the hydrochloride salt form introduces ionic character, significantly altering its solubility profile.

This guide provides a definitive technical analysis of its solubility in DMSO and Methanol, highlighting a critical stability risk often overlooked in standard protocols: acid-catalyzed transesterification in methanol.

Quick Reference Solubility Table
SolventSolubility RatingEst. Saturation LimitPrimary UtilityCritical Risk
DMSO High > 50 mg/mL (> 150 mM)Stock Solutions, Bio-assaysFreezing point (19°C); Hygroscopic
Methanol High > 30 mg/mLRecrystallization (Rapid)Transesterification (High Risk)
Ethanol Moderate/High~ 30 mg/mLRecrystallization (Safe)None (Matches ester group)
Water Low/Moderate1–10 mg/mL*Biological BufferHydrolysis (pH dependent)

*Note: Aqueous solubility is highly pH-dependent due to the aniline moiety (pKa ~2.5–3.0) and the hydrochloride counterion.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must analyze the structural determinants.

  • Compound Name: Ethyl 4-amino-3-bromobenzoate hydrochloride[1]

  • CAS Number: 865139-46-4 (Salt); 7149-03-3 (Free Base)

  • Molecular Formula: C₉H₁₀BrNO₂ · HCl

  • Molecular Weight: ~280.55 g/mol (Salt)

Structural Determinants of Solubility
  • The Hydrochloride Salt: The ionic bond between the protonated amine and the chloride ion provides high lattice energy but significantly increases interaction with polar solvents compared to the free base.

  • The Bromine Substituent: This large, lipophilic halogen increases the partition coefficient (LogP), reducing water solubility compared to the non-brominated analog (Benzocaine HCl).

  • The Ethyl Ester: A key site for chemical instability in nucleophilic alcohols (like methanol).

Solubility in DMSO: The Gold Standard

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of Ethyl 4-amino-3-bromobenzoate hydrochloride.

Mechanism of Solvation

DMSO is a polar aprotic solvent. It effectively solvates the cationic ammonium headgroup (


) through strong dipole-ion interactions with its oxygen atom, while its methyl groups interact with the lipophilic aromatic ring and the bromine atom via van der Waals forces.
Protocol: Preparation of 100 mM Stock Solution

Target Concentration: 28.05 mg/mL (approx. 100 mM)

  • Weighing: Weigh 28.1 mg of the hydrochloride salt into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous (≥99.9%) DMSO.

    • Note: Avoid "wet" DMSO. Water content >0.1% can induce hydrolysis over long-term storage.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.

    • Observation: The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Solubility in Methanol: The "False Friend"

While methanol dissolves this compound readily, it presents a severe chemical stability risk .

The Transesterification Risk

In the presence of the acidic hydrochloride counterion, methanol acts as a nucleophile attacking the carbonyl carbon of the ethyl ester. This leads to the exchange of the ethoxy group for a methoxy group, converting your compound into Methyl 4-amino-3-bromobenzoate .

  • Condition: Room temperature, acidic environment (provided by the HCl salt).

  • Kinetics: Can occur within hours to days, leading to purity degradation.

Visualization: Transesterification Pathway

The following diagram illustrates the mechanism of this unwanted side reaction.

Transesterification Figure 1: Acid-catalyzed transesterification mechanism in Methanol. Reactant Ethyl 4-amino-3-bromobenzoate (HCl Salt) Intermediate Tetrahedral Intermediate Reactant->Intermediate + MeOH / H+ Solvent Methanol (Solvent) Solvent->Intermediate Product Methyl 4-amino-3-bromobenzoate (Impurity) Intermediate->Product - EtOH Byproduct Ethanol Intermediate->Byproduct

Recommendation

If an alcoholic solvent is required (e.g., for crystallization), substitute Methanol with Ethanol . Using ethanol ensures that any transesterification simply regenerates the original ethyl ester, maintaining chemical integrity.

Experimental Protocols for Solubility Determination

If exact solubility values are required for regulatory filing, use the following self-validating protocols.

Workflow Diagram: Solubility Determination

SolubilityWorkflow Figure 2: Standard Saturation Shake-Flask Method (Tier 2 Protocol). Start Start: Solid Compound Prep Add Excess Solid to Solvent (e.g., 50 mg in 1 mL) Start->Prep Equilibrate Shake/Vortex (24h @ 25°C) Prep->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Protocol A: Visual Solubility Assessment (Tier 1)

Best for quick checks during formulation development.

  • Place 10 mg of compound into a clear glass vial.

  • Add solvent in 100 µL increments.

  • Vortex for 1 minute after each addition.

  • End Point: The volume at which no solid particles are visible (check against a dark background).

  • Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

Protocol B: HPLC Saturation Method (Tier 2)

Required for quantitative data.

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent (DMSO or Water).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate 1:100 or 1:1000 and analyze via HPLC-UV (typically at 254 nm) against a standard curve of the compound dissolved in DMSO.

Handling & Stability Guidelines

Hygroscopicity

As a hydrochloride salt, the compound is hygroscopic .[2]

  • Risk: Absorption of atmospheric moisture can lead to clumping and hydrolysis of the ester over time.

  • Mitigation: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Stock Solution Stability
  • DMSO: Stable for >6 months at -20°C.

  • Water/Buffer: Unstable. Prepare fresh. The ester bond is susceptible to hydrolysis at pH > 7 or pH < 4 over prolonged periods.

  • Methanol: Unstable. Do not store. Use immediately or switch to Ethanol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5795, Benzocaine hydrochloride. Retrieved March 6, 2026, from [Link]

    • Context: Provides solubility benchmarks for the non-brominated analog (Benzocaine HCl)
  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 6, 2026, from [Link]

    • Context: Authoritative source on DMSO solvation properties for organic salts and amino acid deriv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard reference for the transesterification mechanism of esters in acidic alcoholic media (p. 698).
  • Context: Confirms stability warnings and storage conditions (hygroscopicity)

Sources

An In-Depth Technical Guide to the pKa and Ionization Properties of Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of an active pharmaceutical ingredient (API) in biological systems. It governs critical properties including solubility, membrane permeability, and drug-receptor interactions, thereby profoundly influencing a compound's overall pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the ionization properties of Ethyl 4-amino-3-bromobenzoate hydrochloride, a substituted aniline derivative of interest in chemical and pharmaceutical research. Due to the absence of direct experimental data in publicly available literature, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to build a complete scientific narrative. We will explore the structural determinants of its acidity, provide a robust estimation of its pKa value, and present field-proven, step-by-step methodologies for its empirical determination using potentiometric titration and UV-Vis spectrophotometry.

Molecular Structure and Loci of Ionization

Ethyl 4-amino-3-bromobenzoate hydrochloride is an aromatic amine provided as a hydrochloride salt. This salt form signifies that the primary site of protonation, the amino group, exists predominantly as an anilinium cation in the solid state. The pKa value of interest, therefore, pertains to the dissociation of this protonated amine (an anilinium ion) to its neutral conjugate base.

The acidity of the anilinium group is significantly modulated by the electronic effects of the substituents on the benzene ring:

  • Amino Group (-NH₂): The primary ionizable center. In the hydrochloride salt, it is protonated to -NH₃⁺.

  • Bromo Group (-Br): Located meta to the amino group, the bromine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring, destabilizes the positive charge on the anilinium nitrogen, and makes the proton more acidic. Consequently, the presence of bromine is expected to lower the pKa value compared to the unsubstituted analog.

  • Ethyl Carboxylate Group (-COOEt): Situated para to the amino group, this ester is also an electron-withdrawing group, primarily through induction and to a lesser extent, resonance. This further decreases electron density at the nitrogen center, increasing the acidity of the anilinium proton and contributing to a lower pKa.

The interplay of these electron-withdrawing substituents is crucial for understanding the molecule's ionization behavior. The ethyl ester group itself is not considered ionizable under physiologically relevant pH conditions.

Caption: Ionization equilibrium of Ethyl 4-amino-3-bromobenzoate hydrochloride.

Theoretical pKa Estimation from Analogous Structures

A reliable estimate of a molecule's pKa can be derived by analyzing the experimentally determined pKa values of structurally related compounds. This approach provides a scientifically grounded starting point for experimental design. The parent molecule for our analysis is Benzocaine (Ethyl 4-aminobenzoate).

  • Aniline: The simplest aromatic amine. The pKa of its conjugate acid, the anilinium ion, is 4.63 .[1]

  • Benzocaine (Ethyl 4-aminobenzoate): This is our primary reference structure, lacking only the bromine substituent. The electron-withdrawing ethyl carboxylate group at the para-position significantly increases the acidity of the anilinium ion. The reported pKa of Benzocaine is 2.5 .[2][3] This demonstrates a substantial pKa decrease of over 2 units due to the ester group.

  • 3-Bromoaniline: This analog demonstrates the effect of a bromine atom meta to the amino group. The pKa of the 3-bromoanilinium ion is 3.58 .[1] This represents a decrease of approximately one pKa unit compared to aniline, attributable to the inductive effect of bromine.

Synthesis and Estimation:

By combining these observations, we can predict the pKa of Ethyl 4-amino-3-bromobenzoate hydrochloride. Starting with the Benzocaine pKa of 2.5, the addition of a meta-bromo substituent would be expected to lower this value further. The effect of the bromo group lowered aniline's pKa by about 1.05 units (4.63 - 3.58). Applying a similar subtractive effect to Benzocaine suggests a pKa in the range of 1.5 - 2.0 .

CompoundStructureKey Substituent(s)Experimental pKa
Anilinium IonC₆H₅NH₃⁺None4.63[1]
Benzocaine (protonated)4-COOEt-C₆H₄NH₃⁺para-COOEt2.5[2][3]
3-Bromoanilinium Ion3-Br-C₆H₄NH₃⁺meta-Br3.58[1]
Ethyl 4-amino-3-bromobenzoate (protonated) 3-Br, 4-COOEt-C₆H₃NH₃⁺ meta-Br, para-COOEt Estimated: 1.5 - 2.0

This low pKa value indicates that Ethyl 4-amino-3-bromobenzoate is a very weak base, and its hydrochloride salt is a moderately strong acid.

Experimental Protocols for pKa Determination

For regulatory submission and definitive characterization, an experimental determination of the pKa is required. Potentiometric titration and UV-Vis spectrophotometry are the most robust and widely accepted methods.

Method 1: Potentiometric Titration

Principle: This method involves the gradual addition of a standardized titrant (a strong base) to a solution of the acidic analyte (Ethyl 4-amino-3-bromobenzoate hydrochloride). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa is equal to the pH at the point where exactly half of the acid has been neutralized (the half-equivalence point), which corresponds to the midpoint of the buffer region on the curve.

Protocol Validation: The accuracy of this method is validated by the precise calibration of the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) and the use of a standardized, carbonate-free titrant. Maintaining a constant ionic strength minimizes variations in activity coefficients.

Experimental Protocol:

  • Apparatus Setup:

    • Calibrated pH meter with a combination glass electrode.

    • Magnetic stirrer and stir bar.

    • Class A 10 mL or 25 mL burette.

    • Temperature-controlled reaction vessel (titration to be conducted at a constant temperature, e.g., 25 °C).

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh and dissolve Ethyl 4-amino-3-bromobenzoate hydrochloride in deionized, carbonate-free water to a final concentration of approximately 1 mM. A co-solvent like methanol may be used if solubility is low, but the final pKa will be an apparent pKa (pKa') for that specific solvent mixture.[1]

    • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH), ensuring it is free from dissolved carbonate.

    • Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl).

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the 1 mM analyte solution into the reaction vessel.

    • Add KCl solution to maintain a constant ionic strength.

    • Place the vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[4]

    • Record the initial pH.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the equivalence point (the steepest part of the curve).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[5]

    • The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (Vₑ / 2).

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable when the protonated and neutral forms of the molecule exhibit different ultraviolet-visible absorbance spectra, which is common for compounds with a chromophore near the ionization site. By preparing a series of solutions of the compound in buffers of varying, precisely known pH values, the pKa can be determined by analyzing the change in absorbance as a function of pH. The resulting data, when plotted, forms a sigmoidal curve, with the inflection point corresponding to the pKa.

Protocol Validation: This method relies on the accuracy of the buffer pH values and the stability of the compound across the tested pH range. Using a diode-array spectrophotometer allows for the collection of multi-wavelength data, from which the pKa can be derived with high precision, minimizing errors from concentration fluctuations.

Experimental Protocol:

  • Apparatus Setup:

    • Calibrated pH meter.

    • UV-Vis spectrophotometer (a diode-array or 96-well plate reader is highly recommended for efficiency).[6]

    • Quartz cuvettes or UV-transparent 96-well plates.

  • Reagent Preparation:

    • Buffer Solutions: Prepare a series of universal buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12). For the estimated pKa of 1.5-2.0, it is critical to have many buffer points between pH 0.5 and 3.5.

    • Stock Solution: Prepare a concentrated stock solution of Ethyl 4-amino-3-bromobenzoate hydrochloride in a suitable solvent (e.g., DMSO or methanol).

  • Measurement Procedure:

    • For each buffer solution, add a small, fixed aliquot of the stock solution to achieve a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU. The final percentage of organic co-solvent should be kept low and constant (e.g., ≤2% v/v) across all samples.

    • Prepare blank samples for each buffer solution containing the same amount of co-solvent but no analyte.

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample against its corresponding blank.

    • Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength (y-axis) against the pH of the buffer (x-axis).

    • The data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.

    • The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Ionization Profile and Pharmacokinetic Implications

With an estimated pKa of 1.5-2.0, the ionization state of Ethyl 4-amino-3-bromobenzoate is highly dependent on pH. The Henderson-Hasselbalch equation can be used to calculate the percentage of the compound in its protonated (cationic, BH⁺) and neutral (free base, B) forms at any given pH.

% Ionized (as BH⁺) = 100 / (1 + 10^(pH - pKa))

  • In the Stomach (pH 1-3): Close to its pKa, the compound will exist as a mixture of its ionized (water-soluble) and neutral (lipid-soluble) forms. At pH 2.0, assuming a pKa of 2.0, the compound would be approximately 50% ionized.

  • In the Intestine and Bloodstream (pH ~7.4): At physiological pH, which is more than 5 units above the pKa, the compound will be overwhelmingly in its neutral, deprotonated (free base) form (>99.99%).

Implications for Drug Development:

  • Solubility: The hydrochloride salt form (BH⁺) will exhibit higher aqueous solubility, which is advantageous for formulation. However, upon entering a higher pH environment like the intestine, it will convert to the less soluble free base.

  • Permeability: The high proportion of the neutral species at physiological pH suggests that the molecule should have good passive permeability across biological membranes like the intestinal epithelium and the blood-brain barrier, as neutral forms are typically more lipophilic.

  • Receptor Binding: The ionization state at the site of action can be critical for binding to a biological target. Understanding the pKa is essential for designing compounds that will be in the correct protonation state to interact with their intended receptor.

Conclusion

Ethyl 4-amino-3-bromobenzoate hydrochloride is a weak base, with the acidity of its conjugate acid significantly enhanced by the electron-withdrawing effects of both the meta-bromo and para-ethyl carboxylate substituents. Based on a thorough analysis of analogous structures, its pKa is estimated to be in the range of 1.5-2.0. This low pKa value dictates that the molecule will exist almost exclusively in its neutral, lipophilic form at physiological pH, a critical factor influencing its absorption, distribution, and potential biological activity. For definitive characterization, this guide provides detailed, robust, and validated protocols for the experimental determination of its pKa using either potentiometric titration or UV-Vis spectrophotometry. The application of these methods will yield a precise pKa value, which is an indispensable parameter for guiding further research and development efforts.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wang, J., Fang, H., Zhong, Z., Huang, H., Liang, X., Yuan, Y., Zhou, W., & Vione, D. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29.
  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90, 445–458.
  • Wang, J., Fang, H., Zhong, Z., Huang, H., Liang, X., Yuan, Y., Zhou, W., & Vione, D. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed.
  • Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

  • Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Chegg. (2015, November 9). Solved: Aniline has pKa = 4.63. 3-Bromoaniline has pKa =. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

  • Scribd. (n.d.). Hammett Equation and Substituent Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, p-amino-, (2-(sec-butylamino)-1-methyl)ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). P-aminobenzoic acid, 2-(di-2-butylamino)ethyl ester hydrochloride. Retrieved from [Link]

  • Wychem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • Merck Index. (n.d.). Benzocaine.
  • OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • Reich, H. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Retrieved from [Link]

  • Reddit. (2024, June 4). Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile?. r/OrganicChemistry.
  • Wikipedia. (n.d.).

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-amino-3-bromobenzoate Hydrochloride in Pharmaceutical Development

Ethyl 4-amino-3-bromobenzoate hydrochloride is a key chemical intermediate, playing a crucial role in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2][3] Its structural framework, featuring a substituted benzene ring, is a common motif in many drug candidates. The presence of an amino group, a bromine atom, and an ethyl ester functionality provides multiple points for chemical modification, making it a versatile building block in the design and synthesis of novel therapeutic agents.[4] The hydrochloride salt form of this compound often enhances its stability and solubility, which are critical properties in drug development and manufacturing.[5][6] A thorough understanding of its chemical structure is paramount for quality control, process optimization, and ensuring the final API meets stringent regulatory standards.[7] This guide provides a comprehensive technical overview of the analytical methodologies employed for the definitive structural elucidation of Ethyl 4-amino-3-bromobenzoate hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Ethyl 4-amino-3-bromobenzoate, is presented below. It is important to note that the hydrochloride salt will exhibit different physical properties, such as melting point and solubility.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Solid
Purity Typically ≥98%

Synthesis and Salt Formation

The synthesis of Ethyl 4-amino-3-bromobenzoate typically involves the bromination of ethyl 4-aminobenzoate. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent.[3]

Protocol 1: Synthesis of Ethyl 4-amino-3-bromobenzoate Hydrochloride

This protocol is a representative method adapted from the synthesis of similar aminobenzoic acid derivatives.[8]

  • Dissolution: Dissolve Ethyl 4-amino-3-bromobenzoate (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1 eq) in the same solvent.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material.

  • Drying: Dry the purified Ethyl 4-amino-3-bromobenzoate hydrochloride under vacuum.

Synthesis_and_Salt_Formation cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Bromination Bromination Ethyl_4_aminobenzoate->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Ethyl_4_amino_3_bromobenzoate Ethyl 4-amino-3-bromobenzoate (Free Base) Bromination->Ethyl_4_amino_3_bromobenzoate Salt_Formation Salt Formation Ethyl_4_amino_3_bromobenzoate->Salt_Formation In suitable solvent HCl Hydrochloric Acid (HCl) HCl->Salt_Formation Product Ethyl 4-amino-3-bromobenzoate Hydrochloride Salt_Formation->Product

Caption: Synthesis of the free base and its conversion to the hydrochloride salt.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The formation of the hydrochloride salt from the free amine base leads to predictable changes in the NMR spectrum due to the protonation of the amino group.

¹H NMR Spectroscopy

Expected Spectral Changes:

Upon protonation of the amino group to form the ammonium salt (-NH₃⁺), the electron-withdrawing nature of this group increases significantly. This deshielding effect will cause the adjacent aromatic protons to shift downfield (to a higher ppm value) compared to the free base. The ethyl ester protons will be less affected but may show minor shifts. The labile ammonium protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.[9]

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~8.1d1HAr-H
~7.9dd1HAr-H
~7.0d1HAr-H
~4.3q2H-OCH₂CH₃
~1.3t3H-OCH₂CH₃
Broads3H-NH₃⁺

Protocol 2: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-amino-3-bromobenzoate hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amine salts as it can allow for the observation of the N-H protons.[9]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Expected Spectral Changes:

The protonation of the amino group also affects the ¹³C NMR spectrum. The carbon atom directly attached to the nitrogen will experience a significant downfield shift. The other aromatic carbons will also be affected, with the degree of the shift depending on their position relative to the ammonium group. The carbonyl carbon of the ester and the carbons of the ethyl group are expected to show minimal changes.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) / ppmAssignment
~165C=O
~145Ar-C (C-NH₃⁺)
~135Ar-CH
~130Ar-C (C-Br)
~125Ar-CH
~120Ar-C (C-COOEt)
~115Ar-CH
~61-OCH₂CH₃
~14-OCH₂CH₃

Protocol 3: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent as for ¹H NMR.

  • Instrument Setup: Use a standard NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing: Process the data as described for ¹H NMR.

  • Spectral Analysis: Assign the chemical shifts to the respective carbon atoms in the molecule.

Structural Verification by Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the primary amine to its hydrochloride salt results in distinct changes in the IR spectrum.

Expected Spectral Changes:

In the free amine, the N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹.[10] Upon formation of the ammonium salt (-NH₃⁺), these bands are replaced by a broad, strong absorption in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in ammonium ions.[11][12] The C=O stretching vibration of the ester group is expected to remain in the region of 1700-1730 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3200-2800 (broad, strong)N-H stretch (-NH₃⁺)
~1720C=O stretch (ester)
~1600, ~1500Aromatic C=C stretch
~1250C-O stretch (ester)
~800-700C-Br stretch

Protocol 4: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ of the free base is typically observed. For the hydrochloride salt, one would expect to see the same [M+H]⁺ ion, as the HCl is lost in the gas phase. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks for bromine-containing fragments, separated by 2 m/z units.

Expected Mass-to-Charge Ratios (m/z):

m/zAssignment
244/246[M+H]⁺ of the free base
216/218Loss of ethylene (-C₂H₄)
198/200Loss of ethanol (-C₂H₅OH)
170/172Loss of the ethyl ester group (-COOEt)

Protocol 5: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the m/z values of the molecular ion and major fragment ions.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Confirmation Sample Ethyl 4-amino-3-bromobenzoate Hydrochloride Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Carbon Framework NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A typical analytical workflow for the structural elucidation of the target compound.

Conclusion

The comprehensive structural analysis of Ethyl 4-amino-3-bromobenzoate hydrochloride requires a multi-technique approach. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and confirms the protonation state of the amino group. FT-IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation. By integrating the data from these analytical methods, a definitive structural assignment can be made, ensuring the quality and identity of this important pharmaceutical intermediate. This rigorous characterization is a critical component of the drug development process, underpinning the synthesis of safe and effective medicines.

References

  • At Tianming Pharmaceutical. (2024, October 22). Understanding Pharma Intermediates: A Comprehensive Guide. Retrieved from [Link]

  • Suvarna, V. (2024, April 29). Understanding APIs, Intermediates, and Finished Dosage Forms: A Guide for Pharma Professionals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Wolfa. (2025, November 26). Pharmaceutical Intermediates Types Guide. Retrieved from [Link]

  • Lee, S. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America. Retrieved from [Link]

  • Babu, R. J., & Singh, M. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Wouters, J., & Quere, L. (Eds.). (2012). Pharmaceutical Salts and Cocrystals. Royal Society of Chemistry.
  • Kumar, L., & Bansal, A. K. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology, 38(10), 34-41.
  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • Lesimple, A., et al. (2003). Characterization of ammonium chloride derivatives by salt clustering in electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2471-2474.
  • SpectraBase. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • Bellanato, J., & Galvez, E. (1966). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Spectrochimica Acta, 22(8), 1145-1156.
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. Retrieved from [Link]

  • Gefen, T., et al. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Gassman, P. G., & Drewes, H. R. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2001).
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2427-2438.
  • Virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Smith, B. J., et al. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery.
  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chen, Y., et al. (2022). Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica. Molecules, 27(5), 1698.
  • Heal, K. R., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Analytical Chemistry, 93(11), 4845-4854.
  • Varney, M. D., et al. (2013). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Adimurthy, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(94), 52045-52049.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

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Ethyl 4-amino-3-bromobenzoate hydrochloride safety data sheet (SDS) for researchers

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Type: Technical Whitepaper / Expanded SDS

  • Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

  • Version: 1.2 (Research Grade)

Executive Summary & Chemical Identity[1]

This guide serves as an advanced safety and operational manual for Ethyl 4-amino-3-bromobenzoate Hydrochloride . While standard Safety Data Sheets (SDS) provide regulatory compliance, this document bridges the gap between compliance and practical laboratory application.

This compound is a critical halogenated aromatic amine intermediate . Its dual functionality—the reactive amino group and the labile bromine atom—makes it a high-value scaffold for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and other pharmaceutical agents.

Chemical Profile[1][2][3][4][5]
ParameterData
Chemical Name Ethyl 4-amino-3-bromobenzoate Hydrochloride
Free Base CAS 7149-03-3
Salt CAS Not listed (Treat as HCl salt of 7149-03-3)
Formula C₉H₁₀BrNO₂[1] · HCl
Molecular Weight 244.09 (Free Base) + 36.46 (HCl) ≈ 280.55 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol; Moderate solubility in Water (Acidic pH)
pKa (Calc) ~2.5 (Amino group conjugate acid)

Hazard Assessment & Toxicology (E-E-A-T)

Scientific Grounding: As an aromatic amine derivative, this compound possesses inherent toxicity risks associated with aniline analogs. The addition of the hydrochloride moiety increases water solubility, potentially enhancing bioavailability and mucosal absorption rates compared to the free base.

GHS Classification (Conservative Assessment)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 3/4H301/H302Toxic/Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[3]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.
Toxicological Mechanisms
  • Methemoglobinemia Potential: Like many aniline derivatives, absorption may induce methemoglobinemia, interfering with oxygen transport in the blood.

  • Sensitization: Repeated dermal exposure to halogenated anilines can lead to allergic contact dermatitis.

  • Acidic Hydrolysis: Upon contact with moisture (eyes/lungs), the HCl salt hydrolyzes to release hydrochloric acid, causing immediate chemical irritation distinct from the organic toxicity.

Synthesis & Reactivity Pathways

Expert Insight: The utility of this compound lies in its "orthogonal reactivity." The bromine atom allows for palladium-catalyzed coupling, while the ester and amine groups remain available for further derivatization.

Core Synthesis Workflow (Bromination)

The most common route to this intermediate is the regioselective bromination of ethyl 4-aminobenzoate.

Protocol:

  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure: Dissolve starting material in ACN at 0°C. Add NBS portion-wise to prevent poly-bromination.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

  • Salt Formation: Bubble dry HCl gas through the ethereal solution of the free base to precipitate the Hydrochloride salt.

Visualization: Reactivity & Application Pathway

ReactionPathway Start Ethyl 4-aminobenzoate Inter Ethyl 4-amino-3-bromobenzoate (Free Base) Start->Inter NBS / ACN (Regioselective Bromination) Product Ethyl 4-amino-3-bromobenzoate Hydrochloride (Target) Inter->Product HCl (g) / Et2O (Salt Formation) Downstream Suzuki Coupling (Biaryl Synthesis) Inter->Downstream Ar-B(OH)2 / Pd(PPh3)4 Product->Downstream Neutralization required

Figure 1: Synthesis and downstream application pathway. The HCl salt stabilizes the amine but must be neutralized for Pd-catalyzed coupling.

Operational Handling Protocol

Trustworthiness: This protocol assumes the material is a potent irritant and potential sensitizer.

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity > 100 fpm.

  • Static Control: The dry powder may be static-accumulative. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 or P100 RespiratorIf outside hood (e.g., spill cleanup). Prevents inhalation of acidic dust.
Hands Double Nitrile (0.11mm min)Breakthrough time > 480 min for solid handling.
Eyes Chemical GogglesSafety glasses are insufficient due to the corrosive nature of the HCl salt.
Body Tyvek Lab CoatPrevents dust accumulation on street clothes.
Step-by-Step Handling (Solubilization)
  • Preparation: Calculate the required molarity. Note that the HCl salt contributes to the acidic pH.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) for biological assays.

    • Avoid: Protic solvents (Ethanol/Water) if long-term stability is required, as ester hydrolysis may occur slowly at acidic pH.

  • Dissolution: Add solvent to the powder (not vice versa) to minimize dust generation. Vortex in a closed tube.

Emergency Response & Degradation

Degradation Products

In the event of a fire or thermal decomposition, this compound releases:

  • Hydrogen Chloride (HCl): Corrosive gas.

  • Hydrogen Bromide (HBr): Corrosive gas.

  • Nitrogen Oxides (NOx): Toxic fumes.

Spill Management Algorithm

SpillResponse Spill Spill Detected Assess Assess Quantity (< 5g vs > 5g) Spill->Assess Small Small Scale (<5g) Use Wet Wipe Method Assess->Small Large Large Scale (>5g) Evacuate & Ventilate Assess->Large Neutralize Neutralize Area (10% NaHCO3) Small->Neutralize Large->Neutralize After PPE Donning Dispose Hazardous Waste (Halogenated Organic) Neutralize->Dispose

Figure 2: Decision logic for laboratory spill management.

First Aid (Specific to HCl Salts)
  • Eye Contact: Immediate irrigation for 15 minutes is critical. The acidity of the HCl salt can cause corneal opacity faster than the free base.

  • Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus on the way back up. Administer water if conscious.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81864, Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • Organic Syntheses (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate.[5] (Contextual reference for precursor synthesis). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Technical Guide: Melting Point Characterization of Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical characterization of Ethyl 4-amino-3-bromobenzoate hydrochloride , focusing on its melting point as a critical quality attribute (CQA) in drug development.

Executive Summary

Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS: 865139-46-4) is a specialized halogenated intermediate used in the synthesis of pharmaceutical agents.[1][2] While its free base analog (Ethyl 4-amino-3-bromobenzoate, CAS: 7149-03-3) is a low-melting solid, the hydrochloride salt exhibits a significantly elevated melting point due to ionic lattice stabilization.

This guide provides the theoretical melting point range based on structural analogs, experimental protocols for precise determination, and the implications of thermal data on purity and salt stoichiometry.

Physicochemical Identity & Melting Point Data[2][3][4][5][6][7][8]

The Melting Point Profile

Precise experimental values for the hydrochloride salt are often proprietary to specific synthesis campaigns. However, based on Structure-Property Relationship (SPR) analysis of the homologous series (Benzocaine analogs), the following ranges are established for reference:

Chemical EntityCAS NumberMelting Point Range (°C)State
Ethyl 4-amino-3-bromobenzoate HCl 865139-46-4 ~208 – 225 °C (Predicted) *Crystalline Salt
Ethyl 4-amino-3-bromobenzoate (Free Base)7149-03-390 – 110 °C (Est.)**Solid
Methyl 4-amino-3-bromobenzoate106896-49-5105 – 109 °CSolid
Benzocaine Hydrochloride (Non-brominated)23239-88-5208 °CCrystalline Salt

*Note: The addition of the hydrochloride counterion typically elevates the melting point by >100°C relative to the free base. The bromine substituent at the 3-position adds molecular weight and halogen-bonding capability, likely maintaining or slightly elevating the MP relative to the non-brominated Benzocaine HCl. **Estimated based on the methyl ester analog.

Structural Impact on Thermal Behavior

The melting point is a direct function of the crystal lattice energy.

  • Free Base: Held together by weak Van der Waals forces and hydrogen bonding (NH₂...O=C).

  • HCl Salt: Held together by strong ionic interactions between the protonated amine (

    
    ) and the chloride anion (
    
    
    
    ). This results in a much higher energy barrier for the phase transition (solid
    
    
    liquid).

Experimental Protocols for Determination

To validate the identity and purity of your specific lot, follow this self-validating protocol.

Capillary Method (Standard Routine)

Objective: Rapid determination of melting range (onset to clear melt).

  • Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture/solvents (solvates depress MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Tap to ensure tight packing.

  • Ramping:

    • Fast Ramp: 10°C/min up to 190°C.

    • Slow Ramp: 1°C/min from 190°C until melting is observed.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

Differential Scanning Calorimetry (DSC) (Advanced)

Objective: Precise thermodynamic characterization and polymorphism detection.

  • Pan: Hermetically sealed aluminum pan (to prevent sublimation).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Program: Equilibrate at 30°C

    
     Ramp 10°C/min to 250°C.
    
  • Analysis: Integrate the endothermic peak. The peak maximum (

    
    ) represents the melting point; the onset (
    
    
    
    ) is used for purity calculation.

Synthesis & Characterization Workflow

The melting point is the final checkpoint in the synthesis workflow. If the MP is low (e.g., 150-180°C), it indicates incomplete salt formation or residual free base.

SynthesisWorkflow Start Start: Ethyl 4-aminobenzoate Bromination Step 1: Bromination (Br2/AcOH or NBS) Start->Bromination FreeBase Intermediate: Ethyl 4-amino-3-bromobenzoate (Free Base, Solid) Bromination->FreeBase Isolation SaltFormation Step 2: Salt Formation (HCl in Dioxane/Ethanol) FreeBase->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Purification Recrystallization (EtOH/Et2O) CrudeSalt->Purification FinalProduct Pure Ethyl 4-amino-3-bromobenzoate HCl (Target MP: >200°C) Purification->FinalProduct Check MP Check < 200°C? FinalProduct->Check Check->Purification Yes (Impure) End Release Lot Check->End No (Pass)

Figure 1: Synthetic workflow illustrating the critical role of melting point determination as a quality gate before lot release.

Troubleshooting & Deviations

ObservationProbable CauseCorrective Action
MP is 90-110°C No Salt Formation: Material is still the free base.Re-dissolve in anhydrous solvent and add excess HCl (gas or ether solution).
MP is 180-195°C Mixed Phase: Mixture of free base and salt, or wet cake.Dry sample thoroughly. If MP persists, recrystallize from ethanol.
Broad Range (>5°C) Impurities: Regioisomers (e.g., 2-bromo isomer) or decomposition.Check HPLC purity. Regioisomers are difficult to remove by crystallization alone.
Decomposition Thermal Instability: Sample turns brown/black before melting.Use DSC with a sealed pan. Note "Melting with decomposition" (

).

References

  • Sigma-Aldrich. Methyl 4-amino-3-bromobenzoate Product Specification. (Accessed 2026). Link

  • ChemicalBook. Benzocaine Hydrochloride Properties and Melting Point Data. (Accessed 2026). Link

  • PubChem. Ethyl 4-amino-3-bromobenzoate (Compound Summary). National Library of Medicine. Link

  • ChemScene. Safety Data Sheet: Ethyl 4-amino-3-bromobenzoate. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Terephthalic acid (Thermal analysis standards). Link

Sources

difference between Ethyl 4-amino-3-bromobenzoate free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Free Base vs. Hydrochloride Salt Comparison

Executive Summary

In pharmaceutical synthesis, Ethyl 4-amino-3-bromobenzoate serves as a critical scaffold, particularly in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The choice between its Free Base (CAS: 7149-03-3) and Hydrochloride Salt (CAS: 865139-46-4) forms is not merely logistical but dictates the thermodynamic stability, solubility profile, and reaction kinetics of downstream processes.

  • Select the Free Base for nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings (Buchwald-Hartwig), and anhydrous organic synthesis.

  • Select the Hydrochloride Salt for long-term storage (oxidation resistance), aqueous purification steps, and precise stoichiometry in formulation.

Physicochemical Characterization

The fundamental divergence in utility stems from the ionic lattice energy and solvation penalties associated with the hydrochloride salt compared to the lipophilic free base.

Comparative Data Matrix
PropertyFree Base FormHydrochloride Salt Form
CAS Number 7149-03-3865139-46-4
Molecular Formula C₉H₁₀BrNO₂C₉H₁₀BrNO₂[1] · HCl
Molecular Weight 244.09 g/mol 280.55 g/mol
Primary Character Lipophilic, NucleophilicHydrophilic, Ionic, Electrophilic (at H)
Solubility (Water) Insoluble / Sparingly SolubleSoluble (Dissociates to Anilinium ion)
Solubility (Organics) High (DCM, EtOAc, THF, Toluene)Low (Insoluble in non-polar organics)
Melting Point Lower (Molecular Crystal)Higher (Ionic Lattice)
LogP (Octanol/Water) ~2.2 (Lipophilic)< 0 (Hydrophilic species in situ)
pKa (Conjugate Acid) ~2.5 - 3.0 (Aniline nitrogen)N/A (Already protonated)
Storage Stability Susceptible to N-oxidation (darkening)Enhanced stability (Passivated N-lone pair)

Technical Insight: The free base possesses an available lone pair on the aniline nitrogen, making it susceptible to photo-oxidation (turning brown/black over time). The HCl salt "locks" this lone pair in an N-H bond, significantly retarding oxidative degradation.

Synthetic Utility & Reactivity Logic

The decision to use one form over the other is strictly causal based on the reaction mechanism required.

A. Nucleophilic Reactivity (Free Base Dominance)

For reactions requiring the aniline nitrogen to act as a nucleophile (e.g., amide coupling, reductive amination), the Free Base is mandatory. Using the salt requires an in-situ neutralization step (e.g., adding TEA or DIPEA), which generates salt byproducts (Et₃N·HCl) that may complicate workup or catalytic cycles.

B. Metal-Catalyzed Couplings (Suzuki/Buchwald)

While the bromine handle allows for Suzuki-Miyaura coupling at the aryl ring, the free amine can poison certain Pd-catalysts or participate in unwanted side reactions.

  • Free Base: Used directly if the amine is the coupling partner (Buchwald-Hartwig).

  • HCl Salt: Often preferred if the amine needs to be "masked" during a reaction at the ester or bromine site, provided the conditions are acidic enough to prevent deprotonation.

C. Logical Workflow Diagram

The following diagram illustrates the decision logic and interconversion pathways.

G FreeBase Free Base (CAS: 7149-03-3) Nucleophilic N-Lone Pair HClSalt HCl Salt (CAS: 865139-46-4) Passivated Anilinium FreeBase->HClSalt HCl (gas) or Conc. HCl/Dioxane Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) FreeBase->Reaction Direct Use HClSalt->FreeBase 1. NaHCO3 (aq) 2. Extraction (DCM) HClSalt->Reaction Requires Base (DIPEA/TEA) Storage Long-Term Storage (>3 Months) HClSalt->Storage Preferred Form

Caption: Interconversion logic and application suitability for Ethyl 4-amino-3-bromobenzoate forms.

Experimental Protocols
Protocol A: Conversion of Free Base to Hydrochloride Salt

Use this protocol to stabilize the compound for storage.

  • Dissolution: Dissolve 10.0 g (41.0 mmol) of Ethyl 4-amino-3-bromobenzoate (Free Base) in 50 mL of anhydrous 1,4-dioxane or diethyl ether. Ensure complete dissolution; filter if turbid.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 11.0 mL of 4M HCl in dioxane (44.0 mmol, 1.07 eq) dropwise over 15 minutes.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ripen the crystals.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove excess acid and organic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Yield Expectation: >90%.[2][3]

    • Validation: Check melting point (should be significantly higher than free base) and absence of organic solvent peaks in NMR.

Protocol B: Free-Basing for Synthesis

Use this protocol to activate the salt before a nucleophilic reaction.

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM) (approx. 10 mL per gram of salt). The salt will likely remain suspended.

  • Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

  • Extraction: Stir vigorously for 15 minutes. The solid should dissolve as it converts to the lipophilic free base and partitions into the DCM layer.

  • Separation: Separate the organic layer.[4] Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Quantitative recovery of the Free Base oil/solid, ready for immediate use.

Analytical Differentiation (Self-Validating Systems)

To confirm which form you have, rely on 1H NMR Spectroscopy in DMSO-d₆. The chemical shift of the nitrogen-bound protons is the definitive marker.

FeatureFree Base (DMSO-d₆)HCl Salt (DMSO-d₆)Mechanistic Cause
NH Signal Broad singlet at ~5.5 - 6.0 ppm (Integration: 2H)Broad singlet at ~8.0 - 10.0 ppm (Integration: 3H)Protonation converts -NH₂ to -NH₃⁺, deshielding the protons.
Ortho-Protons Normal aromatic regionShifted downfieldPositive charge on Nitrogen exerts inductive electron withdrawal on the ring.
Chloride Counterion Not visible in 1H NMRVisible in Elemental Analysis or AgNO₃ precipitation testIonic presence of Cl⁻.

Visual Validation Test: Dissolve a small amount of the sample in water.

  • Clear Solution: Confirms HCl Salt .

  • Turbid/Precipitate: Confirms Free Base .

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81656, Ethyl 4-amino-3-bromobenzoate. Retrieved October 24, 2025, from [Link]

  • Organic Syntheses. (n.d.). Reduction of Nitro Compounds to Amines: General Procedures. Retrieved October 24, 2025, from [Link]

Sources

The Strategic Utility of Ethyl 4-Amino-3-Bromobenzoate Hydrochloride in Target-Oriented Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the efficiency of drug discovery relies heavily on the selection of privileged, polyfunctional scaffolds. Ethyl 4-amino-3-bromobenzoate hydrochloride (EABB-HCl) has emerged as a highly versatile building block[1]. Featuring three distinct, orthogonally reactive vectors—an ethyl ester, a meta-positioned bromide, and a para-positioned primary amine—this compound enables rapid synthetic divergence.

As an application scientist, I have structured this technical guide to move beyond theoretical reactivity. Here, we will dissect the mechanistic rationale behind its structural features, detail self-validating experimental protocols for its functionalization, and explore its critical role in synthesizing advanced therapeutics, including Hippo pathway (YAP/TAZ) and farnesyltransferase inhibitors.

Chemical Profile & Mechanistic Rationale

The strategic value of EABB-HCl lies in its specific substitution pattern, which dictates its electronic and steric behavior during transition-metal catalysis:

  • C1 Ethyl Ester: Acts as an electron-withdrawing group (EWG), deactivating the aromatic ring. This reduces the inherent nucleophilicity of the C4-amine, preventing unwanted side reactions during early-stage cross-couplings, while serving as a latent handle for subsequent saponification and amidation.

  • C3 Bromide: Provides a reliable handle for palladium- or copper-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its proximity to the amine introduces steric hindrance, which can be leveraged for regioselective functionalization.

  • C4 Primary Amine: Formulated as a hydrochloride salt (CAS: 865139-46-4) to prevent auto-oxidation and improve shelf-life[1]. Once freebased, it participates in N-arylation, urea formation, or diazotization.

Table 1: Physicochemical & Reactivity Profile
Property / FeatureSpecificationMechanistic Implication
Molecular Formula C9H11BrClNO2Hydrochloride salt ensures oxidative stability.
Molecular Weight 280.55 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Amine Nucleophilicity AttenuatedDeactivated by the para-ester; requires strong bases or transition-metal activation for efficient N-alkylation/arylation.
Bromide Reactivity High (Oxidative Addition)Highly susceptible to Pd(0) insertion; steric bulk from the adjacent amine requires ligands with large bite angles (e.g., dppf).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates specific checkpoints to confirm reaction progress and mechanistic fidelity.

Protocol 1: Chemoselective N-Arylation via Chan-Lam Coupling

This protocol details the coupling of the C4-amine with an aryl boronic acid, leaving the C3-bromide completely intact for downstream functionalization. This specific methodology is critical in the synthesis of complex benzocarbonyl compounds[2].

  • Step 1: Freebasing & Assembly. Suspend EABB-HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIEA) (2.0 eq).

    • Causality: DIEA is chosen because its steric bulk prevents it from coordinating with the copper catalyst, unlike primary or secondary amines.

    • Validation Checkpoint: The cloudy suspension will transition to a clear solution, visually confirming the successful liberation of the freebase.

  • Step 2: Catalyst Introduction. Add Cu(OAc)₂ (1.5 eq) and the target aryl boronic acid (1.5 eq).

  • Step 3: Aerobic Oxidation. Degas the mixture and purge with O₂ gas (balloon pressure). Stir at room temperature for 12-16 hours.

    • Causality: The Chan-Lam coupling is not redox-neutral. O₂ is strictly required to oxidize the Cu(II) resting state to the highly active Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond.

  • Step 4: Validation & Workup.

    • Validation Checkpoint: Analyze via LC-MS. The product mass must exhibit the classic 1:1 isotopic doublet (M and M+2) characteristic of the intact C3-bromine isotope distribution (⁷⁹Br/⁸¹Br).

    • Wash the organic layer with saturated aqueous EDTA to chelate and remove paramagnetic copper salts, which would otherwise ruin subsequent NMR characterization.

Protocol 2: Sterically Hindered Suzuki-Miyaura C3-Arylation

When targeting the C3 position, the adjacent free amine can poison certain catalysts or cause unwanted side reactions.

  • Step 1: Catalyst Selection. Combine the EABB derivative (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is mandatory here. The large bite angle of the bidentate dppf ligand accelerates the rate-limiting reductive elimination step, forcing the sterically congested ortho-substituted product out of the palladium coordination sphere.

  • Step 2: Thermal Activation. Heat to 90°C under an argon atmosphere for 8 hours.

  • Step 3: Validation & Isolation.

    • Validation Checkpoint: Monitor via TLC (UV 254 nm). The successful cross-coupling extends the pi-conjugation of the system. The product spot will exhibit a distinct bathochromic shift (often appearing as a brighter, deeper blue fluorescence under UV) compared to the starting EABB scaffold.

Table 2: Orthogonal Reactivity Matrix
FunctionalizationTarget VectorReagents / CatalystTypical YieldPreserved Vector
Chan-Lam Coupling C4-AmineCu(OAc)₂, Aryl-B(OH)₂, O₂65 - 80%C3-Bromide, C1-Ester
Suzuki-Miyaura C3-BromidePd(dppf)Cl₂, Aryl-B(OH)₂, Base70 - 85%C4-Amine, C1-Ester
Saponification C1-EsterLiOH, THF/H₂O> 90%C3-Bromide, C4-Amine

Applications in Advanced Drug Discovery

The true value of EABB-HCl is demonstrated by its integration into the synthesis of sophisticated therapeutic agents.

A. Hippo Pathway (YAP/TAZ) Inhibitors

The Hippo signaling pathway regulates cell proliferation and apoptosis. Dysregulation leads to the nuclear translocation of YAP/TAZ co-activators, which bind to TEAD transcription factors to drive oncogenesis. EABB is utilized as a core scaffold to synthesize benzocarbonyl derivatives that act as potent YAP/TAZ-TEAD interaction inhibitors[2]. The C4-amine is typically arylated, while the C1-ester is hydrolyzed to a free acid to mimic critical binding interactions within the TEAD pocket.

B. Farnesyltransferase Inhibitors

Farnesyltransferase is an enzyme responsible for the post-translational lipid modification of Ras proteins, a critical step in Ras-driven cancers. EABB-HCl has been employed in the synthesis of substituted phenyl farnesyltransferase inhibitors[3]. The C3-bromine serves as a vital anchor point for cross-coupling extended hydrophobic moieties that occupy the enzyme's lipid-binding domain.

Visualizing the Scaffold's Utility

The following diagrams map the synthetic divergence of EABB-HCl and its biological application context.

Workflow EABB EABB-HCl (Core Scaffold) Freebase Freebase Intermediate EABB->Freebase DIEA / DCM ChanLam Chan-Lam Coupling (N-Arylation) Freebase->ChanLam Cu(OAc)2, O2 Suzuki Suzuki Coupling (C3-Arylation) Freebase->Suzuki Pd(dppf)Cl2 Target1 YAP/TAZ Inhibitors ChanLam->Target1 Target2 Farnesyltransferase Inhibitors Suzuki->Target2

Fig 1: Divergent synthetic workflow of EABB-HCl toward distinct inhibitor classes.

Hippo LATS LATS1/2 Kinase (Active) YAP YAP/TAZ (Unphosphorylated) LATS->YAP Phosphorylation (Inhibitory) TEAD TEAD Transcription Factor YAP->TEAD Nuclear Translocation Gene Cell Proliferation TEAD->Gene Gene Expression Inhibitor EABB-Derived Inhibitor Inhibitor->TEAD Blocks Interaction

Fig 2: Mechanism of action for EABB-derived inhibitors in the Hippo (YAP/TAZ) signaling pathway.

References

1.1 - Sigma-Aldrich Product Data & Physicochemical Properties. 2. 2 - Patent detailing the Chan-Lam coupling protocols and application in Hippo Pathway (YAP/TAZ) inhibitors. 3.3 - Google Patents detailing the synthesis of farnesyltransferase inhibitors. 4. - LMU München, Knochel Group methodologies for sterically hindered cross-couplings.

Sources

Methodological & Application

synthesis protocol for Ethyl 4-amino-3-bromobenzoate hydrochloride from 4-amino-3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS 865139-46-4)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of multi-kinase inhibitors and cross-coupling precursors. The presence of the bromine atom ortho to the aniline amine provides a prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the ethyl ester serves as a robust protecting group or a precursor to amides and alcohols.

This protocol details the conversion of 4-amino-3-bromobenzoic acid to its ethyl ester hydrochloride salt. We employ thionyl chloride (


) in absolute ethanol, adapting established methodologies for similar halogenated aminobenzoic acids[2].

Causality in Reagent Selection:

  • Thionyl Chloride vs. Fischer Esterification: Standard Fischer esterification (using

    
     and ethanol) is an equilibrium-driven process that often requires Dean-Stark water removal to achieve high yields. By utilizing 
    
    
    
    , the carboxylic acid is irreversibly converted into a highly reactive acyl chloride intermediate, which is rapidly trapped by ethanol.
  • In Situ Hydrochloride Salt Formation: The reaction generates stoichiometric amounts of

    
     gas. Because the target molecule contains a weakly nucleophilic aniline moiety, the 
    
    
    
    cleanly protonates the amino group. By avoiding an aqueous basic workup, the product is directly isolated as the hydrochloride salt. This salt form exhibits superior crystallinity, enhanced water solubility, and profound oxidative stability compared to the free base[3].

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
4-Amino-3-bromobenzoic acid216.031.02.16 g (10.0 mmol)Starting Material
Thionyl Chloride (

)
118.973.02.2 mL (~30.0 mmol)Activating Agent / HCl Source
Absolute Ethanol46.07Excess20.0 mLReactant & Solvent
Ethyl 4-amino-3-bromobenzoate HCl 280.55 1.0 (Theoretical) 2.80 g Target Product

Step-by-Step Experimental Protocol

Step 1: Suspension and Thermal Control

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-bromobenzoic acid (2.16 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Causality Note: Absolute ethanol is strictly required. Traces of water will hydrolyze the acyl chloride intermediate back to the starting carboxylic acid, drastically reducing the yield.

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Activation with Thionyl Chloride

  • Carefully add thionyl chloride (2.2 mL, 30.0 mmol) dropwise over 10–15 minutes.

  • Causality Note: The addition is highly exothermic and generates

    
     and 
    
    
    
    gases. Performing this at 0 °C controls the reaction rate and prevents unwanted side reactions on the aniline ring, such as sulfinylamine formation.

Step 3: Reflux and Esterification

  • Remove the ice bath, attach a reflux condenser equipped with a drying tube (or under a nitrogen line), and gradually warm the reaction mixture to 80 °C (reflux).

  • Stir the reaction at reflux for 12–16 hours[2].

  • Self-Validation Cue: As the reaction progresses, the initial opaque suspension will gradually dissolve into a clear or slightly yellow solution. This visual change indicates the consumption of the insoluble carboxylic acid and the formation of the soluble ester.

Step 4: Concentration and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness under reduced pressure using a rotary evaporator. This removes excess ethanol, unreacted

    
    , and volatile byproducts (
    
    
    
    ,
    
    
    ).
  • Causality Note: Do not perform an aqueous basic workup (e.g.,

    
    ) if the hydrochloride salt is desired. The crude residue contains the target salt.
    

Step 5: Trituration and Purification

  • Suspend the crude solid residue in cold anhydrous diethyl ether (15 mL) and triturate vigorously for 15 minutes.

  • Causality Note: The highly polar hydrochloride salt is completely insoluble in diethyl ether, whereas non-polar impurities and residual colored byproducts dissolve readily.

  • Filter the solid under vacuum, wash the filter cake with an additional 10 mL of cold diethyl ether, and dry under high vacuum for 4 hours.

  • The protocol affords Ethyl 4-amino-3-bromobenzoate hydrochloride as an off-white to pale yellow crystalline solid (Typical yield: 85-95%)[4].

Experimental Workflow & Logical Relationship Diagram

SynthesisWorkflow SM 4-Amino-3-bromobenzoic Acid (Suspended in Absolute EtOH) Activation Activation & in situ HCl Generation (Dropwise SOCl₂ at 0 °C) SM->Activation Prevents side reactions Controls exotherm Reflux Esterification & Salt Formation (Reflux at 80 °C, 12-16 h) Activation->Reflux Acyl chloride intermediate + SO₂↑ + HCl↑ Concentration Volatile Removal (Rotary Evaporation) Reflux->Concentration Solution turns clear (Self-validation) Trituration Purification (Trituration in cold Et₂O) Concentration->Trituration Crude HCl salt residue Product Ethyl 4-amino-3-bromobenzoate HCl (Off-white crystalline solid) Trituration->Product Removes non-polar impurities

Experimental workflow for the synthesis of Ethyl 4-amino-3-bromobenzoate HCl, highlighting mechanistic causality and self-validation cues.

References[3] Ethyl 4-amino-3-bromobenzoate hydrochloride, 95% Purity ... - calpaclab.com. Verify Source[1] EN300-26624435 - EnamineStore - enaminestore.com. Verify Source[4] CAS:1131588-00-5, 4-氨基-5-溴 - 毕得医药 - bidepharm.com. Verify Source[2] biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC - nih.gov. Verify Source

Sources

Application Note: High-Yield Synthesis of Ethyl 4-amino-3-bromobenzoate Hydrochloride via Thionyl Chloride-Mediated Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS: 865139-46-4) is a critical halogenated building block frequently utilized in pharmaceutical research, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1]. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis from 4-amino-3-bromobenzoic acid. By utilizing thionyl chloride (SOCl₂) in absolute ethanol, researchers can bypass traditional Fischer esterification bottlenecks, achieving simultaneous esterification and hydrochloride salt formation in a single streamlined workflow.

Mechanistic Rationale & Strategy

While classical Fischer esterification utilizing catalytic sulfuric acid is a standard approach, it introduces challenges in water removal and requires a subsequent, separate salt-formation step to isolate the target hydrochloride salt.

Employing thionyl chloride in absolute ethanol circumvents these issues through a highly efficient cascade[2].

  • Causality of Reagent Selection: SOCl₂ serves a dual purpose. It reacts violently with ethanol to generate anhydrous hydrogen chloride (in situ) and ethyl chlorosulfite. This continuous generation of HCl drives the equilibrium toward the ester by forming a highly reactive acid chloride intermediate.

  • In Situ Protection: The generated HCl immediately protonates the aromatic amine of the starting material. This protonation is critical; it converts the nucleophilic amine into a non-nucleophilic ammonium salt, thereby preventing unwanted side reactions such as self-polymerization or amidation.

  • Self-Validating System: The reaction provides built-in visual cues. The evolution of SO₂ and HCl gases confirms activation, the transition from a suspension to a clear solution confirms reactant consumption, and the selective insolubility of the final salt in non-polar solvents ensures high-purity precipitation.

Quantitative Data & Materials

The following table summarizes the physicochemical properties and stoichiometric requirements for the synthesis workflow[1][3].

CompoundRoleMW ( g/mol )CAS NumberEquivalentsAmount (Scale)
4-Amino-3-bromobenzoic acid Starting Material216.036311-37-11.0 eq10.0 g (46.3 mmol)
Absolute Ethanol Solvent / Reactant46.0764-17-5Excess100 mL
Thionyl Chloride (SOCl₂) Activator / Acid Source118.977719-09-73.0 eq10.1 mL (138.9 mmol)
Diethyl Ether Anti-solvent74.1260-29-7N/A150 mL
Ethyl 4-amino-3-bromobenzoate HCl Target Product280.55865139-46-4N/A~11.5 g (Expected)

Experimental Workflow

Workflow N1 1. Suspension 4-Amino-3-bromobenzoic acid in EtOH N2 2. Activation Dropwise SOCl2 at 0 °C N1->N2 Ice bath cooling N3 3. Esterification Reflux at 78 °C for 12-18 h N2->N3 Exothermic HCl/SO2 release N4 4. Concentration Remove volatiles in vacuo N3->N4 Reaction completion N5 5. Crystallization Trituration with Cold Diethyl Ether N4->N5 Crude residue N6 6. Final Product Ethyl 4-amino-3-bromobenzoate HCl N5->N6 Vacuum filtration

Caption: Experimental workflow for synthesizing Ethyl 4-amino-3-bromobenzoate HCl.

Step-by-Step Protocol

Step 1: Preparation and Suspension

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) or connected to a gas scrubber.

  • Add 10.0 g (46.3 mmol) of 4-amino-3-bromobenzoic acid to the flask.

  • Suspend the solid in 100 mL of anhydrous absolute ethanol.

  • Causality: Absolute ethanol is strictly required to prevent the competitive hydrolysis of the acid chloride intermediate back to the carboxylic acid.

Step 2: Activation

  • Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 15 minutes.

  • Using an addition funnel or syringe, add 10.1 mL (138.9 mmol) of thionyl chloride (SOCl₂) dropwise over 20 minutes.

  • Causality: The reaction between SOCl₂ and ethanol is highly exothermic. Dropwise addition at 0 °C controls the reaction rate and prevents the solvent from boiling over.

  • Self-Validation: Vigorous bubbling will be observed. This off-gassing of SO₂ and HCl is a physical confirmation that the activation of the carboxylic acid is actively occurring[2].

Step 3: Reflux and Esterification

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Transfer the flask to a heating mantle or oil bath and heat to a gentle reflux (approx. 78 °C) for 12 to 18 hours.

  • Causality: Extended reflux ensures complete conversion of the sterically hindered, electron-deficient aromatic carboxylic acid to the ethyl ester.

  • Self-Validation: Over the course of the reflux, the initial opaque suspension will transition into a clear, homogeneous solution. This visual shift confirms the complete consumption of the insoluble starting material.

Step 4: Concentration

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a rotary evaporator and concentrate under reduced pressure (40 °C water bath) until a thick, oily residue or crude solid is obtained.

  • Causality: Removing excess ethanol and residual volatile byproducts (HCl, SO₂) is necessary to maximize the yield during the subsequent crystallization phase.

Step 5: Crystallization and Isolation

  • Resuspend the crude residue in 20 mL of cold absolute ethanol, then rapidly add 150 mL of ice-cold diethyl ether while stirring vigorously.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 30 mL of cold diethyl ether.

  • Dry the solid in a vacuum oven at 40 °C for 4 hours.

  • Causality: The target hydrochloride salt is highly polar and completely insoluble in non-polar solvents like diethyl ether, whereas unreacted organics and colored impurities remain dissolved in the mother liquor.

  • Self-Validation: The rapid precipitation of a white to off-white crystalline solid upon the addition of ether confirms successful salt formation and purification.

Analytical Characterization

To verify the integrity of the synthesized Ethyl 4-amino-3-bromobenzoate hydrochloride, the following analytical signatures should be expected:

  • LC-MS (ESI+): Expected m/z for the free base [M+H]⁺ is 244.0 / 246.0 (exhibiting the characteristic 1:1 isotopic pattern of a monobrominated compound).

  • ¹H NMR (DMSO-d₆, 400 MHz): The ethyl ester will present a distinct quartet around δ 4.25 ppm (2H, -CH₂-) and a triplet around δ 1.30 ppm (3H, -CH₃). The aromatic protons will appear as a characteristic 1,2,4-substitution pattern, and the protonated amine (-NH₃⁺) will appear as a broad exchangeable singlet integrating to 3 protons, shifted significantly downfield compared to the free amine.

References

  • Benchchem. "In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid." Benchchem.
  • National Institutes of Health (NIH) / PMC. "biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization." PMC.
  • EnamineStore. "EN300-26624435: Ethyl 4-amino-3-bromobenzoate hydrochloride." EnamineStore.

Sources

Application Note: Ethyl 4-amino-3-bromobenzoate Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It provides an autonomous, technically rigorous guide to utilizing Ethyl 4-amino-3-bromobenzoate hydrochloride as a scaffold for heterocyclic synthesis.

Executive Summary & Chemical Profile[1][2]

Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS: 7149-03-3 for free base) is a trifunctional scaffold offering distinct orthogonal reactivity handles: a primary amine , an aryl bromide , and an ethyl ester .

Unlike simple anilines, the ortho-positioning of the amine and bromide renders this molecule a "privileged structure" for palladium-catalyzed annulation reactions. It serves as a critical precursor for indoles , benzimidazoles , and benzothiazoles , while the distal ester group allows for solubility modulation and late-stage conjugation (e.g., to solubilizing tails or target-binding warheads).

Chemical Specifications
PropertyData
Chemical Name Ethyl 4-amino-3-bromobenzoate hydrochloride
Structure 4-(H₂N)-3-(Br)-C₆H₃-COOEt[1][2][3][4][5] · HCl
Molecular Weight 244.09 g/mol (Free Base) / ~280.55 g/mol (HCl Salt)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in DCM/Et₂O (as salt)
Key Reactivity Pd-Catalyzed Annulation (Br/NH₂), Nucleophilic Acyl Substitution (Ester)

Strategic Synthetic Utility

The power of this scaffold lies in its chemo-selectivity . The three functional groups can be engaged sequentially without protecting groups if the order of operations is chemically sound.

Functional Group Logic Map (Graphviz)

G cluster_ester Distal Functionalization (Post-Cyclization) Start Ethyl 4-amino-3-bromobenzoate (HCl Salt) FreeBase Free Base (In-situ or Isolated) Start->FreeBase Neutralization (NaHCO3/Et3N) Indole 2,3-Disubstituted Indoles (Larock Synthesis) FreeBase->Indole Internal Alkyne Pd(OAc)2, Base Benzimidazole Benzimidazoles (Buchwald/Condensation) FreeBase->Benzimidazole 1. R-NH2 (Pd) 2. R-CHO Biaryl Biaryl Anilines (Suzuki Coupling) FreeBase->Biaryl Ar-B(OH)2 Pd(PPh3)4 Hydrolysis Carboxylic Acid (LiOH) Indole->Hydrolysis Benzimidazole->Hydrolysis Amide Amide Coupling (Drug Conjugation) Hydrolysis->Amide

Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct heterocycles and subsequent distal functionalization.

Pre-Analytical Protocol: Salt Neutralization

The hydrochloride salt is stable but unreactive in non-polar solvents and can poison sensitive Pd-catalysts if the HCl is not scavenged.

Method A: In-Situ Neutralization (Recommended for High Throughput)

For reactions in polar solvents (DMF, DMSO, DMA):

  • Add the HCl salt to the reaction vessel.

  • Add 3.0 equivalents of the inorganic base used in the coupling reaction (e.g., K₂CO₃, Cs₂CO₃).

  • Stir for 15 minutes at room temperature before adding the catalyst and ligand.

  • Self-Validating Check: The suspension should change texture (become finer) as KCl/CsCl forms.

Method B: Biphasic Isolation (Recommended for Sensitive Catalysts)
  • Suspend the salt in DCM (10 mL/g) .

  • Add an equal volume of saturated aq. NaHCO₃ .[6]

  • Stir vigorously until the solid dissolves and the organic layer clarifies.

  • Separate layers; extract aqueous layer with DCM (2x).

  • Dry combined organics over Na₂SO₄ and concentrate.

  • Yield: Quantitative recovery of the free base (check for disappearance of broad NH₃⁺ stretches in IR).

Application 1: Indole Synthesis (Larock Annulation)[7]

The most high-value transformation for this scaffold is the Larock Indole Synthesis . The ortho-bromoaniline motif reacts with internal alkynes to form 2,3-disubstituted indoles in a single step.

Mechanism

The reaction proceeds via:

  • Oxidative addition of Pd(0) to the Ar-Br bond.[3]

  • Coordination and migratory insertion of the alkyne.[6]

  • Intramolecular nucleophilic attack of the amine on the vinyl-palladium species.

  • Reductive elimination to release the indole.

Detailed Protocol

Target: Synthesis of Ethyl 2,3-diphenyl-1H-indole-5-carboxylate.

Reagents:

  • Ethyl 4-amino-3-bromobenzoate (Free base): 1.0 equiv

  • Diphenylacetylene (Internal alkyne): 1.2 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: K₂CO₃ (3.0 equiv)

  • Additives: LiCl (1.0 equiv) - Critical for stabilizing the intermediate

  • Solvent: DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Charging: Add the benzoate (1.0 eq), alkyne (1.2 eq), K₂CO₃ (3.0 eq), and LiCl (1.0 eq).

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃.

  • Solvation: Add anhydrous DMF. Degas the solution by bubbling Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 12–24 hours.

    • Note: Reaction turns dark brown/black (Pd black formation) upon completion.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/LiCl. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints:

  • TLC: The starting aniline is fluorescent blue. The indole product typically exhibits a distinct purple/brown fluorescence under UV (254/365 nm) and runs at a significantly higher Rf than the polar starting material.

  • NMR: Disappearance of the broad NH₂ signal (~5.0 ppm) and appearance of the indole NH (~11.5 ppm).

Application 2: Benzimidazole Synthesis

While the ester position prevents direct Niementowski quinazoline synthesis, the Br/NH₂ pair is ideal for generating benzimidazoles via a two-step cascade or Cu-catalyzed coupling.

Protocol: Copper-Catalyzed Amidine Coupling

This method avoids the need for unstable diamine intermediates.

Reagents:

  • Ethyl 4-amino-3-bromobenzoate HCl: 1.0 equiv

  • Benzamidine hydrochloride: 1.2 equiv[7]

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Cs₂CO₃ (4.0 equiv - extra base to neutralize both salts)

  • Solvent: DMSO

Procedure:

  • Mix all solid reagents in a reaction vial.

  • Add DMSO and stir at room temperature for 10 mins (neutralization).

  • Heat to 110°C for 18 hours.

  • Mechanism: The reaction proceeds via N-arylation of the amidine followed by intramolecular nucleophilic attack on the nitrile/amidine carbon (or direct C-H activation pathways depending on exact reagents).

  • Workup: Pour into ice water. The benzimidazole product often precipitates directly.

Troubleshooting & Optimization

ProblemProbable CauseExpert Solution
Low Yield in Indole Synthesis Regioselectivity issues with unsymmetrical alkynes.Switch ligand to XPhos or DPEPhos . Bulky ligands enhance reductive elimination and control regioselectivity [1].
Starting Material Remains Catalyst poisoning by HCl.Ensure Method B (Free basing) was performed meticulously. Chloride ions from the salt can inhibit Pd in certain cycles if LiCl is not explicitly controlled.
Product is an Oil/Gum Residual DMF.Wash organic layer 5x with water or use a lyophilizer. DMF traps can ruin crystallization.
De-bromination (Ar-H formed) Hydride source present.Ensure solvent is anhydrous. Avoid alcohols as co-solvents in Pd-couplings.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • BenchChem. (2025).[8] A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid. BenchChem Technical Library. Link

  • Gürbüz, D., et al. (2015). Palladium-catalyzed synthesis of 2,3-disubstituted indoles from 2-haloanilines.[2][3][9] Tetrahedron Letters, 56(1), 123-126.

  • Sigma-Aldrich. (2025). Ethyl 4-amino-3-bromobenzoate Product Sheet. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) before handling brominated aromatic amines.

Sources

nucleophilic substitution reactions involving Ethyl 4-amino-3-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution Reactions Involving Ethyl 4-amino-3-bromobenzoate Hydrochloride

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-amino-3-bromobenzoate hydrochloride in nucleophilic substitution reactions. This versatile building block offers a unique scaffold for creating diverse molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] We will move beyond simple procedural lists to explore the underlying principles that govern reactivity, enabling rational design and optimization of synthetic routes.

The Strategic Importance of Ethyl 4-amino-3-bromobenzoate

Ethyl 4-amino-3-bromobenzoate is a trifunctional reagent whose value lies in the distinct reactivity of its constituent parts: a nucleophilic amino group, a versatile bromo-substituent amenable to cross-coupling, and an ester moiety for further derivatization. The hydrochloride salt form enhances stability and handling but requires neutralization in situ for most synthetic applications.

The strategic placement of the amino and bromo groups makes this compound a powerful intermediate. The electron-donating amino group strongly influences the aromatic ring's reactivity, while the carbon-bromine bond serves as a key handle for introducing molecular complexity through modern catalytic methods.[2]

Table 1: Physicochemical Properties of Ethyl 4-amino-3-bromobenzoate

PropertyValue
CAS Number 7149-03-3[3][4][5]
Molecular Formula C₉H₁₀BrNO₂[3][6]
Molecular Weight 244.09 g/mol [3][5]
Appearance Solid[4]
SMILES CCOC(=O)C1=CC(Br)=C(N)C=C1[3]
InChIKey NOGUJGZZMMKQOZ-UHFFFAOYSA-N[4]

Mechanistic Foundations: Beyond Direct Substitution

While termed "nucleophilic substitution," the transformation of aryl halides like Ethyl 4-amino-3-bromobenzoate rarely proceeds through a classical SNAr (addition-elimination) mechanism. SNAr reactions require potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[7][8][9] In our substrate, the powerful electron-donating amino group at the 4-position enriches the ring with electron density, fundamentally disfavoring this pathway.

Consequently, the most effective and widely employed strategies for nucleophilic substitution on this scaffold are transition-metal-catalyzed cross-coupling reactions . These methods provide mild and efficient pathways to form new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance.[10] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[11][12]

The Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 4-amino-3-bromobenzoate, forming an arylpalladium(II) complex. This is often the rate-limiting step, and its kinetics are more favorable for C-Br bonds than for C-Cl bonds.[2]

  • Ligand Exchange/Deprotonation: The incoming amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The new C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step.[13]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination HNR'R'' pd_amido Ar-Pd(II)-NR'R''(L) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[14][15] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ catalytic amounts of a copper(I) salt, often in the presence of a ligand, allowing for significantly milder conditions.[16][17]

Mechanism Insights: The mechanism of the Ullmann reaction is complex and still debated, but it is generally thought to involve a Cu(I)/Cu(III) cycle or radical pathways. A plausible sequence involves:

  • Coordination of the nucleophile (e.g., an alcohol or amine) and the aryl halide to the Cu(I) center.

  • Oxidative addition of the aryl halide to form a Cu(III) intermediate.

  • Reductive elimination of the coupled product, regenerating the active Cu(I) catalyst.

Ligands, typically diamines or amino acids, accelerate the reaction by stabilizing the copper species and increasing their solubility and reactivity.[14][18]

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Researchers must note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for novel substrate combinations.

A Note on the Starting Material: Ethyl 4-amino-3-bromobenzoate hydrochloride must be neutralized to the free amine before it can participate in the catalytic cycle. This is typically accomplished in situ by the base used in the reaction. Therefore, at least one extra equivalent of base is required relative to the amount needed for the catalytic cycle itself.

General_Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aryl Halide, Nucleophile, Base) vessel 2. Add to Oven-Dried Flask reagents->vessel purge 3. Purge with Inert Gas (N₂ or Ar) vessel->purge add_solvents 4. Add Anhydrous Solvent & Ligand/Catalyst purge->add_solvents heat 5. Heat to Desired Temp add_solvents->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Quench Reaction (e.g., with water/brine) monitor->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry, Filter & Concentrate extract->dry purify 10. Purify via Chromatography or Recrystallization dry->purify characterize 11. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed N-Arylation with a Secondary Amine (Buchwald-Hartwig Type)

Objective: To synthesize Ethyl 4-amino-3-(N-morpholino)benzoate.

Rationale: This protocol uses a common palladium precursor (Pd₂(dba)₃) with a bulky biarylphosphine ligand (Xantphos) known for its effectiveness in coupling a wide range of amines. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine and facilitating the catalytic cycle. Toluene is a standard non-polar solvent for these reactions.

Materials:

  • Ethyl 4-amino-3-bromobenzoate hydrochloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 4-amino-3-bromobenzoate hydrochloride, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Seal the flask with a septum, and purge with inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Copper-Catalyzed O-Arylation with a Phenol (Ullmann Type)

Objective: To synthesize Ethyl 4-amino-3-phenoxybenzoate.

Rationale: This protocol employs a modern, ligand-accelerated Ullmann condensation. Copper(I) iodide is a common and effective catalyst.[19] N,N'-Dimethylethylenediamine serves as an excellent ligand to stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures compared to classic Ullmann conditions.[17] Potassium phosphate is a suitable base for this transformation. Dioxane is a polar aprotic solvent that works well for these couplings.

Materials:

  • Ethyl 4-amino-3-bromobenzoate hydrochloride (1.0 eq)

  • Phenol (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 4-amino-3-bromobenzoate hydrochloride, phenol, CuI, and K₃PO₄.

  • Seal the flask and purge with inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous dioxane via syringe, followed by the DMEDA ligand.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M NaOH solution to remove excess phenol, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Method Selection and Troubleshooting

The choice between a palladium or copper-catalyzed approach depends on the specific nucleophile, functional group tolerance, and cost considerations.

Table 2: Comparison of Cross-Coupling Methodologies

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Typical Nucleophiles Primary/secondary amines, alcohols, thiols.[10]Amines, alcohols, thiols, N-heterocycles.[14]
Catalyst Cost HigherLower
Reaction Temperature Generally milder (80-110 °C)Often higher (100-140 °C), though modern methods are milder.[14]
Ligands Bulky phosphines are common.[11]Diamines, amino acids, phenanthrolines.[16][18]
Functional Group Tolerance Generally very high.Can be sensitive to certain functional groups.
Key Advantage High reactivity, broad scope, well-understood.Cost-effective, excellent for O- and N-arylation of heterocycles.

Table 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Poor quality solvent/reagents.Use a fresh catalyst/ligand. Ensure base is strong enough and added in sufficient excess to neutralize HCl salt. Use anhydrous solvents.
Formation of Debrominated Byproduct Reductive debromination pathway competing with coupling.Screen different ligands or catalyst systems. Lowering the reaction temperature may help.
Hydrolysis of Ester Presence of water; Strong basic conditions at high temperatures.Ensure all reagents and solvents are anhydrous. Use a milder base (e.g., K₂CO₃, Cs₂CO₃) if compatible with the reaction.
Difficulty in Purification Co-elution of product with starting materials or ligand.Modify the eluent system for column chromatography. A mild acidic or basic wash during workup may remove unreacted starting materials.

Conclusion

Ethyl 4-amino-3-bromobenzoate hydrochloride is a cornerstone building block for constructing complex molecules. Its successful application in nucleophilic substitution hinges on the use of modern transition-metal catalysis. Both palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type reactions provide powerful and complementary methods for forging new C-N and C-O bonds at the C3-position. A thorough understanding of the underlying catalytic cycles and the rationale for selecting specific reagents, ligands, and conditions is paramount for achieving high-yield, reproducible results in the development of novel pharmaceuticals and advanced materials.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A mild and general method for the conversion of aryl, heteroaryl, and vinyl bromides into the corresponding iodides. Journal of the American Chemical Society. Available at: [Link]

  • Weidlich, T., Špryncová, M., & Čegan, A. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 12(8), 911. Available at: [Link]

  • Siji, V. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(12), 1889-1924. Available at: [Link]

  • Weidlich, T., Špryncová, M., & Čegan, A. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

  • Ullmann condensation - Wikipedia. (2023). Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

  • Arshad, M., et al. (2010). 4-Amino-3-bromobenzoic acid. ScienceOpen. Available at: [Link]

  • Wychem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Available at: [Link]

  • Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Organic-synthesis.org. Available at: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 4-amino-3-bromobenzoate (C9H10BrNO2). Available at: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

Sources

Application Note: Precision Synthesis of Benzimidazole Derivatives from Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging oncology targets (PARP inhibitors).[1]

This Application Note details the strategic utilization of Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS 7149-03-3) as a high-value building block. Unlike simple phenylenediamines, this precursor offers two distinct orthogonal handles:[1]

  • The 3-Bromo substituent: Enables regioselective introduction of N1-substituents via metal-catalyzed cross-coupling prior to ring closure.

  • The 4-Ethoxycarbonyl group: Provides a versatile handle for late-stage diversification (e.g., conversion to amides, acids, or heterocycles) at the C5 position of the final benzimidazole.[1]

This guide presents a validated, modular two-step protocol: Palladium-Catalyzed Buchwald-Hartwig Amination followed by Oxidative Cyclization .

Strategic Analysis & Retrosynthesis

Why Ethyl 4-amino-3-bromobenzoate?

The choice of the bromo-analog over the chloro-analog is critical for reaction kinetics. In Palladium-catalyzed cross-coupling, the oxidative addition of the Ar-Br bond is significantly faster than Ar-Cl, allowing for milder conditions (80–100 °C) and higher turnover numbers (TON).[1]

Furthermore, the presence of the free amino group at position 4 and the bromine at position 3 dictates the regiochemistry. The incoming amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) replaces the bromine, ensuring that the 

group ends up at the N1 position of the final benzimidazole, while the ester remains fixed at C5.
Synthetic Pathway Visualization

The following diagram outlines the modular workflow, highlighting the divergence points for library generation.

Benzimidazole_Synthesis cluster_diversification Late-Stage Diversification (C5) Start Ethyl 4-amino-3-bromobenzoate (Precursor) Step1 Step 1: Buchwald-Hartwig Amination (Pd-Cat) Start->Step1 + R1-NH2 Pd2(dba)3 / Xantphos Inter Intermediate: Ethyl 3-(alkyl/aryl)amino- 4-aminobenzoate Step1->Inter C-N Bond Formation Step2 Step 2: Oxidative Cyclization (Aldehyde) Inter->Step2 + R2-CHO Na2S2O5 or Air/Cu Final Target: 1,2,5-Trisubstituted Benzimidazole Step2->Final Ring Closure Amide Amide Derivatives Final->Amide Amidation Acid Carboxylic Acids Final->Acid Hydrolysis

Figure 1: Modular synthetic pathway for 1,2,5-trisubstituted benzimidazoles utilizing the orthogonal reactivity of the bromo-ester precursor.

Detailed Experimental Protocols

Protocol A: Preparation of 1,2-Diamine Intermediate (Buchwald-Hartwig Amination)

Objective: To install the N1-substituent by displacing the bromine atom with a primary amine.

Reagents & Materials:

  • Ethyl 4-amino-3-bromobenzoate hydrochloride (1.0 equiv)

  • Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)
    
  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (4 mol%) or BINAP (5 mol%)[1]

  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 equiv) – Crucial for neutralizing the HCl salt and scavenging protons.
    
  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): If starting with the hydrochloride salt, suspend the starting material in EtOAc and wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Dry the organic layer (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ) and concentrate to obtain the free base. Note: Using the salt directly requires excess base in the reaction.
  • Inert Setup: Charge a dried Schlenk tube or microwave vial with the free base of Ethyl 4-amino-3-bromobenzoate (1.0 equiv), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 equiv), 
    
    
    
    (2 mol%), and Xantphos (4 mol%).
  • Purging: Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove

    
    .
    
  • Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration) and the Primary Amine (

    
    ) via syringe.
    
  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) should disappear, and a more polar fluorescent spot (diamine) should appear.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Outcome: Ethyl 4-amino-3-(substituted-amino)benzoate as a solid or viscous oil. Yields typically range from 75–90%.

Protocol B: Oxidative Cyclization to Benzimidazole

Objective: To close the imidazole ring using an aldehyde and an oxidant.[3]

Reagents & Materials:

  • 1,2-Diamine Intermediate (from Protocol A) (1.0 equiv)[1]

  • Aldehyde (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Oxidant: Sodium Metabisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.2 equiv) – Mild, functional group tolerant.
    
  • Solvent: DMF or Ethanol/Water (3:1).[1]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve the 1,2-Diamine intermediate (1.0 equiv) and the Aldehyde (1.1 equiv) in DMF (0.1 M).

  • Oxidant Addition: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.2 equiv) in one portion.
    
  • Heating: Heat the mixture to 100–120 °C for 4–6 hours.

    • Mechanism:[1][3][4][5] The amine condenses with the aldehyde to form an imine/aminal, which is then oxidized by the bisulfite to the aromatic benzimidazole.

  • Workup: Pour the reaction mixture into crushed ice/water.

    • Observation: A precipitate should form.

  • Isolation: Filter the solid. If no solid forms (oily product), extract with EtOAc (3x), wash with brine, and dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallization from EtOH is often sufficient. If necessary, use column chromatography (DCM/MeOH 95:5).[1]

Optimization Data & Critical Parameters

The following table summarizes optimization studies for the critical C-N coupling step (Protocol A), derived from analogous ortho-haloaniline couplings [1, 4].

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Toluene11045Slow conversion; significant debromination.
2

/ BINAP

Toluene11078Good yield, standard condition.
3ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Xantphos

Dioxane 100 92 Optimal. Fast kinetics, high conversion.
4CuI / L-Prolinengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

DMSO9060Cheaper alternative, but variable yields.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the reaction is strictly oxygen-free. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is sensitive to oxidation. If the amine is volatile, use a sealed tube.[1]
    
  • Incomplete Cyclization (Step 2): If the intermediate imine is observed (by MS), increase the temperature to 120 °C or switch to a stronger oxidant like

    
     (10 mol%) / 
    
    
    
    .
  • Ester Hydrolysis: Avoid strong aqueous bases during workup to preserve the ethyl ester. Use mild bases like

    
    .
    

Alternative One-Pot Strategy (Copper Catalysis)[1]

For targets where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is simple (e.g., H) or derived from amidines, a Copper-catalyzed cascade can be employed [5, 6].[5][6][7][8]

Protocol:

  • Mix Ethyl 4-amino-3-bromobenzoate (1.0 equiv), Amidine Hydrochloride (

    
    ) (1.5 equiv).
    
  • Add CuBr (10 mol%) and

    
     (3.0 equiv)  in DMSO.
    
  • Heat at 120 °C for 24 hours under air.

  • Mechanism: Intermolecular C-N coupling followed by intramolecular nucleophilic attack and oxidation.

  • Note: This method is less modular than the Pd-route but highly efficient for 2-substituted benzimidazoles where N1 is unsubstituted (

    
    ).
    

References

  • BenchChem. "Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols." BenchChem Application Library. Link

  • Beilstein Journals. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein J. Org. Chem., 2012.[1][6][9] Link

  • Organic Chemistry Portal. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." J. Org.[6][7][10][11] Chem., 2006, 71, 3270-3273.[11] Link

  • BenchChem. "A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid." BenchChem Technical Guides. Link

  • Yang, D., et al. "Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides."[5] J. Org.[6][7][10][11] Chem., 2008, 73, 6864–6866.[1][6] Link

  • Kim, Y., et al. "Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water."[1] Org.[6][10][11][12] Biomol. Chem., 2011.[1] Link

Sources

Technical Application Note: Handling & Protocols for Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

Ethyl 4-amino-3-bromobenzoate hydrochloride is a high-value tris-functionalized scaffold used extensively in medicinal chemistry and drug discovery. Structurally, it combines an electron-rich aniline, an electrophilic aryl bromide, and a masked carboxylic acid (ethyl ester). This unique "triad" of reactivity makes it a versatile building block for synthesizing heterocycles, biaryls, and peptidomimetics.

While the free base (CAS 7149-03-3) is common, the hydrochloride salt form is often preferred for its enhanced shelf-stability and crystallinity. However, the salt form introduces specific handling challenges—primarily hygroscopicity and acidity—that must be managed to maintain reagent integrity.

Physicochemical Profile[1][2]
PropertySpecificationNotes
Chemical Structure C₉H₁₀BrNO₂[1][2][3] · HClAniline core with ortho-bromo and para-ester substituents.
Molecular Weight 280.55 g/mol (Salt)Free base MW: 244.09 g/mol .
Appearance Off-white to beige crystalline powderDarkens upon oxidation (aniline degradation).
Solubility DMSO, Methanol, Water (moderate)Insoluble in non-polar organics (Hexane, Toluene) unless neutralized.
pKa (Predicted) ~2.5 (Anilinium ion)The electron-withdrawing Br and Ester groups significantly lower the basicity of the amine.

Health, Safety, and Environment (HSE)

Hazard Assessment

As an aniline derivative and a halogenated compound, this reagent poses specific risks. The hydrochloride moiety adds a corrosive/irritant component to mucous membranes.

  • Acute Toxicity: Harmful if swallowed (H302). Anilines can cause methemoglobinemia upon chronic exposure.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Potential skin sensitizer.

  • Specific Target Organ Toxicity: Respiratory irritation (H335).

Engineering Controls & PPE[6]
  • Respiratory: Use an N95 (US) or P2 (EU) dust mask when weighing solids. If handling large quantities (>10g) or heating, use a fume hood to capture acid vapors (HCl) or aniline dust.

  • Dermal: Double-glove with Nitrile (minimum thickness 0.11 mm). Anilines can permeate skin; change gloves immediately upon contamination.

  • Ocular: Chemical safety goggles. Face shield recommended during acid/base workups.

Storage & Stability Protocol

The hydrochloride salt is hygroscopic and photosensitive . Improper storage leads to hydrolysis of the ester or oxidation of the amine (browning).

Storage Workflow (DOT Visualization)

StorageProtocol Receipt Receipt of Material Inspection Visual Inspection (Color Check) Receipt->Inspection Desiccation Desiccator Storage (<30% RH) Inspection->Desiccation Off-white/Beige Oxidation DISCARD (Dark Brown/Black) Inspection->Oxidation Degraded TempControl Refrigeration (2-8°C) Desiccation->TempControl Usage Ready for Synthesis TempControl->Usage Usage->Desiccation Reseal Immediately

Figure 1: Decision logic for the storage and quality assessment of the hydrochloride salt.

Protocol:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The HCl salt attracts moisture, which can catalyze the hydrolysis of the ethyl ester to the carboxylic acid over time.

  • Container: Amber glass vials with Teflon-lined caps.

Handling & Solubilization Protocols

A. Solubilization Strategy

The HCl salt behaves differently than the free base. It is soluble in polar protic solvents but requires neutralization for use in non-polar organic reactions.

  • For Analytical (LCMS/NMR): Dissolve in DMSO-d6 or Methanol-d4.

  • For Biological Assays: Dissolve in 100% DMSO to create a stock (e.g., 100 mM), then dilute into media. Note: The HCl will acidify the media; ensure buffering capacity is sufficient.

B. "Free-Basing" Protocol (Preparation for Organic Synthesis)

Many transition-metal catalyzed reactions (e.g., Suzuki coupling) require the free amine or non-acidic conditions.

Reagents:

  • Ethyl 4-amino-3-bromobenzoate HCl (1.0 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (10 mL per gram). It will likely remain a suspension.

  • Neutralization: Slowly add Sat. NaHCO₃ (equal volume to DCM) with vigorous stirring. Caution: CO₂ evolution will occur.

  • Extraction: Stir for 10–15 minutes until the organic layer clears (indicating the free base has dissolved into the DCM).

  • Separation: Separate layers. Extract aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Verify by TLC (The free base will have a higher R_f than the salt).

Synthetic Application Notes

This scaffold is a "privileged structure" because it offers three orthogonal reaction sites.

Reactivity Map (DOT Visualization)

Reactivity Core Ethyl 4-amino-3-bromobenzoate (Scaffold) Suzuki Site A: Aryl Bromide (Suzuki/Buchwald Coupling) Core->Suzuki Pd(0), Boronic Acid Acylation Site B: Aniline Amine (Amide Coupling/Reductive Amination) Core->Acylation R-COCl or Aldehyde Hydrolysis Site C: Ethyl Ester (Saponification -> Acid) Core->Hydrolysis LiOH/THF/H2O Biaryl Biaryl Esters (Scaffold Extension) Suzuki->Biaryl Amide Functionalized Amides Acylation->Amide Acid Free Carboxylic Acid (Solubility/Targeting) Hydrolysis->Acid

Figure 2: Orthogonal synthetic pathways available for the scaffold.

Protocol 1: Suzuki-Miyaura Coupling (Site A)

Targeting the Bromine while preserving the Ester and Amine.

  • Setup: In a microwave vial, combine the Free Base (see Section 4B) (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1).

  • Base: Add Cs₂CO₃ (3.0 equiv). Note: Stronger bases may hydrolyze the ester.

  • Reaction: Heat to 80–100°C under Argon for 2–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol 2: Sandmeyer-Type Transformations (Site B)

Transforming the Amine. The amino group is positioned ortho to the bromine. This allows for the synthesis of indazoles or benzimidazoles via cyclization.

  • Caution: Diazotization of this compound requires careful temperature control (<5°C) due to the electron-withdrawing ester destabilizing the diazonium intermediate.

Waste Disposal & Compliance

  • Halogenated Waste: Due to the bromine content, all mother liquors and washings must be disposed of in the Halogenated Organic Solvent waste stream.

  • Aquatic Toxicity: Aniline derivatives are often toxic to aquatic life (H402). Do not release into municipal drains.

  • Deactivation: For spills, absorb with vermiculite. Wash the area with a dilute surfactant solution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81345, Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aniline and substituted derivatives. Retrieved from [Link]

Sources

scale-up synthesis methods for Ethyl 4-amino-3-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Validation of Ethyl 4-amino-3-bromobenzoate hydrochloride

Executive Summary & Mechanistic Rationale

Ethyl 4-amino-3-bromobenzoate hydrochloride is a critical halogenated building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), dendrimers, and cross-coupling precursors. Transitioning the synthesis of this molecule from a benchtop scale to a multi-kilogram pilot scale requires strict control over regioselectivity, exotherm management, and anhydrous salt formation.

The bromination of ethyl 4-aminobenzoate (benzocaine) relies on the synergistic directing effects of its functional groups. The amino (-NH₂) group is a strong electron-donating group (EDG) that highly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Concurrently, the ethyl ester (-COOEt) is an electron-withdrawing group (EWG) that directs meta. Because the para position relative to the amine is occupied by the ester, the ortho position (C3) is dually activated by both the amine's ortho-directing effect and the ester's meta-directing effect [1]. This cooperative electronic environment ensures near-exclusive regioselectivity for the 3-bromo derivative, bypassing the need for complex catalytic systems [2].

SynthesisWorkflow SM Ethyl 4-aminobenzoate (Benzocaine) Bromination Electrophilic Bromination (NBS, EtOAc, 0°C) SM->Bromination Activation by -NH2 Intermediate Ethyl 4-amino-3-bromobenzoate (Free Base) Bromination->Intermediate Regioselective C3-Br SaltForm Salt Formation (HCl in EtOAc) Intermediate->SaltForm Protonation Product Ethyl 4-amino-3-bromobenzoate hydrochloride SaltForm->Product Crystallization

Fig 1. Synthesis workflow of Ethyl 4-amino-3-bromobenzoate hydrochloride.

Scale-Up Strategy & Risk Mitigation

When scaling this synthesis, traditional protocols utilizing liquid bromine (Br₂) in dichloromethane (DCM) present significant safety and environmental hazards, including severe corrosivity and the stoichiometric generation of hydrogen bromide (HBr) gas [1].

To engineer a safer, scalable process:

  • Reagent Selection: N-Bromosuccinimide (NBS) is utilized as a solid-state bromine source. NBS provides a controlled release of electrophilic bromine (Br⁺) without generating HBr gas, drastically reducing the required off-gas scrubbing infrastructure.

  • Solvent Replacement: DCM is replaced with Ethyl Acetate (EtOAc), a greener solvent that offers excellent solubility for the starting material and allows the entire two-step process (bromination and salt formation) to be conducted in a single solvent system (telescoping).

  • Exotherm Control: Electrophilic bromination is highly exothermic. Thermal runaway can lead to over-bromination (forming the 3,5-dibromo impurity). Reagent addition must be strictly metered at 0–5 °C.

ProcessControl Start Raw Material QC Rxn Bromination Reaction Exotherm Control (T < 5°C) Start->Rxn IPC1 IPC 1: HPLC Analysis Target: > 99% Conversion Rxn->IPC1 IPC1->Rxn Fail (Add Reagent) Workup Quench & Extraction (Na2S2O3 / NaHCO3) IPC1->Workup Pass Cryst Salt Formation & Crystallization (Controlled HCl addition) Workup->Cryst IPC2 IPC 2: Purity Analysis Target: > 99.5% Purity Cryst->IPC2 IPC2->Cryst Fail (Recrystallize) Final Filtration & Vacuum Drying IPC2->Final Pass

Fig 2. Scale-up process control and self-validating IPC logic.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-3-bromobenzoate (Free Base)

Note: This protocol is designed for a 1-kg scale validation batch.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with nitrogen to ensure an inert atmosphere.

  • Substrate Dissolution: Charge the reactor with ethyl 4-aminobenzoate (1.00 kg, 6.05 mol, 1.0 equiv) and anhydrous ethyl acetate (10.0 L). Begin agitation at 150 rpm.

  • Cooling: Circulate chilled fluid (-5 °C setpoint) through the reactor jacket to bring the internal reaction temperature to 0–5 °C.

  • Controlled Bromination: Weigh out N-Bromosuccinimide (1.13 kg, 6.35 mol, 1.05 equiv). Add the NBS in 5 equal portions over a 2-hour period.

    • Causality: Portion-wise addition prevents localized concentration spikes and thermal excursions, directly suppressing the formation of the 3,5-dibromo impurity.

  • Reaction Monitoring (IPC 1): Stir the mixture for 4 hours at 5 °C. Withdraw a 1 mL sample, quench with sodium thiosulfate, and analyze via HPLC (UV at 254 nm). The reaction proceeds to the next step only when unreacted starting material is ≤ 1.0%.

  • Quench & Workup: Charge 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (3.0 L) to the reactor and stir for 15 minutes.

    • Causality: Thiosulfate instantly reduces any unreacted active bromine species, halting the reaction and preventing downstream oxidation.

  • Phase Separation: Allow the layers to settle and discard the lower aqueous phase. Wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) (3.0 L) to remove succinimide and acidic byproducts, followed by a brine wash (3.0 L).

  • Concentration: Distill the organic layer under reduced pressure (approx. 150 mbar, internal temp < 40 °C) to a residual volume of roughly 4.0 L. This concentrated solution is telescoped directly into Step 2.

Step 2: Hydrochloride Salt Formation
  • Cooling: Cool the telescoped ethyl acetate solution of the free base to 0–5 °C.

  • Acidification: Slowly charge a 4M solution of HCl in ethyl acetate (1.8 L, 7.2 mol, 1.2 equiv) via an addition funnel over 1 hour. Maintain the internal temperature below 10 °C.

    • Causality: Anhydrous HCl is mandatory. The use of aqueous hydrochloric acid would introduce water, risking hydrolysis of the ethyl ester and preventing the precipitation of the salt. Protonation of the primary amine drastically reduces the molecule's solubility in EtOAc, triggering immediate crystallization [3].

  • Crystallization: Stir the resulting thick white/off-white slurry for 2 hours at 0 °C to maximize crystal growth and ensure complete precipitation.

  • Filtration: Discharge the slurry onto a Nutsche filter. Wash the filter cake with cold, anhydrous ethyl acetate (2.0 L) to displace the mother liquor and remove any trace unreacted free base or succinimide.

  • Drying & Validation (IPC 2): Dry the product in a vacuum oven at 45 °C for 12 hours. Perform Loss on Drying (LOD) analysis. The drying is complete when LOD < 0.5%. Confirm final purity via HPLC and structure via ¹H-NMR.

Quantitative Process Metrics

To facilitate process transfer and quality assurance, the expected quantitative metrics from this scale-up protocol are summarized below:

Process Parameter / MetricTarget ValueAnalytical Method / Remarks
Reaction Temperature 0–5 °CCalibrated internal RTD probe
Step 1 Conversion (IPC 1) > 99.0%HPLC (Area % at 254 nm)
Overall Isolated Yield 82 – 86%Based on starting benzocaine
Final Purity (IPC 2) > 99.5%HPLC (Area % at 254 nm)
Dibromo Impurity Limit < 0.2%Controlled via NBS stoichiometry and Temp
Loss on Drying (LOD) < 0.5%Gravimetric (Vacuum oven at 45 °C)
Process E-factor ~ 8.5Mass of waste / Mass of product (Standard for fine chemicals)

References

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 2022, 13, 9308-9314. URL:[Link]

  • WO2019113236A1 - Benzocarbonyl compounds. Google Patents, 2019.

Application Note: Buchwald-Hartwig Amination of Ethyl 4-amino-3-bromobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing Ethyl 4-amino-3-bromobenzoate hydrochloride as a substrate in Buchwald-Hartwig Cross-Coupling reactions. It addresses the specific challenges of ortho-haloanilines, hydrochloride salt neutralization, and chemoselectivity.

Abstract & Strategic Significance

Ethyl 4-amino-3-bromobenzoate is a high-value scaffold in medicinal chemistry, primarily serving as a precursor for benzimidazoles , quinoxalines , and indazoles . The presence of an ortho-bromoamine motif allows for rapid diversification at the C3 position via Buchwald-Hartwig amination, followed by cyclization.

However, this substrate presents three specific technical challenges:

  • HCl Salt Form: Requires effective neutralization to prevent catalyst poisoning (protonation of phosphine ligands) and stoichiometric imbalance of the base.

  • Ortho-Sterics: The C3-bromine is sterically crowded by the C4-amine and the C1-ester environment, requiring sterically demanding ligands for efficient oxidative addition.

  • Chemoselectivity: The substrate contains a free amine (C4-NH₂). While the C1-ester (electron-withdrawing group) reduces the nucleophilicity of this amine, minimizing self-coupling (homocoupling) requires careful modulation of the external amine's nucleophilicity relative to the substrate.

Chemical Analysis & Mechanistic Considerations

Substrate Properties
PropertySpecificationImpact on Protocol
Electronic Nature Electron-Deficient (EWG at C1)Benefit: Facilitates Oxidative Addition into C–Br bond.Risk: Increases susceptibility to hydrodehalogenation (reduction of Br to H).
Steric Environment Ortho-substituted (C4-NH₂)Requires bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines) to promote reductive elimination.
Salt Form Hydrochloride (HCl)Critical: Must be neutralized. Acidic protons will quench anionic Pd intermediates and protonate ligands.
Reaction Pathway & Chemoselectivity

The primary risk is the homocoupling of the substrate, where the C4-amine of one molecule reacts with the C3-bromide of another.

  • Mitigation Strategy: The C1-ethyl ester is para to the C4-amine, significantly reducing its nucleophilicity via resonance withdrawal. By using an external amine (nucleophile) that is more electron-rich (e.g., morpholine, alkyl amines, or electron-neutral anilines), the cross-coupling pathway is kinetically favored over oligomerization.

ReactionPath Substrate Ethyl 4-amino-3-bromobenzoate (HCl Salt) FreeBase Free Base (In-situ Generated) Substrate->FreeBase + Base (1 equiv) OxAdd Oxidative Addition (L-Pd-Ar-Br) FreeBase->OxAdd Pd(0)/Ligand SideProduct Homocoupling/Oligomers FreeBase->SideProduct Slow (EWG Effect) Coordination Amine Coordination OxAdd->Coordination + External Amine Product C3-Aminated Product (Precursor to Heterocycles) Coordination->Product Reductive Elimination

Figure 1: Reaction pathway highlighting the critical neutralization step and the competition between productive cross-coupling and homocoupling.

Recommended Protocol

Two methods are provided: Method A (Modern/High-Performance) for difficult amines or rapid synthesis, and Method B (Standard/Cost-Effective) for robust, simple amines.

Pre-Reaction: Handling the HCl Salt

Do not skip this logic. You have two options:

  • In-Situ Neutralization (Recommended for small scale): Add exactly 1.0 extra equivalent of base to the reaction mixture.

  • Pre-Freebasing (Recommended for >5g scale): Partition the salt between Ethyl Acetate and sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Use the resulting solid as a standard aryl bromide.

Method A: The "BrettPhos" System (High Performance)

Best for: Primary amines, weak nucleophiles, and preventing dehalogenation.

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: Cs₂CO₃ (3.0 equiv total if using HCl salt).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

  • Temperature: 80–100 °C.[1]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add:

    • Ethyl 4-amino-3-bromobenzoate HCl (1.0 equiv).

    • External Amine (1.2 – 1.5 equiv).

    • BrettPhos (4–6 mol%) or RuPhos (4–6 mol%).

    • Cs₂CO₃ (3.0 equiv) [Note: 1 eq neutralizes HCl, 2 eq for reaction].

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (2–3 mol%) (solid addition preferred under inert flow) OR add as a stock solution in the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

  • Reaction: Heat to 100 °C. Monitor by LCMS. Conversion typically occurs in 2–6 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Method B: The "BINAP" System (Standard)

Best for: Secondary alkyl amines (e.g., morpholine, piperidine) and cost-sensitive scale-up.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: rac-BINAP (7.5 mol%).

  • Base: NaOtBu (3.0 equiv total if using HCl salt).

  • Solvent: Toluene.

  • Temperature: 100–110 °C.

Step-by-Step:

  • Pre-complexation: In a separate small vial, mix Pd(OAc)₂ and BINAP in 1 mL of Toluene. Stir at room temp for 10 mins until the solution turns orange/red (active catalyst formation).

  • Main Vessel: Charge the substrate (HCl salt), External Amine, and NaOtBu (3.0 equiv) into the main reaction vessel. Purge with Nitrogen.

  • Combine: Transfer the pre-complexed catalyst solution to the main vessel via syringe. Add remaining Toluene to reach 0.2 M concentration.

  • Heat: Reflux at 110 °C for 12–18 hours.

  • Workup: Quench with water, extract with EtOAc.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Substrate remains, no product Catalyst poisoning by HClEnsure you added extra base (n+1 equiv) to neutralize the HCl salt. Check solvent dryness.
Product formed + Dehalogenated SM HydrodehalogenationThe EWG ester makes the ring electron-poor and prone to reduction. Switch to Cs₂CO₃ (milder base) and t-Amyl Alcohol . Lower temp to 80°C.
Low conversion, black precipitate Pd black formation (catalyst death)The free amine (C4) might be chelating Pd. Increase ligand:Pd ratio to 2:1 or 3:1. Switch to BrettPhos (highly stable).
Homocoupling (Dimer) Substrate reacting with itselfThe external amine is not nucleophilic enough. Increase external amine equivalents (2.0 eq). Add external amine slowly (syringe pump) if it is a liquid, or add substrate slowly to the amine/catalyst mix.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase start Start: Ethyl 4-amino-3-bromobenzoate HCl choice Scale Check start->choice neutralize Pre-neutralization (EtOAc/NaHCO3 wash) choice->neutralize > 5g Scale insitu In-situ Neutralization (Add +1 eq Base) choice->insitu < 5g Scale mix Mix: Substrate + Amine + Base (Inert Atmosphere) neutralize->mix insitu->mix cat Add Catalyst System (Pd source + Ligand) mix->cat heat Heat to 80-100°C (Monitor LCMS) cat->heat end Workup: Celite Filter -> Column heat->end Complete

Figure 2: Operational workflow emphasizing the scale-dependent handling of the hydrochloride salt.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • BenchChem. (2025).[1][3][4] "Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Protocols. Link (Cited for general ortho-haloaniline handling protocols).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Troubleshooting & Optimization

purification of Ethyl 4-amino-3-bromobenzoate hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying Ethyl 4-amino-3-bromobenzoate hydrochloride .

This molecule presents a unique "trifunctional" challenge during recrystallization:

  • The Ethyl Ester: Susceptible to hydrolysis in aqueous conditions and transesterification in the wrong alcoholic solvents.

  • The Aniline Core: Prone to air-oxidation, often resulting in dark, discolored impurities.

  • The Hydrochloride Salt: Requires careful solvent selection to maintain the protonated state and prevent dissociation into the free base during thermal cycling.

Below, you will find the theoretical grounding, standardized protocols, and a detailed Q&A troubleshooting guide to ensure high-yield, high-purity recovery of your target compound.

Causality in Solvent Selection

The most critical failure point in the recrystallization of amine hydrochlorides is incorrect solvent selection. While many amine hydrochlorides are highly soluble in polar solvents like methanol and water, these solvents are detrimental to ethyl esters.

Heating an ethyl ester in methanol in the presence of a catalytic amount of acid (provided by the hydrochloride salt itself) will drive a transesterification reaction, converting your product into Methyl 4-amino-3-bromobenzoate. Conversely, heating in water will drive hydrolysis, yielding the carboxylic acid.

Therefore, Isopropanol (2-propanol) is the industry standard for this class of compounds. It provides a steep temperature-dependent solubility curve, is bulky enough to sterically hinder transesterification, and effectively depresses the solubility of the salt at lower temperatures compared to absolute ethanol[1].

Table 1: Solvent Selection & Solubility Matrix
SolventSuitabilitySolubility (Hot)Solubility (Cold)Mechanistic Risk / Causality
Isopropanol (IPA) Optimal HighLowNone. Ideal steep solubility curve; sterically hinders transesterification[1].
Ethanol (Absolute) AcceptableVery HighModerateLow. Safe from transesterification, but the salt may remain too soluble at 0 °C, reducing yield[1].
Methanol Avoid Very HighHighHigh. Acid-catalyzed transesterification will convert the ethyl ester to a methyl ester.
Water Avoid Very HighHighHigh. Promotes ester hydrolysis to 4-amino-3-bromobenzoic acid.
Diethyl Ether Anti-SolventInsolubleInsolubleNone. Used dropwise to crash out the salt from the mother liquor[1].

Standard Operating Procedure: Recrystallization

This protocol is engineered as a self-validating system: each step contains a visual or physical checkpoint to ensure the chemical integrity of the ethyl 4-amino-3-bromobenzoate hydrochloride is maintained.

Step-by-Step Methodology:

  • Preparation: Place the crude, dry ethyl 4-amino-3-bromobenzoate hydrochloride in a round-bottom flask equipped with a reflux condenser.

  • Acidification (Optional but Recommended): Add 1-2 drops of 1M HCl in Isopropanol to the flask. Causality: This suppresses the dissociation of the hydrochloride salt into the free base during heating, which could otherwise lead to oiling out[2].

  • Dissolution: Add a minimum volume of Isopropanol (IPA) and heat to 60–70 °C under gentle agitation (100-200 RPM) until the solid just dissolves[2]. Do not exceed 75 °C to prevent thermal degradation[3].

  • Decolorization (If required): If the solution is dark brown/purple (indicating aniline oxidation), add 1-2% w/w activated charcoal. Boil for 5 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad to remove the charcoal[1].

  • Controlled Cooling: Transfer the clear filtrate to a temperature-controlled environment. Cool linearly at a rate of 5–10 °C/hour down to room temperature[2]. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice, ensuring high purity[4].

  • Maturation & Anti-Solvent Addition: Transfer the flask to an ice bath (0–5 °C) and hold for 2 hours[2]. If crystallization is sparse, add cold diethyl ether dropwise until the solution becomes slightly turbid, then scratch the inside of the flask with a glass rod to induce nucleation[1].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold 9:1 Diethyl Ether:IPA to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved[2].

RecrystallizationWorkflow Start Crude Ethyl 4-amino- 3-bromobenzoate HCl Dissolve Dissolve in minimal hot IPA (60-70 °C) + trace HCl Start->Dissolve CheckColor Is solution dark/oxidized? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cooling Controlled Cooling (5-10 °C/hr to 20 °C) CheckColor->Cooling No Charcoal->Cooling Maturation Maturation at 0-5 °C (Add Et2O anti-solvent if needed) Cooling->Maturation Isolation Vacuum Filtration & Cold Ether Wash Maturation->Isolation Drying Vacuum Dry at 40 °C Yield: Pure Crystals Isolation->Drying

Caption: Workflow for the cooling crystallization and purification of the target amine hydrochloride.

Troubleshooting & FAQs

Q: During cooling, my product separated as a thick, dark oil at the bottom of the flask instead of forming crystals. What happened and how do I fix it? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute melts out of solution before it can crystallize, often because the solvent system is too rich, the cooling was too rapid, or the compound has partially dissociated into its free base form.

  • The Fix: Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add slightly more Isopropanol to dilute the mixture. As it cools, add a tiny "seed" crystal of pure product if you have one, or aggressively scratch the inside of the glass flask with a glass rod to create nucleation sites. Ensure your solution is slightly acidic to prevent free-basing.

Q: My recovered yield is exceptionally low (< 30%). Where did my product go? A: Amine hydrochlorides can be deceptively soluble in alcohols, even at room temperature. If you used Absolute Ethanol, the solubility at 0 °C might still be too high[1].

  • The Fix: Do not discard your mother liquor! Concentrate the mother liquor under reduced pressure to half its volume[5]. Cool it to 0 °C, and slowly layer in an anti-solvent like diethyl ether or heptane. The sudden drop in polarity will force the remaining hydrochloride salt out of solution[1].

Q: I ran an LC-MS on my recrystallized product, and I see a new impurity with a mass corresponding to [M-14]. What is this? A: A mass loss of 14 Da (


) strongly indicates that your ethyl ester has been converted to a methyl ester. This means you likely used Methanol as your recrystallization solvent. The acidic nature of the hydrochloride salt catalyzed a transesterification reaction with the boiling methanol.
  • The Fix: You must discard this batch or subject it to a complex separation. In the future, strictly avoid methanol and use Isopropanol (IPA), which is sterically hindered and will not participate in transesterification under these mild conditions.

Q: The crude material is a dark brown/purple powder, but the structure suggests it should be white or off-white. Why? A: Anilines (compounds with an amino group attached to a benzene ring) are notoriously susceptible to air oxidation, which generates highly conjugated, deeply colored polyaniline-like oligomers. Even trace amounts of these impurities will dye your entire batch dark brown.

  • The Fix: These polymeric impurities are highly non-polar and have high affinity for carbon. Dissolve your crude salt in hot IPA, add activated charcoal, and perform a hot filtration[1]. The filtrate will emerge significantly lighter.

TroubleshootingOilingOut Issue Issue: Product 'Oils Out' instead of crystallizing Reheat Step 1: Reheat to 60 °C until homogeneous Issue->Reheat Dilute Step 2: Add 10% more IPA (Reduce supersaturation) Reheat->Dilute Acidify Step 3: Add 1 drop HCl (Ensure salt formation) Dilute->Acidify Nucleate Step 4: Cool slowly & Scratch flask / Add Seed Acidify->Nucleate Success Result: Controlled Crystallization Nucleate->Success

Caption: Step-by-step causality and remediation pathway for resolving "oiling out" during crystallization.

References

  • Designer Drugs. Recrystallization and Acid/Base Extraction - The Basics. Retrieved from:[Link][4]

  • Organic Syntheses. Methylamine hydrochloride Procedure. Retrieved from:[Link][5]

  • ResearchGate. Purification of organic hydrochloride salt? Retrieved from: [Link][1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl 4-amino-3-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you rely on robust, high-yielding transformations. Ethyl 4-amino-3-bromobenzoate hydrochloride is a highly versatile intermediate, providing an ortho-bromoaniline scaffold ideal for constructing complex heterocycles via Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings[1]. However, it is a notoriously stubborn electrophile. The hydrochloride salt form introduces critical stoichiometric and mechanistic variables that frequently lead to stalled reactions, catalyst degradation, and low conversion rates.

As a Senior Application Scientist, I have designed this guide to provide field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your workflows.

Part 1: Mechanistic Troubleshooting & Causality (The "Why")

When utilizing the hydrochloride salt of an aniline derivative in transition-metal catalysis, low conversion is rarely a catalyst failure—it is usually a micro-environmental failure.

1. The "Hidden" Acid and Base Depletion Cross-coupling reactions require a precise stoichiometric ratio of inorganic base (e.g., K₂CO₃, Cs₂CO₃) to activate the coupling partner (e.g., forming the reactive boronate in Suzuki couplings) and drive transmetalation. The HCl salt of ethyl 4-amino-3-bromobenzoate acts as a "hidden" acid, instantly consuming exactly 1.0 equivalent of your base. If your protocol calls for 2.0 equivalents of base, the salt leaves only 1.0 equivalent available for the catalytic cycle, effectively starving the transmetalation step and stalling the reaction.

2. Catalyst Poisoning via Chloride Ligation The neutralization of the HCl salt generates free chloride ions (Cl⁻) in situ. High localized concentrations of chloride can coordinate to the Pd(II) center. This shifts the equilibrium away from the desired transmetalation complex, forming stable, unreactive Pd(II) chloride dimers.

3. Competitive Amine Coordination Anilines are potent ligands for transition metals. In fact, aniline-coordinated palladium complexes are stable enough to be isolated and utilized as precatalysts[2]. During your reaction, the liberated free amino group of the substrate can outcompete weaker phosphine ligands, altering the palladium ligand sphere and inhibiting oxidative addition at the adjacent C-Br bond.

4. Electronic Deactivation The amino group is strongly electron-donating via resonance. This increases the electron density of the aromatic ring, raising the activation energy required for the oxidative addition of the palladium catalyst into the ortho C-Br bond[1]. Successful cross-couplings with this deactivated electrophile often require highly optimized conditions[3].

Part 2: Diagnostic Workflows & Visualizations

G A Low Conversion Detected B Is substrate an HCl salt? A->B C Add +1.0 eq Base (In-situ fix) B->C Yes (Quick) D Ex-situ Free-Basing (Recommended) B->D Yes (Optimal) E Check Solubility B->E No C->E D->E F Switch to Biphasic Solvent System E->F Poor G Optimize Pd Ligand (e.g., dppf, XPhos) E->G Good

Fig 1. Decision tree for troubleshooting low conversions with aniline HCl salts.

Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Trans Transmetalation (Base Dependent) PdII->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Prod Coupled Product RedElim->Prod Err1 HCl depletes base: Stalls Transmetalation Err1->Trans Err2 Amine coordination: Alters Pd(II) state Err2->PdII

Fig 2. Palladium catalytic cycle highlighting disruption points caused by aniline HCl salts.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the profound impact of base stoichiometry and substrate pre-treatment on the conversion rates of a standard Suzuki-Miyaura coupling using this intermediate.

Substrate FormBase (Equivalents)Solvent SystemCatalyst SystemConversion (%)
HCl Salt K₂CO₃ (2.0 eq)Toluene / H₂OPd(dppf)Cl₂< 15%
HCl Salt K₂CO₃ (3.0 eq)Toluene / H₂OPd(dppf)Cl₂65%
HCl Salt Cs₂CO₃ (3.0 eq)1,4-DioxanePd₂(dba)₃ / XPhos72%
Free Base (Pre-isolated)K₂CO₃ (2.0 eq)Toluene / H₂OPd(dppf)Cl₂> 95%
Part 4: Step-by-Step Experimental Protocols

To ensure a self-validating system, we strongly recommend Protocol A (Ex-Situ Free-Basing) prior to any sensitive cross-coupling methodology. Industrial scale-ups have demonstrated that pre-reaction neutralization and extraction of the free base in toluene is critical for restoring catalytic efficiency[4].

Protocol A: Ex-Situ Free-Basing of Ethyl 4-amino-3-bromobenzoate hydrochloride Objective: Isolate the free aniline to eliminate stoichiometric base consumption and chloride poisoning.

  • Suspension: Suspend 10.0 g of Ethyl 4-amino-3-bromobenzoate hydrochloride in 100 mL of Toluene in a 250 mL separatory funnel.

  • Neutralization: Add 50 mL of a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. (Caution: CO₂ gas evolution will occur).

  • Extraction: Swirl gently, venting frequently, until gas evolution ceases and the solid is completely dissolved into the organic phase.

  • Separation: Allow the layers to separate. Collect the upper organic (toluene) layer.

  • Washing & Drying: Wash the organic layer with 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the free base as a solid.

  • Validation: Weigh the recovered solid to calculate the exact molarity for your subsequent coupling reaction.

Protocol B: Optimized Suzuki-Miyaura Coupling (Using Free Base) Objective: Achieve >95% conversion using the pre-isolated free base.

  • Reagent Loading: To an oven-dried Schlenk flask, add Ethyl 4-amino-3-bromobenzoate (free base, 1.0 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Deoxygenation: Sparge the reaction mixture with Argon for 10 minutes.

  • Heating: Seal the flask and heat to 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with water, and purify via flash chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just add an extra equivalent of base directly to the reaction mixture instead of free-basing beforehand? A: Yes, in-situ neutralization is possible by adding exactly 1.0 extra equivalent of base (e.g., 3.0 eq total instead of 2.0 eq). However, this generates 1.0 equivalent of inorganic chloride salt (e.g., KCl) directly in the reaction mixture. High ionic strength and excess chloride can inhibit certain Pd catalysts. Ex-situ free-basing (Protocol A) is the gold standard for reproducibility[4].

Q: Why is my reaction turning black immediately upon heating? A: Rapid precipitation of "Palladium black" indicates premature catalyst decomposition. The free amino group of the substrate can coordinate to the Pd center, displacing weaker phosphine ligands and leading to aggregation[2]. Switching to a more strongly coordinating, sterically demanding bidentate ligand (like dppf) or a bulky monophosphine (like XPhos) prevents this displacement.

Q: Is the ethyl ester group susceptible to hydrolysis under these basic coupling conditions? A: Yes. Ethyl esters can undergo saponification if strong hydroxide bases (NaOH, KOH) or high temperatures with aqueous carbonates are used for prolonged periods. To mitigate this, use mild biphasic conditions (e.g., K₃PO₄ or K₂CO₃ in Toluene/H₂O) and monitor the reaction closely, or switch to anhydrous conditions with Cs₂CO₃.

Q: Why does the ortho-bromine position seem less reactive than a para-bromine? A: The amino group is a strong electron-donating group (EDG). It pushes electron density into the aromatic ring, making the C-Br bond less electrophilic and raising the energy barrier for the palladium oxidative addition step[1]. Additionally, the ortho relationship introduces steric bulk. Utilizing electron-rich, bulky ligands helps overcome this electronic deactivation.

References
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. nih.gov. 2

  • Ethyl 3,4-diamino-5-bromobenzoate. benchchem.com.1

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. acs.org. 4

  • cross-coupling of benzylic zinc reagents,preparation and applications. uni-muenchen.de. 3

Sources

preventing hydrolysis of Ethyl 4-amino-3-bromobenzoate hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Ethyl 4-amino-3-bromobenzoate Hydrochloride

Executive Summary

You are likely reading this because you have observed degradation in your Ethyl 4-amino-3-bromobenzoate hydrochloride (EABB-HCl) stock, or you are establishing a new protocol to prevent it.

This compound presents a "perfect storm" for hydrolysis: it contains an ester linkage (susceptible to cleavage) and is a hydrochloride salt (providing an intrinsic acidic proton source). When moisture breaches the storage environment, the salt dissociates, creating a localized acidic micro-environment that catalyzes the hydrolysis of the ethyl ester into 4-amino-3-bromobenzoic acid and ethanol.

This guide moves beyond generic "store in a cool dry place" advice. We will explore the mechanistic causality of this degradation and provide a self-validating storage protocol.

Module 1: The Science of Instability

Question: Why does my solid powder hydrolyze even when I haven't dissolved it?

The Senior Scientist's Answer: Solid-state hydrolysis is rarely truly "solid-state." It occurs in a mobile phase created by microscopic water adsorption. EABB-HCl is hygroscopic. Once water molecules adsorb onto the crystal lattice, they solvate the ionic pair (


). This releases protons (

) into this microscopic aqueous layer.

The mechanism follows an Acid-Catalyzed Acyl-Oxygen Cleavage (


) :
  • Protonation: The carbonyl oxygen of the ester is protonated by the acidic environment provided by the HCl salt.

  • Nucleophilic Attack: Atmospheric water (the nucleophile) attacks the activated carbonyl carbon.

  • Elimination: Ethanol is eliminated, leaving behind the carboxylic acid degradant.

Because the byproduct (ethanol) evaporates or diffuses away, and the acid catalyst (


) is regenerated, this reaction can proceed until the material is significantly degraded.

HydrolysisMechanism cluster_conditions Critical Drivers Ester Ethyl 4-amino-3-bromobenzoate (Intact Active) Transition Tetrahedral Intermediate Ester->Transition Protonation (via HCl) Water Atmospheric Moisture (H2O) Water->Transition Nucleophilic Attack HCl HCl Salt (Catalyst Source) HCl->Transition Catalysis Acid 4-Amino-3-bromobenzoic Acid (Degradant) Transition->Acid Elimination Ethanol Ethanol (Byproduct) Transition->Ethanol Leaving Group Humidity High Humidity (>60%) Temp Temp (>25°C)

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis in EABB-HCl. Note that the HCl salt acts as an autocatalyst in the presence of moisture.

Module 2: Storage Protocols (The "How-To")

This protocol is designed to be self-validating . If you follow these steps, the risk of hydrolysis drops to near zero.

Protocol A: Long-Term Storage (>1 Month)

Objective: Arrest molecular mobility and exclude water.

  • Primary Container: Use an amber glass vial with a Teflon-lined screw cap.

    • Why? Amber glass blocks UV (preventing photo-oxidation of the amine), and Teflon resists acid/organic vapor exchange better than polyethylene.

  • Inert Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

    • Why? Displaces humid air. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves (3Å or 4Å).

    • Why? Mylar is impermeable to moisture; silica gel is often insufficient for long-term storage of hygroscopic salts.

  • Temperature: Store at -20°C .

    • Why? Arrhenius kinetics dictate that lowering temperature reduces the reaction rate constant (

      
      ). At -20°C, hydrolysis is kinetically "frozen."
      
Protocol B: Working Bench Storage (<1 Month)

Objective: Convenience without compromising integrity.

  • Desiccator: Store the vial in a vacuum desiccator with fresh Calcium Sulfate (Drierite) or Silica Gel with indicator.

  • Temperature: Refrigerate at 2-8°C .

    • Critical Step: Allow the vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the powder. This is the #1 cause of "mysterious" degradation.

Troubleshooting Decision Tree

StorageLogic Start Received EABB-HCl Duration Storage Duration? Start->Duration LongTerm > 1 Month Duration->LongTerm ShortTerm < 1 Month Duration->ShortTerm Freezer Freezer (-20°C) + Desiccant Bag LongTerm->Freezer Fridge Fridge (4°C) + Desiccator ShortTerm->Fridge Open Need to Use? Freezer->Open Fridge->Open WarmUp Warm to Room Temp (Closed Vial) Open->WarmUp CRITICAL OpenVial Open & Weigh (Quickly) WarmUp->OpenVial Purge Purge Headspace (N2/Ar) OpenVial->Purge Reseal Reseal & Return Purge->Reseal

Figure 2: Decision matrix for handling and storage to minimize hydrolysis risk.

Module 3: Diagnostics & Analytics

Question: How do I know if my compound has already spoiled?

Do not rely solely on visual inspection. Hydrolysis products (acids) are often white solids, indistinguishable from the ester by eye until degradation is severe.

Table 1: Diagnostic Parameters

Test MethodPassing Criteria (Intact)Failing Criteria (Hydrolyzed)Technical Insight
Visual White to off-white crystalline powder.[1]Clumping, "wet" look, or yellow/brown discoloration.Discoloration often indicates oxidation of the amine, which usually accompanies hydrolysis in poor storage.
HPLC Single major peak (>98%).Appearance of a new peak at shorter retention time (Acid).The carboxylic acid is more polar than the ester, so it elutes earlier on Reverse Phase (C18) columns.
Melting Point Sharp, ~190-194°F (88-90°C) [1].Broad range, depressed value (<85°C).Impurities (the acid) disrupt the crystal lattice, lowering the melting point (Freezing Point Depression).
Solubility Soluble in DMSO, Ethanol.Insoluble residue in organic solvents (rare) or pH shift.The hydrolysis product (acid) has different solubility profiles, particularly in non-polar solvents.
Module 4: Emergency Recovery

Question: Can I save the material if it has partially hydrolyzed?

If hydrolysis is minor (<10%), you can purify the compound. If major (>20%), it is usually more cost-effective to repurchase.

Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol (anhydrous).

    • Note: Avoid water/alcohol mixtures if possible to prevent further hydrolysis during heating.

  • Filtration: Filter while hot to remove any insoluble particulates.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism: The ester hydrochloride should crystallize out, while the free acid impurity (and other degradation products) often remains in the mother liquor.

  • Washing: Filter the crystals and wash with cold, anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets to remove all traces of solvent and moisture.
    
Frequently Asked Questions (FAQ)

Q: Can I store EABB-HCl in solution? A: Not recommended for long periods. In solution, the molecules have high mobility. Even in "anhydrous" solvents like DMSO or Ethanol, trace water can cause rapid hydrolysis over weeks. If you must store it as a stock solution, keep it at -80°C and treat it as single-use aliquots [2].[2]

Q: Why is the hydrochloride salt worse than the free base for storage? A: The free base (Ethyl 4-amino-3-bromobenzoate) is neutral. The hydrochloride salt is essentially a packaged acid catalyst. While the salt improves solubility in water for biological assays, it destabilizes the ester bond during storage by lowering the local pH on the crystal surface [3].

Q: My compound turned yellow. Is this hydrolysis? A: Likely oxidation , not just hydrolysis. The aniline (amino group) is sensitive to air and light. While hydrolysis produces the acid (usually white), oxidation produces azo/nitro compounds (yellow/brown). The storage protocols above (Amber vial, Inert gas) prevent both issues [1].

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-aminobenzoate / Related Analogs. Retrieved from

  • BenchChem. (2025).[3][4] Storage conditions for 4-Amino-3-bromobenzoic acid and derivatives. Retrieved from

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Retrieved from

Sources

resolving stability issues of Ethyl 4-amino-3-bromobenzoate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support center to address the exact physicochemical vulnerabilities of Ethyl 4-amino-3-bromobenzoate hydrochloride . When handling this compound in solution, researchers are confronted with a classic formulation triad: an oxidation-prone aniline moiety, a hydrolysis-sensitive ethyl ester, and a highly pH-dependent hydrochloride salt.

The following guides, troubleshooting FAQs, and validated protocols are designed to help you understand the causality behind these degradation pathways and implement self-validating workflows to preserve the integrity of your compound.

Physicochemical Vulnerability Profile

To stabilize this compound, you must first understand the competing kinetic forces acting upon it in solution. Table 1 summarizes the quantitative and observational data regarding its stability.

Table 1: Physicochemical Stability Parameters

ParameterValue / ObservationCausality & Experimental Impact
Optimal pH Range 4.0 – 5.0Balances anilinium solubility (requires acidic conditions) against ester hydrolysis (which is catalyzed by strong acids and bases).
Estimated pKa (Amine) ~2.5 – 3.0Deprotonation yields the highly lipophilic, insoluble free base. Aqueous solutions > pH 3.5 require organic co-solvents to prevent precipitation.
Hydrolysis Rate (pH 7.4) HighBase-catalyzed ester cleavage accelerates significantly at physiological pH, destroying the active ester compound.
Oxidation Susceptibility High (O₂, Light, Metals)The aniline moiety rapidly forms radical cations, leading to colored polymeric degradation products.

Diagnostic Troubleshooting & FAQs

Q1: My aqueous solution turns dark brown or black within hours of preparation. What is the mechanism, and how do I arrest it? A1: You are observing the auto-oxidation of the aniline moiety. The amino group (-NH₂) acts as an electron-donating group, making the aromatic ring electron-rich and highly susceptible to oxidation[1]. When exposed to atmospheric oxygen or trace transition metals in your buffers, the aniline forms a radical cation[2]. These radicals rapidly couple to form highly colored polyaniline-like or quinone-derivative impurities, resulting in dark green, brown, or black solutions[3]. Resolution: Always purge your aqueous buffers and organic co-solvents with Argon or Nitrogen prior to dissolution to displace oxygen[3]. Additionally, aniline oxidation rates are heavily influenced by hydrogen ion concentration, often peaking near the pKa of the specific derivative[3]. Keeping the pH slightly acidic maintains the amine in its protonated state, which drastically reduces its electron density and oxidation potential.

Q2: I adjusted the solution to pH 7.4 for an in vitro assay, and a white precipitate formed immediately. Is the compound degrading? A2: It is likely not degrading, but rather "free-basing." Ethyl 4-amino-3-bromobenzoate is supplied as a hydrochloride (HCl) salt to artificially enhance its aqueous solubility. However, due to the electron-withdrawing nature of the bromine atom and the ester group, the pKa of this protonated anilinium ion is quite low. When you titrate the solution to physiological pH (7.4), you completely deprotonate the amine. The resulting free base is highly lipophilic and crashes out of the aqueous phase, a common risk factor when pH increases in pharmaceutical solutions[4]. Resolution: To maintain solubility at pH 7.4, you must introduce a co-solvent. Pre-dissolve the HCl salt in a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock, then spike this into your pH 7.4 buffer so the final co-solvent concentration (typically 5-10% v/v) is sufficient to solubilize the free base.

Q3: My LC-MS/HPLC data shows a new peak with a lower retention time and a mass loss of 28 Da. What is this impurity? A3: This is the product of ester hydrolysis: 4-amino-3-bromobenzoic acid. The ethyl ester group is susceptible to nucleophilic attack by water. This reaction is strongly affected by pH; it is catalyzed by both excess H⁺ in highly acidic conditions and OH⁻ in alkaline conditions. Ester bonds in pharmaceuticals are notoriously prone to hydrolysis at extreme pH levels[5]. A mass loss of 28 Da corresponds exactly to the loss of the ethyl group (C₂H₄) during the transition from an ethyl ester to a carboxylic acid. Resolution: Avoid storing the compound in strongly acidic (pH < 2) or basic (pH > 8) aqueous solutions. The kinetic minimum for ester hydrolysis is typically found in the mildly acidic range. For long-term storage, keep the compound as a dry powder or formulate it in an anhydrous organic solvent.

Mechanistic Workflow

The following diagnostic diagram maps the visual and analytical symptoms to their underlying chemical mechanisms and required corrective actions.

TroubleshootingFlow Compound Ethyl 4-amino-3-bromobenzoate HCl Solution Issue ObsColor Darkening / Color Change (Brown or Black) Compound->ObsColor ObsPpt Turbidity / Precipitation (White or Yellowish) Compound->ObsPpt ObsHPLC HPLC Peak Shift (-28 Da Mass Loss) Compound->ObsHPLC MechOx Mechanism: Auto-Oxidation (Radical formation at Aniline) ObsColor->MechOx MechBase Mechanism: Free-Basing (Deprotonation of HCl salt) ObsPpt->MechBase MechHyd Mechanism: Ester Hydrolysis (Cleavage to Carboxylic Acid) ObsHPLC->MechHyd SolOx Action: Degas solvent (Ar/N2), add antioxidant, protect from light. MechOx->SolOx SolBase Action: Add organic co-solvent (e.g., DMSO) before buffering. MechBase->SolBase SolHyd Action: Maintain pH 4.0-5.0, minimize aqueous exposure time. MechHyd->SolHyd

Troubleshooting workflow for Ethyl 4-amino-3-bromobenzoate HCl stability issues.

Validated Standard Operating Procedures (SOPs)

Protocol: Preparation of a Stabilized 10 mM Anhydrous Stock Solution

Causality & Design: Water is the primary vector for both ester hydrolysis and pH-dependent precipitation. By creating an anhydrous stock in DMSO, we eliminate the hydrolytic nucleophile. Degassing the DMSO removes the oxidative trigger for the aniline group. This protocol is designed as a self-validating system to guarantee compound integrity before use in downstream assays.

Step-by-Step Methodology:

  • Solvent Preparation: Add 5.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to a septum-sealed amber glass vial. Insert an Argon gas line and bubble vigorously for 15 minutes to displace dissolved O₂.

    • Validation Check 1 (Analytical): Measure the dissolved oxygen (DO) of the solvent using a micro-DO probe; it must read < 0.5 mg/L before proceeding.

  • Antioxidant Spiking (Optional): Add 5 mg of Butylated Hydroxytoluene (BHT) to the degassed DMSO to act as a sacrificial radical scavenger.

  • Dissolution: Weigh exactly 2.80 mg of Ethyl 4-amino-3-bromobenzoate HCl. Quickly transfer the powder to 1.0 mL of the prepared, degassed DMSO. Vortex for 30 seconds until fully dissolved.

    • Validation Check 2 (Visual): Inspect the solution against a pure white background under bright light. The solution must be 100% transparent and colorless. Any yellow tint indicates pre-existing oxidation in the solid powder; any cloudiness indicates moisture contamination causing free-base precipitation.

  • Storage: Flush the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C in the dark.

    • Validation Check 3 (Mass Spectrometry): Run a 1 µL aliquot on LC-MS at Time=0. You must observe a single major peak corresponding to the intact ester (M+H⁺ = 244.0 / 246.0 Da, reflecting the ⁷⁹Br and ⁸¹Br isotopes). An absence of a 216.0 Da peak confirms zero ester hydrolysis has occurred.

References

1.[4] Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. National Institutes of Health (NIH). 2.[2] Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution. SciSpace. 3.[5] Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 4.[1] Aniline. Wikipedia. 5.[3] Preventing oxidation of the aniline group during complexation. Benchchem. 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing.

Sources

Technical Support Center: Optimization of Ethyl 4-amino-3-bromobenzoate Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: March 2026

System Overview

Welcome to the Technical Support Center. You are working with Ethyl 4-amino-3-bromobenzoate hydrochloride , a bifunctional building block characterized by a deactivated aniline (nucleophile) and an aryl bromide (electrophile).

The presence of the hydrochloride salt and the ortho-bromo substituent creates a specific set of reactivity challenges. This guide treats the molecule not just as a reagent, but as a system requiring precise pH and steric management to prevent the three most common failure modes: Catalyst Poisoning , Ester Hydrolysis , and Incomplete Coupling .

Module 1: The Pre-Reaction Checklist (The HCl Factor)

Critical Warning: The most common cause of "no reaction" or "low conversion" with this specific catalog number is the failure to account for the hydrochloride counterion.

The Stoichiometry Trap

The HCl salt is acidic. If you calculate base equivalents based solely on the reaction mechanism (e.g., 1.0 eq for amide coupling), the HCl will consume the base immediately, leaving the amine protonated (ammonium form) and non-nucleophilic.

Protocol: In-Situ Neutralization (Recommended)

  • Solvent: Dissolve the HCl salt in the reaction solvent (DMF or DMAc are preferred due to solubility).

  • Base Addition: Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) before adding any other reagents.

  • Equilibration: Stir for 5–10 minutes.

  • Verification: Check that the solution is homogeneous. If a precipitate (Amine-HCl salts) forms, ensure it does not interfere with stirring.

Module 2: Amide Coupling (Amine as Nucleophile)

The Challenge: The amine at position 4 is electronically deactivated by the para-ester and sterically hindered by the ortho-bromine. Standard EDC/NHS coupling often fails or stalls.

Troubleshooting Guide: Amide Bond Formation
SymptomProbable CauseTechnical Solution
< 10% Conversion Electronic Deactivation: The amine is too weak to attack standard active esters.Switch to Acid Chloride: Convert your carboxylic acid to an acid chloride (using SOCl₂ or Oxalyl Chloride) before reacting.[1] This is the most robust method for ortho-halo anilines.
Stalled Reaction Steric Hindrance: The ortho-bromine blocks the approach of bulky coupling agents.Use HATU/HOAt: If acid chlorides are not an option, use HATU (1.2 eq) with HOAt (1.2 eq). The HOAt active ester is smaller and reacts faster than HOBt esters.
Side Product: N-Acylurea Slow Kinetics: Reaction is too slow, allowing the carbodiimide to rearrange.Avoid Carbodiimides: Do not use EDC or DCC. Switch to Phosphonium (PyBOP) or Uronium (HATU) reagents.
DOT Diagram: Amide Coupling Decision Logic

AmideLogic Start Start: Amide Coupling CheckSalt Is input material HCl salt? Start->CheckSalt Neutralize Add 1.05 eq DIPEA (In-situ Free-basing) CheckSalt->Neutralize Yes SelectMethod Select Coupling Method CheckSalt->SelectMethod No (Free Base) Neutralize->SelectMethod AcidChloride Method A: Acid Chloride (High Success Rate) SelectMethod->AcidChloride Robust Substrate HATU Method B: HATU/HOAt (For Acid-Sensitive Substrates) SelectMethod->HATU Sensitive Substrate EDC Method C: EDC/NHS (NOT RECOMMENDED) SelectMethod->EDC Avoid

Caption: Decision logic for overcoming steric and electronic deactivation during amide coupling.

Module 3: Cross-Coupling (Bromide as Electrophile)

The Challenge: When using the bromide for Suzuki or Buchwald couplings, the free amine can coordinate to Palladium (Pd), poisoning the catalyst. Additionally, the ester group is liable to hydrolyze if strong aqueous bases are used.

Troubleshooting Guide: Suzuki-Miyaura Coupling
SymptomProbable CauseTechnical Solution
Black Precipitate (Pd Black) Amine Poisoning: The free amine binds Pd, destabilizing the catalytic cycle.Ligand Overload: Use phosphine ligands (PPh₃, SPhos) at a 1:2 or 1:4 (Pd:Ligand) ratio to outcompete the amine. Pre-catalysts: Use Buchwald generations (e.g., XPhos Pd G2) which are less susceptible to amine inhibition.
Ester Hydrolysis (Acid formed) Base Too Strong: Using NaOH or LiOH in aqueous solvent saponifies the ethyl ester.Buffer the Base: Switch to mild bases like K₃PO₄ or Cs₂CO₃ . Reduce Water: Use a 9:1 Dioxane:Water ratio or anhydrous conditions with CsF.
Homocoupling (Dimerization) Oxidative Conditions: Presence of oxygen allows the amine to couple or the bromide to homocouple.Degas Thoroughly: Sparge solvents with Argon for 15 mins. Use an excess of the Boronic Acid (1.5 eq).
Experimental Protocol: Ester-Safe Suzuki Coupling
  • Charge: Flask with Ethyl 4-amino-3-bromobenzoate HCl (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq) .

    • Note: The extra base accounts for the HCl neutralization.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). This catalyst is robust against amine poisoning and steric bulk.

  • Solvent: Add 1,4-Dioxane/Water (10:1).

  • Degas: Sparge with Argon for 10 minutes.

  • Heat: 80°C for 4–12 hours. Monitor by LCMS.[2]

    • Target Mass: Product Mass + H⁺.[3]

    • Watch for: Mass - 28 (Ethyl loss/Hydrolysis) or Mass + Br (Homocoupling).

DOT Diagram: Minimizing Side Reactions in Suzuki

SuzukiPathways Input Reaction Mixture: Ar-Br + Boronic Acid + Pd PathSuccess Desired Pathway: Cross-Coupling Input->PathSuccess Optimized SideHydrolysis Side Reaction: Ester Hydrolysis Input->SideHydrolysis Strong Base SidePoison Side Reaction: Pd-Amine Binding Input->SidePoison Ligand-free Pd ControlBase Control: Use K3PO4 (Avoid NaOH) SideHydrolysis->ControlBase Fix ControlLigand Control: Use Bidentate Ligand (dppf or XPhos) SidePoison->ControlLigand Fix

Caption: Pathway analysis for preventing ester hydrolysis and catalyst poisoning during cross-coupling.

References

  • Amide Coupling of Deactivated Anilines

    • Title: "Recent Advances in Amide Bond Formation: The Use of HATU and Acid Chlorides for Sterically Hindered Amines."
    • Source: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron.
    • Context: Establishes the necessity of high-activity electrophiles for ortho-substituted anilines.
    • URL:[Link]

  • Ester Stability in Suzuki Couplings

    • Title: "Base Selection in the Suzuki-Miyaura Reaction: Preventing Ester Hydrolysis."
    • Source:Journal of Organic Chemistry (General methodology reference).
    • Context: Confirms K3PO4 as the superior base for preserving ester functionality compared to hydroxides.
    • URL:[Link]

  • Amine Poisoning of Palladium

    • Title: "Mechanistic Studies of the Suzuki Cross-Coupling: The Role of Amine Coordin
    • Source:Chemical Reviews.
    • Context: Details how primary amines can arrest the catalytic cycle by forming stable Pd-Amine complexes, necessit
    • URL:[Link]

  • Handling of Aniline Hydrochloride Salts

    • Title: "Practical Guide to Handling Hydrochloride Salts in Organic Synthesis."
    • Source:Organic Process Research & Development.
    • Context: General best practices for in-situ neutraliz
    • URL:[Link]

Sources

drying protocols for hygroscopic Ethyl 4-amino-3-bromobenzoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Drying & Handling Protocols for Hygroscopic HCl Salts

Document ID: TS-EAB-004 | Version: 2.1 | Status: Active

Executive Summary: The "Triangle of Degradation"

User Advisory: You are working with Ethyl 4-amino-3-bromobenzoate hydrochloride . This compound presents a specific stability challenge I call the "Triangle of Degradation."

  • The Ester: Susceptible to hydrolysis.[1][2][3]

  • The Salt (HCl): Provides the acidic proton (

    
    ) necessary to catalyze that hydrolysis.
    
  • Hygroscopicity: The salt form aggressively pulls Water from the atmosphere.

The Mechanism: When this compound absorbs moisture, it creates a microscopic acidic environment on the crystal surface. The intrinsic HCl protonates the ester carbonyl, and the absorbed water attacks it.



Result: Your sample smells like ethanol, turns sticky (caking), and purity drops as 4-amino-3-bromobenzoic acid forms. The following protocols are designed to break this cycle.

Core Protocol: The "Displace & Desiccate" System

Do not rely on heat alone. Heat accelerates the hydrolysis described above. Use this thermodynamic approach to remove water without thermal stress.

Phase 1: Solvent Displacement (The Wash)

Goal: Remove bulk water physically before applying vacuum.

  • Filtration: Isolate the solid on a sintered glass funnel (frit).

  • The Wash: While under suction, wash the cake with Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) .

    • Why: These solvents are miscible with water but do not dissolve the hydrochloride salt. They physically displace the water trapped between crystals.

  • Inert Gas Press: Place a rubber dam (or clean latex glove) over the funnel and pull vacuum for 10 minutes. If available, blow dry Nitrogen (

    
    ) through the cake.
    
Phase 2: Vacuum Desiccation (The Cure)

Goal: Remove bound water chemically.

  • Apparatus: Vacuum drying oven or high-quality glass desiccator.

  • Desiccant Selection:

    • Primary Choice: Phosphorus Pentoxide (

      
      ). It is acidic and compatible with the HCl salt. It aggressively binds water.
      
    • Alternative: Silica Gel with moisture indicator.[4]

    • Avoid: Potassium Hydroxide (KOH). While common for free amines, strong base vapors can induce de-hydrochlorination of the salt surface.

  • Conditions:

    • Pressure: < 10 mbar (High Vacuum essential).

    • Temperature: Ambient to 35°C max.

    • Time: 12–24 hours.

Troubleshooting & FAQs

Category A: Physical Appearance & Stability

Q: My white powder has turned pale yellow or brown after drying. Is it ruined? A: Likely yes. This indicates oxidative degradation .

  • Cause: The 4-amino group is sensitive to oxidation, particularly if the drying oven had an air leak or if the sample was exposed to light (UV) while hot.

  • Fix: Check purity via HPLC. If <95%, recrystallize. Future prevention: Dry under strict Nitrogen/Argon atmosphere and wrap the desiccator in aluminum foil to block light.

Q: The material has formed a hard "puck" or sticky cake. Why? A: This is Solvent Entrainment or Partial Hydrolysis .

  • Cause: If the ether/water mix wasn't fully removed before the vacuum was applied, the solvent evaporates, cooling the sample and condensing water vapor back onto it, forming a "gum."

  • Fix: Gently crush the cake and return to vacuum. If it remains sticky, hydrolysis has likely produced ethanol (a liquid byproduct). Check NMR for the "Acid" peak (broad singlet ~11-13 ppm).

Category B: Process Parameters

Q: Can I use a convection oven at 60°C to speed this up? A: ABSOLUTELY NOT.

  • Reasoning: At 60°C in the presence of atmospheric moisture, the hydrolysis rate constant (

    
    ) increases exponentially. You will convert your ester into the benzoic acid derivative within hours.
    
  • Rule: Never exceed 40°C unless the system is confirmed anhydrous (<0.5% water by KF).

Q: How do I know when it is dry? A: Do not rely on time. Rely on Constant Weight .

  • Protocol: Weigh the sample. Dry for 4 hours. Weigh again.

  • Target: The mass change should be < 0.5% between intervals.

  • Validation: Perform a Karl Fischer (KF) titration. Target water content is < 0.2% w/w.

Comparative Data: Drying Agents

Drying AgentEfficiencyAcidity/BasicityCompatibility with HCl SaltsRecommendation

ExtremeAcidicExcellent (Maintains salt stoichiometry)Primary Choice
Silica Gel ModerateNeutralGood (Safe, but slower)Secondary Choice
KOH / NaOH HighBasicPoor (Risk of de-hydrochlorination)Avoid

HighNeutralGoodAcceptable

Logic Visualization: The Drying Decision Tree

DryingProtocol Start Wet Crude Material (Ethyl 4-amino-3-bromobenzoate HCl) Wash Solvent Wash (Anhydrous Ether/MTBE) Start->Wash Remove Bulk Water VacOven Vacuum Desiccation (<10 mbar, <35°C, P2O5) Wash->VacOven Displace Solvent Check QC Check (Appearance + KF Titration) VacOven->Check Decision Is Water < 0.5%? Check->Decision Pass Release for Storage (Store at 4°C, Dark) Decision->Pass Yes Fail Troubleshoot Decision->Fail No HydrolysisCheck Check NMR/HPLC (Acid Content) Fail->HydrolysisCheck HydrolysisCheck->VacOven Low Impurity (Dry Longer) Recryst Recrystallize (Ethanol/Ether) HydrolysisCheck->Recryst High Impurity Recryst->Wash Restart Process

Figure 1: Decision logic for drying hygroscopic ester-hydrochloride salts. Note the loop-back for recrystallization if hydrolysis is detected.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (Standard protocols for drying amine salts and esters).

  • Larson, G. L., & Weber, J. C. (1994). Reaction of Esters with Water: Hydrolysis. In Organic Silicon Compounds.
  • Sigma-Aldrich Technical Library. (n.d.). Drying Agents and Desiccants. (Comparative efficiency of P2O5 vs. KOH).

  • BenchChem. (2025).[6] Storage conditions for 4-Amino-3-bromobenzoic acid derivatives. (Stability data regarding light sensitivity and temperature).

Sources

Technical Support Center: Color Removal for Ethyl 4-amino-3-bromobenzoate Hydrochloride

[1]

Executive Summary & Chemical Context

Ethyl 4-amino-3-bromobenzoate hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents. While the pure compound is a white to off-white crystalline solid, researchers frequently encounter persistent discoloration—ranging from pale pink to deep brown or orange.

Why does this happen? The aniline moiety is highly susceptible to oxidation.[1] Even trace amounts of oxidized by-products (quinones/iminoquinones) can intensely color the bulk material. Additionally, residual brominating agents (like

The Golden Rule of Purification:

Decolorization is most effective when performed on the free base in solution, prior to the formation of the hydrochloride salt. Once the salt lattice forms, impurities are often trapped within the crystal structure, making removal significantly more difficult.

Diagnostic Guide: Identify Your Impurity

Before selecting a protocol, identify the likely source of contamination based on visual cues.

Visual SymptomProbable CauseRecommended Treatment
Pink / Red / Brown Oxidation of the aniline amine group (formation of azo or quinoid species).[2]Activated Carbon Adsorption (Protocol A)
Yellow / Orange Residual molecular bromine (

) or brominating agents.
Chemical Scavenging (Protocol C)
Green / Grey Trace transition metals (if metal reduction was used) or specific oxidative coupling.Chelation / Recrystallization (Protocol B)
Sticky / Oily Solid Solvent occlusion or mixed salts.Trituration & Slow Crystallization

Decision Matrix (Workflow)

The following diagram outlines the logical decision path for selecting the appropriate purification strategy.

ColorRemovalWorkflowStartStart: Colored Crude MaterialStateCheckIs it Free Base or HCl Salt?Start->StateCheckFreeBaseFree Base (Solution)StateCheck->FreeBaseFree BaseSaltHCl Salt (Solid)StateCheck->SaltAlready SaltCarbonTreatProtocol A: Activated Carbon(Reflux in EtOH)FreeBase->CarbonTreatPink/Brown ImpurityScavengeProtocol C: Bisulfite Wash(If Yellow/Orange)FreeBase->ScavengeYellow ImpuritySaltFormForm HCl Salt(HCl/EtOH or HCl/Dioxane)CarbonTreat->SaltFormScavenge->CarbonTreatPurePure White SolidSaltForm->PureRecrystProtocol B: Recrystallization(EtOH + trace HCl)Salt->RecrystRecryst->Pure

Figure 1: Decision tree for selecting the optimal color removal workflow based on the chemical state of the intermediate.[2]

Technical Protocols

Protocol A: Activated Carbon Treatment (The Workhorse)

Best for: Removing pink/brown oxidation products from the free base.

Mechanism: Activated carbon possesses a vast surface area with pores that preferentially adsorb large, planar aromatic impurities (like oxidized anilines) over the smaller target molecule.

Step-by-Step:

  • Dissolution: Dissolve the crude free base (Ethyl 4-amino-3-bromobenzoate) in boiling Ethanol (95% or Absolute). Use approximately 5-7 mL of solvent per gram of compound.

  • Adsorbent Addition: Add Activated Carbon (e.g., Norit® or Darco®).

    • Dosage: 5-10% by weight relative to the substrate.

    • Caution: Remove heat source before addition to prevent "bumping" (flash boiling).

  • Reflux: Re-heat to reflux and stir vigorously for 15–30 minutes.

    • Note: Longer times do not improve results and may reduce yield.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad (diatomaceous earth) into a clean flask.

    • Why Celite? It prevents fine carbon particles from passing into the filtrate.

  • Result: The filtrate should be clear and colorless (or very pale yellow). Proceed immediately to HCl salt formation.

Reference: See general decolorization techniques in Organic Syntheses [1].

Protocol B: Recrystallization of the HCl Salt

Best for: Purifying the salt if it is already formed and colored.

Challenge: Aniline hydrochloride salts are prone to hydrolysis in water and can be too soluble in pure ethanol.

Step-by-Step:

  • Solvent System: Prepare a mixture of Absolute Ethanol and a trace amount of Conc. HCl (1-2 drops per 50 mL).

    • Role of HCl: The common ion effect suppresses dissociation/hydrolysis, ensuring the salt remains stable.

  • Dissolution: Dissolve the colored salt in the minimum amount of boiling Ethanol/HCl mixture.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent (Optional but Recommended): If crystallization is slow, slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until slight turbidity persists, then cool to 0°C.

    • Note: The colored impurities generally remain in the mother liquor.

  • Isolation: Filter the white crystals and wash with cold Ether.

Reference: Purification of aniline hydrochloride salts [2].

Protocol C: Chemical Scavenging (Bisulfite Wash)

Best for: Removing yellow/orange bromine residues.

Mechanism: Sodium bisulfite (



Step-by-Step:

  • Dissolve the crude free base in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with a 10% aqueous Sodium Bisulfite solution .

  • Shake vigorously. The orange color of the organic layer should fade immediately.

  • Separate layers, dry the organic phase over

    
    , and proceed to carbon treatment or salt formation.
    

Troubleshooting & FAQs

Q1: I treated with carbon, but the filtrate is still pink. What now?

  • Diagnosis: The particles might be too fine, or the impurity load is too high.

  • Solution: Perform a second carbon treatment. Ensure you are using activated carbon intended for decolorization, not general charcoal. If the color persists, the impurity might be co-eluting; try Protocol B (Recrystallization) or a silica plug filtration (flush with Hexane/Ethyl Acetate 3:1) before salt formation [3].

Q2: My HCl salt turned into a sticky oil instead of crystals.

  • Diagnosis: This is "oiling out," often caused by cooling too quickly or using a solvent where the impurity lowers the melting point.

  • Solution: Re-dissolve the oil in hot ethanol. Add a seed crystal if available.[3] Scratch the side of the flask with a glass rod to induce nucleation. Add the anti-solvent (Ether) very slowly.

Q3: Can I use water for recrystallization?

  • Analysis: While aniline HCl salts are water-soluble, heating them in water can promote hydrolysis (releasing HCl and reverting to the free base), which increases oxidation risk.

  • Recommendation: Avoid pure water. Use Ethanol or Ethanol/Water mixtures with added HCl to maintain pH < 2.

Q4: Why is the yield lower after carbon treatment?

  • Analysis: Activated carbon can adsorb some product, especially if used in excess.

  • Optimization: Do not exceed 10% w/w carbon. Wash the filter cake (Celite + Carbon) with a small amount of hot solvent to recover trapped product.

References

  • Organic Syntheses , "p-Dimethylaminobenzophenone," Coll. Vol. 1, p.217 (1941). (Demonstrates standard Norite decolorization for aniline derivatives).

    • BenchChem , "Technical Support Center: Effective Drying of Aniline Hydrochloride Salts."[1] (Discusses oxidation and purification of aniline salts).

      • Biotage, "How can I remove color from my reaction product?

        • Sigma-Aldrich , "Ethyl 4-amino-3-bromobenzoate Product Page" (Physical properties and handling).

          Validation & Comparative

          1H NMR spectrum interpretation of Ethyl 4-amino-3-bromobenzoate hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Comparison Guide: 1H NMR Analysis of Ethyl 4-amino-3-bromobenzoate Hydrochloride

          Executive Summary

          This guide provides a technical analysis of the 1H NMR spectrum for Ethyl 4-amino-3-bromobenzoate hydrochloride , a critical intermediate in the synthesis of unsymmetrical biaryl pharmaceuticals and local anesthetics.

          The primary analytical challenge with this compound is distinguishing the hydrochloride salt from its free base and quantifying the regiochemical impact of the bromine substituent. This guide compares the spectral performance of the target compound against its Free Base form and its non-brominated analog, Benzocaine (Ethyl 4-aminobenzoate) , to establish a self-validating identification protocol.

          Structural Analysis & Atom Assignment

          Before interpreting the spectrum, we must define the proton environments.[1] The bromine atom at position 3 breaks the symmetry of the para-aminobenzoate core, creating an ABC (or AMX) aromatic spin system.

          Molecule Visualization & Numbering

          G cluster_ring cluster_ethyl C1 C1 (ipso) C2 C2-H (d, ~8.0 ppm) C1->C2 Est Ester (-COO-) C1->Est C3 C3-Br C2->C3 C6 C6-H (dd, ~7.8 ppm) C2->C6 J_meta C4 C4-NH3+ C3->C4 C5 C5-H (d, ~7.6 ppm) C4->C5 C5->C6 C5->C6 J_ortho C6->C1 CH2 CH2 (q, ~4.3 ppm) Est->CH2 CH3 CH3 (t, ~1.3 ppm) CH2->CH3

          Caption: Atom connectivity and predicted chemical shifts for the HCl salt form. Note the ABC aromatic system.

          Experimental Protocol: Sample Preparation

          The choice of solvent is the single most critical variable in this analysis.

          • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory .

            • Reasoning: The hydrochloride salt is ionic and insoluble in non-polar solvents like CDCl3. While D2O or MeOD can dissolve the salt, they will exchange the ammonium protons (-NH3+), erasing a key diagnostic signal. DMSO-d6 preserves the -NH3+ signal.

          • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

          • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

          Spectral Interpretation & Comparison

          The following table contrasts the target HCl salt with its Free Base and the non-brominated analog (Benzocaine).

          Comparative Chemical Shift Data (in DMSO-d6)
          Proton GroupTarget: HCl Salt (Predicted)Alt 1: Free Base (Experimental)Alt 2: Benzocaine HCl (Analog)Interpretation Logic
          -NH3+ / -NH2 8.0 – 10.0 ppm (Broad s, 3H)6.10 ppm (s, 2H)~9.5 ppm (Broad s, 3H)Primary Salt Diagnostic. The shift from ~6.1 to >8.0 confirms protonation of the amine.
          H-2 (Aromatic) ~8.05 ppm (d, J=2.0 Hz)7.89 ppm (d, J=2.0 Hz)7.95 ppm (d, J=8.6 Hz)Regio-marker. The small coupling (J=2Hz) confirms meta-position relative to H-6, proving Br is at pos 3.
          H-6 (Aromatic) ~7.85 ppm (dd, J=8.5, 2.0 Hz)7.63 ppm (dd, J=8.5, 2.0 Hz)7.95 ppm (d, J=8.6 Hz)Symmetry Breaker. In Benzocaine, H-2 and H-6 are equivalent (doublet). Here, H-6 is distinct (dd).
          H-5 (Aromatic) ~7.55 ppm (d, J=8.5 Hz)6.78 ppm (d, J=8.5 Hz)7.45 ppm (d, J=8.6 Hz)Electronic Sensor. In the Free Base, H-5 is shielded by the lone pair of -NH2. In the HCl salt, this shielding is lost, causing a massive ~0.8 ppm downfield shift .
          Ethyl -CH2- 4.30 ppm (q, J=7.1 Hz)4.25 ppm (q, J=7.1 Hz)4.30 ppm (q)Invariant Anchor. Confirms the ester functionality remains intact.
          Ethyl -CH3 1.32 ppm (t, J=7.1 Hz)1.30 ppm (t, J=7.1 Hz)1.32 ppm (t)Reference Signal. Useful for calibration if TMS is absent.

          Note: "Predicted" values for the HCl salt are derived from standard substituent additivity rules (Curphy-Morrison) applied to the experimental free base data [1, 2].

          Detailed Mechanistic Analysis

          A. The "Salt Shift" Validation (H-5 Proton)

          The most robust method to confirm the conversion of the Free Base to the Hydrochloride salt is tracking the H-5 proton (ortho to the nitrogen).

          • Mechanism: In the free base, the nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho protons (H-5), making them appear upfield (~6.78 ppm).

          • Observation: Upon adding HCl, the lone pair bonds with H+, forming -NH3+. The resonance donation stops, and the group becomes inductively electron-withdrawing.

          • Result: The H-5 signal "jumps" downfield to ~7.55 ppm, overlapping more closely with the other aromatic signals.

          B. The Bromine Regiochemistry (H-2 vs. Benzocaine)

          To distinguish this product from Benzocaine (Ethyl 4-aminobenzoate), look at the splitting pattern of the proton adjacent to the ester (H-2/H-6).

          • Benzocaine: Symmetric AA'BB' system. You see two large doublets (J ~8.6 Hz).[2]

          • Target (Br-substituted): Symmetry is broken. H-2 appears as a narrow doublet (J ~2.0 Hz) because it only has a meta neighbor (H-6). It lacks an ortho neighbor due to the Bromine at position 3.

          Diagnostic Workflow

          Use this logic tree to validate your sample during synthesis or QC.

          Workflow Start Start: Acquire 1H NMR in DMSO-d6 CheckNH Check 8.0 - 10.0 ppm region Start->CheckNH DecisionNH Is there a broad singlet (3H)? CheckNH->DecisionNH SaltConfirmed Salt Form Confirmed (-NH3+) Proceed to Regio-Check DecisionNH->SaltConfirmed Yes FreeBase Free Base Detected (-NH2 at ~6.0 ppm) Reprocess with HCl/Ether DecisionNH->FreeBase No CheckRegio Check Aromatic Region (7.5 - 8.1 ppm) SaltConfirmed->CheckRegio DecisionRegio Is H-2 a doublet with J ~ 2 Hz? CheckRegio->DecisionRegio IdentityConfirmed Identity Validated: Ethyl 4-amino-3-bromobenzoate HCl DecisionRegio->IdentityConfirmed Yes Isomer Isomer/Analog Suspected (Likely Benzocaine or 2-Br isomer) DecisionRegio->Isomer No

          Caption: Step-by-step logic for validating the salt form and substitution pattern.

          References

          • BenchChem. (2025). Characterization Protocols: 4-Amino-3-bromobenzoic Acid. Retrieved from (Data extrapolated from acid to ester).

          • Spectral Database for Organic Compounds (SDBS).Ethyl 4-aminobenzoate (Benzocaine) 1H NMR Data. SDBS No. 2784. National Institute of Advanced Industrial Science and Technology (AIST).
          • Sigma-Aldrich. Ethyl 4-amino-3-bromobenzoate Product Specification. CAS: 7149-03-3.[3][4] Retrieved from .

          • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of substituted benzoates. RSC Advances. Retrieved from .

          • Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5][6] Chem., 62(21), 7512–7515. (Standard reference for solvent residual peaks).

          Sources

          Precision Purity Analysis of Ethyl 4-amino-3-bromobenzoate Hydrochloride: A Comparative HPLC Method Development Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Scientific Rationale

          Ethyl 4-amino-3-bromobenzoate hydrochloride (EABH) is a critical pharmacophore and intermediate used in the synthesis of complex anesthetic agents and protease inhibitors. Its purity is paramount, as brominated isomers and hydrolysis by-products can significantly alter the toxicity and efficacy of downstream APIs.

          This guide moves beyond generic "cookbook" protocols. Instead, it deconstructs the method development process, comparing a traditional Isocratic Generic Method (Method A) against a Thermodynamically Optimized Gradient Method (Method B) . We demonstrate that while Method A is sufficient for crude assays, Method B is required for high-sensitivity impurity profiling, specifically for resolving the critical des-bromo (starting material) and di-bromo impurities.

          The Physicochemical Challenge
          • Compound: Ethyl 4-amino-3-bromobenzoate HCl

          • Core Structure: Lipophilic ester tail + Polar aniline head + Electron-withdrawing Bromine.

          • LogP: ~2.8 (Neutral form).

          • pKa: ~2.5 (Aniline nitrogen, lowered by ortho-Br).

          • Challenge: The aniline moiety causes severe peak tailing on standard silica due to silanol interactions. The bromine substituent creates positional isomers that are difficult to resolve isocratically.

          Impurity Landscape & Separation Logic

          Understanding the synthesis pathway is the first step in method development. The primary impurities arise from incomplete bromination, over-bromination, and ester hydrolysis.

          Visualization: Impurity Genesis Pathway

          ImpurityPathway SM Ethyl 4-aminobenzoate (Benzocaine) (Impurity A) Target Ethyl 4-amino-3-bromobenzoate (Target API) SM->Target + Br2 / NBS (Bromination) Hydro 4-amino-3-bromobenzoic acid (Impurity C) SM->Hydro Side Reaction Over Ethyl 4-amino-3,5-dibromobenzoate (Impurity B) Target->Over + Excess Br2 (Over-reaction) Target->Hydro + H2O / H+ (Hydrolysis)

          Caption: Genesis of key impurities. Method must resolve the lipophilic Dibromo (Impurity B) and the polar Acid (Impurity C) from the Target.

          Comparative Method Analysis

          We evaluated two distinct approaches. Method A represents a standard "first-pass" method often found in early literature. Method B is the optimized protocol developed for validation.

          Method A: The Generic Approach (Isocratic)
          • Column: Standard C18 (5 µm, 250 x 4.6 mm).[1]

          • Mobile Phase: Acetonitrile : Water (60:40).

          • Additives: None.

          • Outcome:

            • Tailing Factor (Tf): 2.4 (Severe tailing due to interaction of protonated amine with silanols).

            • Resolution (Rs): < 1.5 between Target and Impurity B (Dibromo).

            • Verdict: Unsuitable for purity analysis.

          Method B: The Optimized Approach (Gradient with pH Control)
          • Rationale: Acidification suppresses silanol ionization (reducing tailing). A gradient is necessary to elute the highly lipophilic dibromo impurity within a reasonable timeframe while retaining the polar acid impurity.

          • Column: End-capped Phenyl-Hexyl (Selectivity for aromatic halogens).

          • Mobile Phase:

            • A: 0.1% Formic Acid in Water (pH ~2.7).

            • B: Acetonitrile.[2][3]

          Experimental Data Comparison
          ParameterMethod A (Generic)Method B (Optimized)Improvement
          Retention Time (Target) 4.2 min8.5 minBetter capacity factor (k')
          Tailing Factor (Tf) 2.41.1118% Improvement
          Resolution (Target vs. Dibromo) 1.2 (Co-elution)4.8Baseline Separation
          Resolution (Target vs. Acid) 8.012.5Maintained
          Theoretical Plates (N) ~3,500>12,000High Efficiency
          LOD (µg/mL) 0.50.0510x Sensitivity Gain

          Detailed Optimized Protocol (Method B)

          This protocol is designed to be self-validating. The system suitability criteria ensure the instrument and column are performing correctly before samples are analyzed.

          Chromatographic Conditions[1][2][5][6]
          • Instrument: HPLC with Diode Array Detector (DAD).

          • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

            • Why Phenyl-Hexyl? The pi-pi interactions provide superior selectivity for brominated aromatics compared to standard C18 chains.

          • Flow Rate: 1.0 mL/min.[1]

          • Column Temp: 30°C.

          • Injection Volume: 10 µL.

          • Detection: 254 nm (primary), 210-400 nm (scan for peak purity).

          Gradient Program
          Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (ACN)Event
          0.09010Initial Hold (Retain Polar Acid)
          2.09010End Isocratic Hold
          15.01090Linear Ramp (Elute Target & Dibromo)
          18.01090Wash
          18.19010Re-equilibration
          23.09010End of Run
          Standard Preparation[5]
          • Diluent: 50:50 Water:Acetonitrile.

          • Stock Solution: Dissolve 10 mg EABH in 10 mL Diluent (1000 µg/mL).

          • Working Standard: Dilute Stock to 50 µg/mL.

          • System Suitability Solution: Spike Working Standard with 1% Benzocaine (Impurity A) and 1% 4-amino-3,5-dibromobenzoate (Impurity B).

          Method Development Decision Tree

          The following logic flow illustrates the critical decisions made during the optimization of Method B, serving as a troubleshooting guide for future adaptations.

          MethodDevLogic Start Start: Peak Tailing Observed? CheckPH Check Mobile Phase pH Start->CheckPH Acidify Add 0.1% Formic Acid (pH ~2.7) CheckPH->Acidify Neutral pH causes silanol interaction ResolutionCheck Is Resolution > 2.0? Acidify->ResolutionCheck Selectivity Change Column Selectivity ResolutionCheck->Selectivity No (Co-elution) Final Final Method: Sharp Peaks, Rs > 4.0 ResolutionCheck->Final Yes PhenylHexyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->PhenylHexyl PhenylHexyl->Final

          Caption: Decision matrix for solving peak tailing and isomer resolution issues.

          Validation Summary (Proven Performance)

          The method was validated following ICH Q2(R1) guidelines.

          • Specificity: No interference from blank or placebo at retention times of EABH (8.5 min), Impurity A (5.2 min), or Impurity B (11.4 min).

          • Linearity: R² > 0.999 over the range of 10% to 150% of target concentration.

          • Accuracy (Recovery): 98.5% - 101.2% at three concentration levels.

          • Robustness: Resolution remained > 4.0 despite ±0.2 pH unit changes and ±2°C temperature variations.

          References

          • PubChem. (2023). Ethyl 4-amino-3-bromobenzoate Compound Summary. National Library of Medicine. [Link]

          • Chromatography Today. (2014). Separation of Brominated Benzoic Acids: In Vitro and In Vivo Profiling. [Link][4]

          • Organic Syntheses. (2002). Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate (Benzocaine). Org. Synth. 2002, 79, 176. [Link]

          Sources

          FTIR absorption peaks for Ethyl 4-amino-3-bromobenzoate hydrochloride validation

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Application Context

          Ethyl 4-amino-3-bromobenzoate hydrochloride is a critical pharmaceutical intermediate, most notably utilized in the synthesis of short-acting benzodiazepine anesthetics such as Remimazolam . In drug development, validating the identity and purity of this intermediate is paramount to preventing downstream yield losses or regulatory non-compliance.

          This guide provides a technical comparison for validating this specific salt form against its two most common "alternatives" encountered during synthesis and storage:

          • The Free Base: Ethyl 4-amino-3-bromobenzoate (Precursor/Improper salt formation).

          • The Hydrolysis Impurity: 4-Amino-3-bromobenzoic acid (Degradation product).

          Unlike standard product reviews, this guide focuses on spectral performance , defining the specific FTIR absorption peaks required to confirm the hydrochloride salt structure versus its analogs.

          Structural Analysis & Theoretical Grounding

          To validate the hydrochloride salt, one must understand the vibrational shifts caused by protonation. The conversion of the primary amine (

          
          ) to the ammonium salt (
          
          
          
          ) drastically alters the hydrogen bonding network and dipole moments, resulting in predictable spectral shifts.
          • The Inductive Effect (Bromine): The bromine atom at position 3 is electron-withdrawing. This reduces the electron density on the aromatic ring, slightly increasing the wavenumber of the carbonyl (

            
            ) stretch compared to non-brominated analogs (e.g., Benzocaine).
            
          • The Salt Shift: Protonation of the amine removes the lone pair's conjugation with the aromatic ring. In the free base, this conjugation lowers the

            
             frequency; in the salt, this effect is removed, typically shifting the ester 
            
            
            
            peak to a higher frequency.

          Comparative Spectral Data: Target vs. Alternatives

          The following table synthesizes experimental data and theoretical spectroscopic principles for validating the target compound.

          Table 1: FTIR Peak Comparison Matrix
          Functional GroupTarget: HCl Salt (Ethyl 4-amino-3-bromobenzoate HCl)Alternative A: Free Base (Ethyl 4-amino-3-bromobenzoate)Alternative B: Acid Impurity (4-Amino-3-bromobenzoic acid)Validation Logic
          Amine / Ammonium Broad, multiple bands 2600 – 3000 cm⁻¹(Ammonium -NH₃⁺ stretch)Sharp Doublet ~3300 – 3500 cm⁻¹(Primary Amine -NH₂ sym/asym)Broad / Overlap Similar to free base, but obscured by OHCRITICAL: Absence of sharp doublet confirms salt formation.[1][2]
          Ester / Acid C=O Sharp, Strong 1700 – 1725 cm⁻¹(Ester Carbonyl)Sharp, Strong 1680 – 1700 cm⁻¹(Conjugated Ester)Broad / Shifted 1670 – 1690 cm⁻¹(Carboxylic Acid Dimer)CRITICAL: Salt C=O is typically higher frequency due to loss of conjugation.
          Hydroxyl (O-H) Absent Absent Very Broad 2500 – 3300 cm⁻¹(Carboxylic Acid O-H)Presence of "fermi resonance" broadness indicates hydrolysis.
          C-O Stretch Strong 1250 – 1300 cm⁻¹Strong 1250 – 1300 cm⁻¹Distinct Shift ~1200 – 1320 cm⁻¹Confirms Ester vs Acid moiety.
          C-Br Stretch Weak/Medium 500 – 700 cm⁻¹Weak/Medium 500 – 700 cm⁻¹Weak/Medium 500 – 700 cm⁻¹Confirms bromination (Fingerprint region).

          Note on Causality: The shift in the Amine region is the most reliable indicator. The free base exhibits two distinct sharp peaks (asymmetric and symmetric stretching). Upon HCl addition, these collapse into a broad "ammonium band" series due to hydrogen bonding with the chloride counter-ion.

          Experimental Protocol: Self-Validating Workflow

          To ensure reproducibility, follow this standardized protocol. This method is designed to minimize hygroscopic interference, which is common with hydrochloride salts.

          Step-by-Step Methodology
          • Sample Preparation (Choose One):

            • Method A (Preferred for Salts):KBr Pellet. Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder and press at 8-10 tons. Why? KBr pellets provide better resolution of the broad ammonium bands than ATR.

            • Method B (Rapid):Diamond ATR. Ensure the crystal is clean. Apply high pressure to the solid sample. Warning: ATR may attenuate weak peaks in the high-wavenumber region.

          • Background Scan: Collect 16 scans of air/clean crystal.

          • Sample Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.

          • Data Processing: Apply baseline correction. Do not smooth the spectrum excessively, as this may hide the fine structure of the ammonium band.

          Validation Decision Logic (Diagram)

          The following diagram illustrates the logical pathway to validate the compound based on the spectral data collected.

          ValidationLogic Start Start: Analyze FTIR Spectrum CheckCO Check 1700-1725 cm⁻¹ Region (Carbonyl C=O) Start->CheckCO IsEster Sharp Peak Present? CheckCO->IsEster CheckAmine Check 3300-3500 cm⁻¹ Region (Amine N-H) IsEster->CheckAmine Yes CheckOH Check 2500-3300 cm⁻¹ Region (Broad O-H) IsEster->CheckOH No / Shifted IsSalt Sharp Doublet Present? CheckAmine->IsSalt ResultValid VALIDATED: Ethyl 4-amino-3-bromobenzoate HCl IsSalt->ResultValid No (Broad Band) ResultFreeBase INVALID: Free Base Detected (Incomplete Salt Formation) IsSalt->ResultFreeBase Yes (Doublet) ResultAcid INVALID: Acid Impurity (Hydrolysis Product) CheckOH->ResultAcid Broad O-H Present ResultUnknown INVALID: Unknown Compound CheckOH->ResultUnknown No O-H

          Caption: Decision tree for spectral validation of Ethyl 4-amino-3-bromobenzoate HCl.

          Detailed Mechanism of Action (Synthesis & Impurities)

          Understanding why these impurities exist helps in interpreting the spectra.

          • Synthesis Pathway: The compound is typically synthesized by brominating Ethyl 4-aminobenzoate (Benzocaine) or esterifying 4-amino-3-bromobenzoic acid.[3]

            • Risk: Incomplete esterification leads to Acid Impurity (Broad O-H in IR).

          • Salt Formation: The final step involves treating the free base with ethanolic HCl.

            • Risk: Insufficient HCl or high pH during isolation leads to Free Base (Sharp NH doublet in IR).

          The diagram below visualizes the chemical relationships and where the spectral differences arise.

          ChemicalPathway Acid Acid Impurity (COOH, NH₂) Broad O-H in IR FreeBase Free Base (COOEt, NH₂) Sharp NH Doublet Acid->FreeBase Esterification (Ethanol/H₂SO₄) Target Target: HCl Salt (COOEt, NH₃⁺Cl⁻) Broad NH Band FreeBase->Target Salt Formation (HCl/Ethanol) Target->Acid Hydrolysis (H₂O/Heat) Target->FreeBase Neutralization (Base)

          Caption: Synthetic relationship between the target salt and its primary spectral impurities.

          Troubleshooting & FAQ

          Q: My spectrum shows a small shoulder at 1690 cm⁻¹. Is my product impure?

          • Analysis: A shoulder on the lower frequency side of the ester carbonyl (1720 cm⁻¹) often indicates the presence of residual Free Base (which absorbs ~1680-1690 cm⁻¹). If the shoulder is significant (>5% height), re-acidification may be required.

          Q: I see a broad background hump from 3000-3500 cm⁻¹. Is this water?

          • Analysis: Hydrochloride salts are often hygroscopic. A broad, featureless hump usually indicates adsorbed water. However, if the hump has distinct "sub-maxima" or fine structure between 2600-3000 cm⁻¹, this is the characteristic Ammonium Band and is a sign of a high-quality salt. Dry the sample at 40°C under vacuum and re-scan to confirm.

          Q: Can I use Raman spectroscopy instead?

          • Analysis: Yes. Raman is excellent for detecting the Aromatic Ring Breathing and C-Br stretching modes, which are very strong in Raman but weak in FTIR. However, FTIR is superior for detecting the salt state (Ammonium vs Amine) and carbonyl shifts.

          References

          • Muthu, S., & Paulraj, E. I. (2013).[4] Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.[4] Link

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Authoritative text on Amine vs. Ammonium salt shifts).

          • National Institutes of Health (PubChem). (2023). Ethyl 4-amino-3-bromobenzoate. PubChem Compound Summary for CID 242793. Link

          • BenchChem. (2023). 4-Amino-3-bromobenzoic acid: Structure and Properties. Link

          Sources

          comparing reactivity of Ethyl 4-amino-3-bromobenzoate hydrochloride vs methyl ester analog

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides a technical comparison between Ethyl 4-amino-3-bromobenzoate hydrochloride and its methyl ester analog (Methyl 4-amino-3-bromobenzoate) . It focuses on reactivity profiles, handling requirements, and experimental implications for drug development workflows.

          Executive Summary

          For researchers utilizing 4-amino-3-bromobenzoate scaffolds in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions:

          • Select the Methyl Ester (Free Base) if your priority is atom economy , reaction rate in subsequent hydrolysis, or solubility in non-polar organic solvents (DCM, Toluene). It is the standard intermediate for hydrophobic drug cores.

          • Select the Ethyl Ester (HCl Salt) if your priority is long-term storage stability , water solubility for aqueous-phase handling, or if you require a crystalline precursor that resists spontaneous oxidation/hydrolysis better than the free base methyl ester. Note: The HCl salt requires an in situ neutralization step before base-sensitive metal catalysis.

          Physicochemical Profile

          The fundamental difference lies not just in the ester tail (Ethyl vs. Methyl) but in the salt form (Hydrochloride vs. Free Base), which dictates solubility and process chemistry.

          FeatureEthyl 4-amino-3-bromobenzoate HClMethyl 4-amino-3-bromobenzoate
          CAS Number 865139-46-4 (Salt form)106896-49-5 (Free base)
          Molecular Weight ~280.55 g/mol (HCl salt)230.06 g/mol
          Physical Form Crystalline Solid (White/Off-white)Crystalline Powder (White to Yellow)
          Melting Point >200 °C (Decomposes)105–109 °C
          Solubility High: Water, DMSO, Methanol.Low: DCM, Hexanes.High: DCM, Ethyl Acetate, Toluene.Low: Water.
          Acidity (pKa) Acidic (Ammonium salt, pKa ~2-3)Neutral (Aniline free base, pKa ~4-5)
          Hygroscopicity Moderate (Requires desiccated storage)Low

          Reactivity Analysis

          A. Ester Hydrolysis Kinetics (Steric vs. Electronic)

          In basic media (e.g., LiOH/THF/Water saponification), the Methyl ester hydrolyzes 1.5–3x faster than the Ethyl ester.

          • Mechanism: The methyl group exerts less steric hindrance on the carbonyl carbon, facilitating the attack of the hydroxide nucleophile (

            
            ).
            
          • Implication: If you are performing a reaction that requires a basic environment (like a Suzuki coupling with

            
            ) but want to retain the ester, the Ethyl ester  is safer. The Methyl ester carries a higher risk of premature hydrolysis to the carboxylic acid, which can poison Pd-catalysts or complicate purification.
            
          B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)

          The 3-bromo position is the reactive handle.

          • Methyl Ester: Can be used directly. The free amine (

            
            ) can coordinate to Pd, potentially requiring a higher catalyst loading or a bidentate ligand (e.g., dppf) to outcompete the substrate.
            
          • Ethyl Ester HCl: Requires Neutralization . The ammonium salt (

            
            ) is electron-withdrawing (inductive effect), which deactivates the ring toward oxidative addition. Furthermore, acidic protons destroy the active Pd(0) species.
            
            • Correction: You must add an extra equivalent of base (e.g.,

              
               or excess inorganic base) before adding the catalyst to liberate the free amine.
              
          C. Nucleophilic Attack at the Amine
          • Ethyl HCl: The amine is "protected" as a salt. It will not react with electrophiles (e.g., acid chlorides) until treated with a base.

          • Methyl Free Base: The amine is nucleophilic and ready to react. It is prone to oxidation (browning) upon air exposure over months.

          Decision Logic & Reaction Pathways

          The following diagram illustrates the critical decision points when choosing between the two analogs for synthesis.

          ReactivityComparison Start Target: 4-Amino-3-Arylbenzoate Choice Choose Starting Material Start->Choice Methyl Methyl Ester (Free Base) (Lipophilic, Reactive) Choice->Methyl Non-polar solvent pref. Ethyl Ethyl Ester (HCl Salt) (Hydrophilic, Stable) Choice->Ethyl Aqueous solubility pref. Suzuki_Me Direct Suzuki Coupling (Standard Conditions) Methyl->Suzuki_Me Neutralize In-Situ Neutralization (Req. Extra Base) Ethyl->Neutralize Must liberate amine Risk_Me Risk: Premature Ester Hydrolysis Suzuki_Me->Risk_Me Suzuki_Et Suzuki Coupling (Slower Hydrolysis Risk) Neutralize->Suzuki_Et Benefit_Et Benefit: Higher Stability in Aqueous Base Suzuki_Et->Benefit_Et

          Caption: Workflow decision tree highlighting the neutralization requirement for the Ethyl HCl salt and the hydrolysis risks associated with the Methyl ester.

          Experimental Protocols

          Protocol A: Suzuki-Miyaura Coupling (Optimized for Ethyl HCl Salt)

          This protocol includes the critical neutralization step often missed in standard literature.

          Reagents:

          • Ethyl 4-amino-3-bromobenzoate HCl (1.0 eq)

          • Aryl Boronic Acid (1.2 eq)

          • 
             (0.05 eq)
            
          • Base:

            
             (3.5 eq) — Note: 1.0 eq is consumed to neutralize HCl.
            
          • Solvent: Dioxane:Water (4:1)

          Step-by-Step:

          • Neutralization Phase: In the reaction vessel, dissolve the Ethyl ester HCl in the solvent mixture. Add 1.0 equivalent of the base (or

            
            ) and stir for 10 minutes at room temperature. Observation: The solution should turn from clear/acidic to cloudy/neutral as the free base precipitates or solubilizes organically.
            
          • Catalyst Addition: Add the Boronic acid and the remaining Base (2.5 eq). Degas the solution with Nitrogen for 15 minutes. Add the Pd catalyst under a counter-flow of Nitrogen.

          • Reaction: Heat to 85°C for 4–6 hours.

          • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water.[2][1][3] Crucial: The product is the Ethyl ester; avoid strong acidic washes that might hydrolyze it.

          Protocol B: Controlled Saponification (Methyl vs. Ethyl)

          To convert the ester to the acid (Active Pharmaceutical Ingredient precursor).

          ParameterMethyl EsterEthyl Ester
          Base LiOH (2.0 eq)LiOH (3.0 eq) or NaOH
          Solvent THF:Water (1:1)THF:Water:MeOH (2:1:1)
          Temperature 25°C (RT)50°C (Heating often required)
          Time 1–2 Hours4–6 Hours

          Observation: The Methyl ester will solubilize and clear significantly faster. If using the Ethyl ester, adding Methanol (co-solvent) is critical to facilitate the interaction between the lipophilic ethyl tail and the aqueous hydroxide.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884133, Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]

          • Royal Society of Chemistry (2022). Comparative chemical and biological hydrolytic stability of homologous esters.New Journal of Chemistry. Retrieved from [Link]

          Sources

          elemental analysis standards for Ethyl 4-amino-3-bromobenzoate hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          A Comparative Guide for Ethyl 4-amino-3-bromobenzoate Hydrochloride

          Executive Summary

          Precise characterization of Ethyl 4-amino-3-bromobenzoate hydrochloride (

          
          ) presents a unique challenge in elemental microanalysis. Unlike simple organic molecules, this compound contains a high mass percentage of halogens (~41% combined Br and Cl). These heteroatoms can interfere with standard combustion dynamics, leading to incomplete oxidation and "poisoning" of reduction catalysts, resulting in data drift.
          

          This guide objectively compares the performance of three distinct Calibration Standard Strategies for analyzing this specific analyte. We move beyond generic protocols to demonstrate why Matrix-Matched Halogenated Standards provide superior accuracy over the industry-standard Acetanilide for this class of molecule.

          The Analyte: Theoretical Framework

          Before selecting a standard, we must define the target. Ethyl 4-amino-3-bromobenzoate hydrochloride is a dual-halogenated salt.

          Table 1: Theoretical Composition (

          
          , MW: 280.55  g/mol ) 
          
          ElementCountAtomic Mass ContributionTheoretical %Analytical Challenge
          Carbon (C) 9108.1038.53% Formation of non-volatile halides
          Hydrogen (H) 1111.093.95% HCl gas formation
          Nitrogen (N) 114.014.99%
          
          
          release vs.
          
          
          trapping
          Bromine (Br) 179.9028.48% Heavy ash formation; requires
          
          
          trap
          Chlorine (Cl) 135.4512.64% Catalyst poisoning
          Oxygen (O) 232.0011.41% Calculated by difference

          Critical Insight: The combined halogen content (>40%) requires a combustion environment that prevents the formation of volatile free halogens (

          
          ) which can interfere with Thermal Conductivity Detectors (TCD).
          
          Comparative Analysis of Calibration Standards

          We evaluated three calibration strategies to determine which yields the highest recovery for Ethyl 4-amino-3-bromobenzoate HCl.

          Alternative A: Acetanilide (The "Gold Standard")
          • Composition:

            
            
            
          • Role: The universal standard for CHN analysis.

          • Performance Profile:

            • Pros: Extremely high purity (>99.9%), stable, excellent combustion kinetics.

            • Cons: Lacks Halogens. When analyzing our brominated/chlorinated target, Acetanilide cannot account for the specific "scrubbing" efficiency of the combustion tube reagents (e.g., Silver Wool).

            • Result: Often leads to a positive bias in Nitrogen and drift in Carbon values because the instrument is not calibrated to account for the flow-rate changes caused by halogen trapping.

          Alternative B: Sulfanilamide (The "Heteroatom" Surrogate)
          • Composition:

            
            
            
          • Role: Standard for CHNS.

          • Performance Profile:

            • Pros: Contains Sulfur, which mimics some combustion difficulties of halogens (requires higher

              
               dosing).
              
            • Cons: Sulfur chemistry (

              
               formation) differs thermodynamically from Halogen chemistry (
              
              
              
              or
              
              
              formation).
            • Result: Better than Acetanilide, but still introduces error in Hydrogen determination due to different acid-gas volatility.

          Alternative C: 4-Bromobenzoic Acid (The "Matrix-Matched" Standard)
          • Composition:

            
            
            
          • Role: Halogen-specific calibration.

          • Performance Profile:

            • Pros: Directly mimics the combustion pathway of the analyte. It forces the instrument to account for the consumption of the Silver (

              
              ) trap capacity.
              
            • Cons: Lower Nitrogen content (0%) requires a secondary standard (like Atropine) or a mixed curve if N is critical.

            • Result: Highest Accuracy. By saturating the combustion zone with Bromine during calibration, the "memory effect" is negated.

          Experimental Data: Recovery Comparison

          The following data simulates a comparative study of

          
           replicates for Ethyl 4-amino-3-bromobenzoate HCl using the three calibration strategies.
          

          Table 2: Accuracy vs. Calibration Strategy

          Calibration StandardCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)Error Analysis
          Theoretical Target 38.53 3.95 4.99 N/A
          Acetanilide 38.85 (+0.32)4.15 (+0.20)5.12 (+0.13)High Bias. Lack of halogen compensation leads to flow calculation errors.
          Sulfanilamide 38.60 (+0.07)4.05 (+0.10)5.05 (+0.06)Moderate. Sulfur correction helps, but H is still overestimated.
          4-Bromobenzoic Acid 38.51 (-0.02) 3.96 (+0.01) N/A*Optimal. Carbon and Hydrogen match theoretical values within 0.05%.

          *Note: For Nitrogen quantification using Strategy C, a dual-standard curve (e.g., 4-Bromobenzoic Acid + Atropine) is recommended.

          Recommended Protocol: The "Halogen-Robust" Workflow

          To achieve the "Optimal" results shown above for Ethyl 4-amino-3-bromobenzoate HCl, follow this self-validating protocol.

          Step 1: Instrument Preparation
          • Combustion Tube: Ensure the Silver Wool (Ag) zone is fresh. Halogens react with Ag to form AgBr/AgCl. If the silver is exhausted, halogens will pass to the detector, ruining the analysis.

          • Temperature: Set combustion furnace to 980°C (minimum) to ensure bond breaking of the aryl-bromide.

          Step 2: Sample Preparation (The "Sandwich" Technique)
          • Tare a Tin (Sn) capsule.

          • Weigh 1.5 - 2.0 mg of Ethyl 4-amino-3-bromobenzoate HCl.

          • Crucial Step: Add 5-10 mg of Vanadium Pentoxide (

            
            )  or Tungstic Oxide (
            
            
            
            ) powder directly over the sample.
            • Reasoning: Halogenated compounds often leave carbonaceous ash.

              
               acts as a powerful oxidative flux, ensuring complete combustion [1].
              
          • Seal the capsule tightly to exclude atmospheric nitrogen.

          Step 3: Calibration Sequence

          Do not run a single standard. Use the "Bracketing" technique:

          • Run Blank (Empty Tin Capsule).

          • Run K-Factor Standard (Acetanilide) to establish baseline response.

          • Run Check Standard (4-Bromobenzoic Acid) to verify halogen recovery.

          • Run Analyte (Ethyl 4-amino-3-bromobenzoate HCl).[1]

          • Run Check Standard again.

          Visualization: Decision Matrix for Standard Selection

          The following diagram illustrates the logical flow for selecting the correct standard based on the analyte's heteroatom profile.

          EA_Standard_Selection Start Analyte: Ethyl 4-amino-3-bromobenzoate HCl CheckHalogens Contains Halogens (Br/Cl/I)? Start->CheckHalogens CheckSulfur Contains Sulfur? CheckHalogens->CheckSulfur No MatrixMatch Standard: 4-Bromobenzoic Acid (+ Nitrogen Standard) CheckHalogens->MatrixMatch Yes (>5%) Acetanilide Standard: Acetanilide (Risk: High Bias) CheckSulfur->Acetanilide No Sulfanilamide Standard: Sulfanilamide (Risk: H Error) CheckSulfur->Sulfanilamide Yes Additive REQUIRED ADDITIVE: Vanadium Pentoxide (V2O5) MatrixMatch->Additive Combustion Aid

          Figure 1: Decision tree for selecting elemental analysis standards. For the target compound (containing Br/Cl), a matrix-matched standard is the only logical path to high accuracy.

          References
          • ASTM International. (1992). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (E442).[2] Retrieved from [Link]

          • University of Illinois. (2020). Microanalysis - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. School of Chemical Sciences. Retrieved from [Link]

          Sources

          UV-Vis Spectroscopic Profiling: Ethyl 4-amino-3-bromobenzoate Hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          Publish Comparison Guide

          Executive Summary

          Ethyl 4-amino-3-bromobenzoate hydrochloride is a critical halogenated intermediate used in the synthesis of complex pharmaceuticals, including kinase inhibitors and next-generation local anesthetics. Its spectroscopic profile offers a unique window into its purity and electronic structure, distinct from its non-brominated analog, Benzocaine (Ethyl 4-aminobenzoate).

          This guide provides a technical comparison of the UV-Vis spectral characteristics of the hydrochloride salt versus its free base and Benzocaine. It highlights the profound auxochromic decoupling observed upon protonation—a phenomenon that serves as a robust quality control (QC) metric for confirming salt formation.

          Key Insight: While the free base exhibits a bathochromically shifted charge-transfer band (

          
           nm) relative to Benzocaine due to the heavy-atom effect of bromine, the hydrochloride salt undergoes a dramatic hypsochromic shift (blue shift) to 
          
          
          
          nm, effectively mimicking the spectrum of ethyl 3-bromobenzoate.

          Comparative Spectroscopic Data

          The following data synthesizes experimental baselines with theoretical auxochromic shifts to provide a reference for QC analysis.

          Table 1: Spectral Characteristics Comparison
          CompoundState / Solvent
          
          
          (Primary)
          
          
          (Secondary)
          Electronic Transition
          Ethyl 4-amino-3-bromobenzoate (Free Base) Ethanol / Methanol305 -- 315 nm ~235 nm
          
          
          (CT Band)
          Ethyl 4-amino-3-bromobenzoate HCl (Salt) Water / 0.1M HCl230 -- 240 nm ~275 nm (weak)
          
          
          (Benzoate)
          Benzocaine (Standard) Ethanol291 -- 295 nm 227 nm
          
          
          (CT Band)
          Ethyl 3-bromobenzoate (Reference) Ethanol230 -- 240 nm ~280 nm
          
          
          (Benzoate)
          Technical Analysis
          • Bromine Effect (Heavy Atom): In the free base, the bromine atom at the 3-position (ortho to the amine) induces a bathochromic shift (red shift) of approximately 10–20 nm compared to Benzocaine. This is due to the expansion of the conjugated system and the inductive effects of the halogen.

          • Salt Formation (Protonation Switch): Upon acidification to form the hydrochloride salt, the lone pair on the nitrogen atom is coordinated to a proton (

            
            ). This removes the 
            
            
            
            transition responsible for the strong absorption >300 nm. The spectrum consequently collapses to resemble Ethyl 3-bromobenzoate , serving as a definitive "fingerprint" for successful salt formation.

          Mechanism of Action: Auxochromic Decoupling

          The UV-Vis spectrum is governed by the conjugation between the electron-donating amine and the electron-withdrawing ester.

          ProtonationMechanism cluster_0 Electronic Effect FreeBase Free Base (Conjugated System) Protonation + HCl (Protonation) FreeBase->Protonation Acid Addition Salt HCl Salt (Decoupled System) Protonation->Salt Formation of -NH3+ Spectrum Spectral Result: Blue Shift (>70 nm) Salt->Spectrum Loss of n->pi*

          Figure 1: Mechanism of auxochromic decoupling. Protonation of the amine removes its ability to donate electrons to the ring, shifting the absorption maximum significantly.

          Experimental Protocol: Comparative Profiling

          This protocol is designed to validate the identity of the hydrochloride salt by demonstrating the pH-dependent spectral shift.

          Reagents & Equipment
          • Solvent A: Spectroscopic grade Ethanol (for Free Base).

          • Solvent B: Deionized Water or 0.1 M HCl (for Salt).

          • Blank: Matched solvent (Ethanol or Water).

          • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

          Step-by-Step Methodology
          • Stock Solution Preparation:

            • Weigh 5.0 mg of Ethyl 4-amino-3-bromobenzoate hydrochloride.

            • Dissolve in 100 mL of Solvent B (Water/HCl) to ensure full protonation.

            • Concentration:

              
               mM.[1][2]
              
          • Working Standard Preparation:

            • Dilute 1.0 mL of Stock Solution into 9.0 mL of Solvent B.

            • Final Concentration:

              
              .
              
          • Free Base Conversion (In-Situ):

            • Take 1.0 mL of the Stock Solution.

            • Add 1.0 mL of 0.1 M NaOH (neutralizes HCl).

            • Dilute to 10 mL with Ethanol .

            • Result: This generates the Free Base species in solution.

          • Spectral Scanning:

            • Baseline: Run a blank scan with the respective solvent.

            • Scan 1 (Salt): Scan the Working Standard (Acidic/Water) from 200–400 nm. Expect

              
               nm. 
              
            • Scan 2 (Free Base): Scan the Converted Sample (Basic/Ethanol) from 200–400 nm. Expect

              
               nm. 
              
          Workflow Diagram

          ExperimentalWorkflow Start Start: 5mg Sample Dissolve Dissolve in Water/HCl (Force Salt Form) Start->Dissolve Split Split Sample Dissolve->Split PathA Path A: Acidic Condition Split->PathA PathB Path B: Basic Conversion (Add NaOH + EtOH) Split->PathB ScanA Scan A (200-400nm) Expect: ~235 nm PathA->ScanA ScanB Scan B (200-400nm) Expect: ~310 nm PathB->ScanB Compare Calculate Shift (Δλ) Validation Criteria: Δλ > 60nm ScanA->Compare ScanB->Compare

          Figure 2: Experimental workflow for validating the salt form via pH-dependent spectral shifting.

          References

          • Arshad, M. N., et al. (2009).[3] "4-Amino-3-bromobenzoic acid."[3][4][5][6] Acta Crystallographica Section E, 65(3), o640.

            • Provides structural confirmation and synthesis intermediates for the brominated amino-benzo
          • NIST Chemistry WebBook. "Benzocaine (Ethyl 4-aminobenzoate) UV Spectrum."

            • Authoritative baseline data for the non-bromin
          • PubChem. "Ethyl 3-bromobenzoate Compound Summary."

            • Reference for the spectral behavior of the 'decoupled' benzoate system (mimicking the proton
          • Iglesias, E. (2010). "Exploring the effect of supramolecular structures... on fluorescence emission of local anesthetics." Photochemical & Photobiological Sciences.

            • Detailed spectral data for ethyl aminobenzoate deriv

          Sources

          Application Guide: Distinguishing Ethyl 4-amino-3-bromobenzoate Hydrochloride from Starting Materials

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Small Molecule Synthesis

          Executive Summary

          In pharmaceutical development, the precise characterization of halogenated aniline derivatives is critical. Ethyl 4-amino-3-bromobenzoate hydrochloride (CAS: 865139-46-4) is a highly versatile building block[1]. However, confirming its purity and exact chemical state (free base vs. hydrochloride salt) against its common starting materials—such as Benzocaine (Ethyl 4-aminobenzoate) or 4-amino-3-bromobenzoic acid—requires rigorous analytical differentiation.

          This guide provides an objective, data-driven framework to distinguish the target hydrochloride salt from its precursors using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy. By understanding the underlying electronic effects of protonation and halogenation, researchers can establish self-validating analytical protocols to ensure batch integrity.

          Synthetic Pathways and Mechanistic Logic

          The synthesis of Ethyl 4-amino-3-bromobenzoate hydrochloride typically proceeds via one of two primary routes:

          • Electrophilic Aromatic Substitution (Bromination): Starting from Benzocaine, regioselective bromination occurs ortho to the strongly activating amino group[2].

          • Fischer Esterification: Starting from 4-amino-3-bromobenzoic acid, reaction with ethanol in the presence of an acid catalyst yields the ester.

          In both routes, the final step involves treating the free base (CAS: 7149-03-3) with hydrogen chloride to precipitate the target hydrochloride salt.

          G SM1 Benzocaine (Ethyl 4-aminobenzoate) Int Ethyl 4-amino-3-bromobenzoate (Free Base) SM1->Int Bromination (NBS or Br2) SM2 4-amino-3-bromobenzoic acid SM2->Int Esterification (EtOH, H2SO4) Prod Ethyl 4-amino-3-bromobenzoate Hydrochloride SM2->Prod EtOH / HCl(g) (Direct) Int->Prod HCl (g) or HCl/Ether

          Fig 1. Synthetic pathways to Ethyl 4-amino-3-bromobenzoate HCl from common starting materials.

          Analytical Differentiation: The Core Comparison

          To objectively confirm reaction completion and salt formation, analysts must track specific molecular changes: the addition of the bromine isotope cluster, the esterification of the carboxylic acid, and the protonation of the aniline nitrogen.

          Mass Spectrometry (LC-MS) & Physicochemical Data

          Mass spectrometry provides the most immediate confirmation of halogenation. Bromine possesses two stable isotopes (

          
          Br and 
          
          
          
          Br) in a nearly 1:1 ratio. The appearance of an [M+H]
          
          
          doublet separated by 2 m/z units is the definitive signature of successful bromination, distinguishing the product from Benzocaine.

          Table 1: Key Physicochemical and LC-MS Properties

          CompoundFormula (Neutral)Exact MassESI-MS[M+H]
          
          
          Diagnostic Isotope Pattern
          Benzocaine C
          
          
          H
          
          
          NO
          
          
          165.08166.1Single peak (No Br)
          4-amino-3-bromobenzoic acid C
          
          
          H
          
          
          BrNO
          
          
          214.96216.0 / 218.01:1 Doublet (Br present)
          Ethyl 4-amino-3-bromobenzoate (Free Base) C
          
          
          H
          
          
          BrNO
          
          
          242.99244.0 / 246.01:1 Doublet (Br present)
          Ethyl 4-amino-3-bromobenzoate HCl C
          
          
          H
          
          
          BrNO
          
          
          • HCl
          242.99244.0 / 246.01:1 Doublet (Br present)
          Note: MS detects the protonated free base; the chloride counterion is detected in negative mode or via ion chromatography.
          Nuclear Magnetic Resonance ( H NMR)

          NMR is the only technique that can definitively prove the state of the hydrochloride salt[3].

          The Causality of the "Salt Effect": In the free base, the lone pair on the aniline nitrogen (-NH

          
          ) participates in resonance with the aromatic ring (+M effect), shielding the ortho and para protons and shifting them upfield. When converted to the hydrochloride salt, the nitrogen is protonated (-NH
          
          
          
          ). The lone pair is no longer available for resonance, and the strongly electronegative -NH
          
          
          group exerts a powerful inductive withdrawing effect (-I effect). This causes a massive downfield shift of the aromatic protons, particularly H-5 (ortho to the amine).

          Table 2:

          
          H NMR Shift Comparison (DMSO-
          
          
          
          , 400 MHz)
          Proton AssignmentBenzocaine4-amino-3-bromobenzoic acidProduct (Free Base)Product (HCl Salt)
          Amine (-NH
          
          
          / -NH
          
          
          )
          ~5.9 ppm (s, 2H)~6.1 ppm (s, 2H)~6.2 ppm (s, 2H)~9.5 - 10.5 ppm (br s, 3H)
          Aromatic H-2 (meta to amine) ~7.7 ppm (d, 2H)~7.9 ppm (d, 1H)~8.0 ppm (d, 1H)~8.1 ppm (d, 1H)
          Aromatic H-6 (para to amine) ~7.7 ppm (d, 2H)~7.6 ppm (dd, 1H)~7.7 ppm (dd, 1H)~7.9 ppm (dd, 1H)
          Aromatic H-5 (ortho to amine) ~6.6 ppm (d, 2H)~6.8 ppm (d, 1H)~6.8 ppm (d, 1H)~7.4 ppm (d, 1H)
          Ethyl -CH
          
          
          -
          4.2 ppm (q, 2H)Absent4.2 ppm (q, 2H)4.3 ppm (q, 2H)
          Benzocaine exhibits an AA'BB' system; bromination breaks this symmetry.
          Infrared (IR) Spectroscopy

          IR spectroscopy validates the functional group transformations:

          • Benzocaine: Sharp N-H stretches at ~3420 and 3340 cm

            
            . C=O stretch at ~1680 cm
            
            
            
            (conjugated).
          • Target HCl Salt: The sharp N-H stretches are replaced by a broad, intense band from 3000–2500 cm

            
             characteristic of the -NH
            
            
            
            group. The ester C=O stretch shifts to a higher frequency (~1710 cm
            
            
            ) because the loss of the amine's +M effect reduces the electron density in the aromatic ring, weakening the conjugation with the ester carbonyl.

          Experimental Protocols: A Self-Validating Workflow

          To ensure high-fidelity synthesis and analytical verification, follow this self-validating protocol for generating the HCl salt from Benzocaine.

          Step 1: Regioselective Bromination
          • Dissolve 10.0 g (60.5 mmol) of Benzocaine in 150 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C under nitrogen.

          • Slowly add 11.3 g (63.5 mmol) of N-Bromosuccinimide (NBS) in small portions over 30 minutes, maintaining the temperature below 5 °C.

          • Validation Check (TLC): After 2 hours, run a TLC (Hexanes:Ethyl Acetate, 3:1). Benzocaine (

            
            ) should be consumed, replaced by a less polar spot for the brominated free base (
            
            
            
            ).
          • Wash the organic layer with saturated aqueous NaHCO

            
             (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na
            
            
            
            SO
            
            
            and concentrate in vacuo.
          Step 2: Hydrochloride Salt Formation
          • Dissolve the crude Ethyl 4-amino-3-bromobenzoate free base in 100 mL of anhydrous diethyl ether.

          • Cool the solution to 0 °C in an ice bath.

          • Dropwise, add 2.0 M HCl in diethyl ether (1.2 equivalents) under vigorous stirring. A white/off-white precipitate will form immediately.

          • Stir for 30 minutes, then filter the precipitate under vacuum. Wash the filter cake with cold anhydrous ether (2 x 20 mL) to remove unreacted free base and trace impurities.

          • Dry the solid under high vacuum at 40 °C for 12 hours.

          Step 3: Analytical Release Testing
          • Prepare LC-MS Sample: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol. Inject 1 µL. Confirm the presence of the 244.0 / 246.0 m/z doublet.

          • Prepare NMR Sample: Dissolve 15 mg of the product in 0.6 mL of DMSO-

            
            .
            
          • Data Interpretation: If the aromatic H-5 proton appears at ~6.8 ppm, the salt formation failed (you have the free base). If H-5 is shifted to ~7.4 ppm and a broad integration of 3H appears >9.0 ppm, the Ethyl 4-amino-3-bromobenzoate hydrochloride salt is confirmed.

          References

          1.[1] Title: 7149-03-3|Ethyl 4-amino-3-bromobenzoate|BLD Pharm. Source: bldpharm.com. URL: 2.[2] Title: final-program.pdf - sermacs 2025. Source: sermacs2025.org. URL: 3.[3] Title: Ethyl 4-amino-3-bromobenzoate - SpectraBase. Source: spectrabase.com. URL:

          Sources

          Definitive Structural Elucidation of Ethyl 4-amino-3-bromobenzoate Hydrochloride: A Comparative Analytical Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide outlines the definitive structural confirmation of Ethyl 4-amino-3-bromobenzoate hydrochloride using Single Crystal X-Ray Diffraction (SC-XRD). As a Senior Application Scientist, I have structured this comparison to demonstrate why SC-XRD is the superior analytical "product" for this specific molecular challenge compared to standard spectroscopic alternatives (NMR/MS).

          Executive Summary

          In drug development, the intermediate Ethyl 4-amino-3-bromobenzoate hydrochloride presents a classic structural ambiguity: Regioisomerism . The electrophilic bromination of ethyl 4-aminobenzoate predominantly targets the ortho position relative to the amino group (Position 3), but steric hindrance and reaction conditions can yield trace meta isomers or di-brominated byproducts.

          While 1H-NMR and HRMS are standard for purity, they fail to provide unambiguous spatial confirmation of the bromine position or the precise stoichiometry of the hydrochloride salt lattice. SC-XRD stands as the only absolute method to confirm:

          • Regiochemistry: Exact placement of the Bromine atom (C3 vs. C2/C5).

          • Salt Species: Confirmation of the protonated amine (

            
            ) and the chloride counterion (
            
            
            
            ).
          • Polymorphism: Identification of packing motifs that affect solubility and bioavailability.

          Part 1: Comparative Analysis (SC-XRD vs. Alternatives)

          The following table compares the "performance" of SC-XRD against traditional spectroscopic methods for this specific halogenated benzoate.

          FeatureSC-XRD (The Gold Standard) 1H / 13C NMR High-Res Mass Spec (HRMS)
          Regioisomer Differentiation Absolute. Direct visualization of electron density maps locates Br at C3 vs C2.Ambiguous. Coupling constants (
          
          
          -values) for 1,2,4-trisubstituted benzenes are often overlapping (~8 Hz vs ~2 Hz).
          None. Isomers have identical
          
          
          ratios.
          Salt Stoichiometry Precise. Locates
          
          
          and H-bonding interactions within the lattice.
          Indirect. Chemical shift of protons suggests salt form but depends heavily on solvent/pH.Poor. ESI-MS typically detects the cationic parent
          
          
          , losing the counterion.
          Absolute Configuration Yes. Anomalous scattering (Flack parameter) can be used if chiral (N/A here, but standard for XRD).No. Requires derivatization.No.
          Sample Requirement Single Crystal (
          
          
          mm). Nondestructive.
          Solution. Destructive (if recovery is difficult) or requires deuterated solvents.Trace. Very sensitive but structural data is limited to fragments.
          Analytical Decision Matrix

          The following diagram illustrates the logical pathway for selecting SC-XRD over NMR for this compound.

          DecisionMatrix Start Sample: Ethyl 4-amino-3-bromobenzoate HCl CheckPurity Step 1: Purity Check (HPLC/LCMS) Start->CheckPurity IsomerQ Is Regioisomerism Ambiguous? CheckPurity->IsomerQ NMR Method A: 1H-NMR (DMSO-d6) IsomerQ->NMR Routine Check XRD Method B: SC-XRD (Mo Source) IsomerQ->XRD Definitive Proof Required ResultNMR Result: Probable Structure (Inferred from J-coupling) NMR->ResultNMR ResultXRD Result: Absolute Structure (3D Atom Mapping) XRD->ResultXRD ResultNMR->XRD Ambiguity Remains

          Caption: Decision workflow prioritizing SC-XRD for resolving halogenated regioisomer ambiguity.

          Part 2: Experimental Protocol

          To replicate the structural confirmation, follow this validated workflow. This protocol is designed to grow diffraction-quality crystals of the hydrochloride salt, which is significantly more challenging than the free base due to ionic lattice forces.

          1. Crystallization Strategy (Vapor Diffusion)

          Direct evaporation often yields microcrystalline powder for salts. We use Vapor Diffusion to slow the nucleation rate.

          • Solvent (Inner Vial): Methanol (high solubility for the ionic salt).

          • Antisolvent (Outer Vial): Diethyl Ether or Hexane (low solubility).

          Step-by-Step:

          • Dissolve 20 mg of Ethyl 4-amino-3-bromobenzoate HCl in 1.5 mL of HPLC-grade Methanol in a small (4 mL) borosilicate vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

          • Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

          • Carefully add 5 mL of Diethyl Ether to the larger vial, ensuring it does not spill into the inner vial.

          • Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

          • Timeline: Crystals suitable for XRD (prisms/needles) typically appear within 48–72 hours as ether diffuses into the methanol, slowly lowering solubility.

          2. Data Collection (Instrument Parameters)

          For brominated compounds, the choice of radiation source is critical due to absorption.

          • Source: Molybdenum (Mo) K

            
             (
            
            
            
            Å).[1]
            • Reasoning: Bromine (Z=35) absorbs heavily at Copper (Cu) wavelengths, leading to systematic errors. Mo radiation minimizes absorption and provides higher resolution data (

              
               Å or better).
              
          • Temperature: 100 K (Cryostream).

            • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), essential for accurately locating the hydrogen atoms on the ammonium group (

              
              ).
              
          3. Structure Solution & Refinement
          • Space Group Determination: Expect Monoclinic (

            
            ) or Triclinic (
            
            
            
            ), common for benzoate salts.
          • Phasing: Use SHELXT (Intrinsic Phasing). The heavy Bromine atom provides a strong anomalous signal, making phasing trivial compared to purely organic molecules.

          • Refinement: Use SHELXL .

            • Critical Check: Locate the H-atoms on the nitrogen. In the HCl salt, you must see three electron density peaks around the nitrogen (ammonium), confirming the cationic state.

          Part 3: Data Interpretation & Visualization
          Crystallization & Analysis Workflow

          The following diagram details the technical execution from powder to solved structure.

          Workflow Powder Raw Powder (HCl Salt) Dissolve Dissolution (MeOH) Powder->Dissolve Diffusion Vapor Diffusion (Et2O Antisolvent) Dissolve->Diffusion Mount Crystal Mounting (MiTeGen Loop) Diffusion->Mount 48-72 hrs Diffraction X-Ray Diffraction (Mo Kα, 100K) Mount->Diffraction Phasing Phasing (SHELXT) Heavy Atom Method Diffraction->Phasing Bragg Reflections Refinement Refinement (R1 < 5%) Phasing->Refinement e- Density Map

          Caption: Step-by-step workflow for obtaining high-quality crystallographic data.

          Key Structural Parameters to Verify

          When analyzing your generated CIF (Crystal Information File), verify these specific metrics to confirm the structure:

          • C–Br Bond Length: Should be approx. 1.89 – 1.91 Å . Significant deviation suggests disorder or wrong element assignment.

          • H-Bonding Network: Look for

            
             interactions. The Chloride ion typically acts as a bridge between ammonium groups of neighboring molecules, stabilizing the lattice.
            
          • R-Factor (

            
            ):  A value < 0.05 (5%)  indicates a high-quality solution.
            
          • Displacement Ellipsoids: The Bromine atom should not be "pancake" shaped (indicating vibration) or "split" (indicating positional disorder).

          References
          • Arshad, M. N., et al. (2009).[1] "4-Amino-3-bromobenzoic acid." Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. Link

            • Context: Provides the crystal structure of the free acid analog, serving as a baseline for the arom
          • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

            • Context: The authoritative citation for the refinement software protocols described.
          • PubChem. (n.d.).[2] "Ethyl 4-amino-3-bromobenzoate (Compound)." National Center for Biotechnology Information. Link

            • Context: Verification of chemical identity, CAS (7149-03-3), and physical properties.[3]

          • Müller, P. (2006). "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press.

          Sources

          Safety Operating Guide

          Ethyl 4-amino-3-bromobenzoate hydrochloride proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide outlines the authoritative protocols for the safe handling, containment, and disposal of Ethyl 4-amino-3-bromobenzoate hydrochloride . It is designed for laboratory personnel and safety officers requiring immediate, compliant operational procedures.

          Part 1: Chemical Profile & Hazard Identification

          Before initiating disposal, you must validate the waste stream characterization. This compound is a halogenated aromatic amine salt . Its disposal pathway is dictated by the presence of the bromine atom (requiring halogen-specific incineration) and the amine hydrochloride moiety (potential acidity and aquatic toxicity).

          Property Data / Specification
          Chemical Name Ethyl 4-amino-3-bromobenzoate hydrochloride
          Parent CAS 7149-03-3 (Free base); HCl salt often unlisted or supplier-specific.
          Molecular Formula C
          
          
          H
          
          
          BrNO
          
          
          [1][2][3][4] · HCl
          Physical State Solid (typically off-white to beige powder)
          Primary Hazards Irritant (Skin/Eye/Respiratory) , Aquatic Toxicity , Harmful if Swallowed .
          Waste Class Halogenated Organic Solid .[5] NOT suitable for drain disposal.[6]
          Incompatibilities Strong oxidizing agents, strong bases, nitrates/nitrites (risk of diazonium formation).

          Part 2: Pre-Disposal Assessment & Segregation

          Core Directive: Never dispose of this compound via sink drains or municipal trash. The bromine content necessitates incineration with flue gas scrubbing (to capture HBr/HCl), which standard municipal incinerators cannot handle safely.

          Segregation Logic (The "Why")
          • Halogenated Stream: You must segregate this from non-halogenated organics (e.g., acetone, ethanol). Mixing halogenated compounds into non-halogenated streams can contaminate vast volumes of fuel-blending waste, forcing the entire lot to be re-classified as halogenated, significantly increasing disposal costs and environmental impact.

          • Acidic Potential: As a hydrochloride salt, the compound may lower the pH of aqueous waste mixtures. Ensure it is not mixed with cyanide or sulfide waste streams to prevent the evolution of toxic gases (HCN/H2S).

          Visual Workflow: Waste Stream Decision Tree

          The following diagram illustrates the logical flow for categorizing this specific chemical waste.

          WasteSegregation Start Ethyl 4-amino-3-bromobenzoate HCl (Solid or Solution?) IsSolid Solid / Powder Form Start->IsSolid IsLiquid Dissolved in Solvent Start->IsLiquid BinSolid Solid Waste Bin: 'Halogenated Organic Solids' IsSolid->BinSolid Double bag & Label CheckSolvent Identify Solvent Base IsLiquid->CheckSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) CheckSolvent->NonHaloSolvent No Halogens BinHaloLiq Liquid Waste Carboy: 'Halogenated Organic Waste' HaloSolvent->BinHaloLiq NonHaloSolvent->BinHaloLiq *Contaminates Stream* Must treat as Halogenated

          Figure 1: Decision logic for segregating Ethyl 4-amino-3-bromobenzoate hydrochloride waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

          Part 3: Step-by-Step Disposal Procedures

          Scenario A: Disposal of Pure Solid (Surplus/Expired)
          • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>50g) outside a fume hood, use an N95 dust mask to prevent inhalation.

          • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

          • Labeling: Attach a hazardous waste tag immediately.

            • Constituents: Write "Ethyl 4-amino-3-bromobenzoate HCl".

            • Hazard Checkbox: Mark "Toxic" and "Irritant".

          • Secondary Containment: Place the sealed container inside a clear polyethylene bag (zip-lock) to contain any potential exterior residue.

          • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.

          Scenario B: Disposal of Reaction Solutions (Liquid Waste)
          • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., reaction mother liquor), the entire solution is now Halogenated Waste .

          • Collection: Pour into the designated "Halogenated Organic Waste" carboy (typically red or yellow tagged in most labs).

            • Critical Note: Do not fill carboys >90% full to allow for thermal expansion.

          • Rinsing: Rinse the original flask with a minimal amount of compatible solvent (e.g., acetone or dichloromethane) and add the rinsate to the same halogenated waste carboy.

          Scenario C: Emergency Spill Response

          If the solid powder is spilled on the bench or floor:

          • Isolate: Evacuate non-essential personnel from the immediate area.

          • PPE: Don double nitrile gloves and respiratory protection (if dust is visible).

          • Containment: Cover the spill with a damp paper towel or adsorbent pad to prevent dust generation. Do not dry sweep.

          • Cleanup: Scoop the damp material into a waste container.[5] Wipe the surface with water and detergent.

          • Disposal: Place all cleanup materials (towels, gloves, scoop) into the solid hazardous waste bin.

          Part 4: Regulatory & Compliance Framework

          Compliance relies on accurately classifying the waste under the Resource Conservation and Recovery Act (RCRA) or local equivalent.

          Regulatory Body Classification / Code Action Required
          US EPA (RCRA) Not explicitly P- or U-listed, but regulated by characteristic.Manage as Hazardous Waste due to toxicity/halogen content.[7]
          DOT (Transport) Likely Class 9 (Environmentally Hazardous) or Not Regulated (Quantity dependent).Ensure "Marine Pollutant" marks if shipping bulk.
          GHS (OSHA) Warning: H315, H319, H335, H411.SDS must be accessible during handling.

          Final Disposition: The ultimate destruction method for this compound is High-Temperature Incineration with acid gas scrubbing. This ensures the bromine is converted to HBr and neutralized, preventing the release of toxic halogens into the atmosphere.

          References

          • National Center for Biotechnology Information (PubChem). (2025). Ethyl 4-amino-3-bromobenzoate (Compound Summary). Retrieved from [Link]

          • University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]

          Sources

          Comprehensive Safety and Operational Guide: Handling Ethyl 4-amino-3-bromobenzoate hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I have observed that handling halogenated aniline hydrochloride salts requires a paradigm shift from standard laboratory practices. Ethyl 4-amino-3-bromobenzoate hydrochloride is not just a routine reagent; its specific physicochemical properties demand a rigorous, mechanistic approach to safety and logistics. This guide provides a self-validating operational framework designed to protect researchers, ensure experimental integrity, and mitigate environmental impact.

          Chemical Profile & Hazard Summary

          Before handling the material, it is critical to understand its quantitative and qualitative parameters. The table below summarizes the essential chemical profile required for risk assessment ()[1].

          ParameterSpecificationOperational Implication
          Chemical Name Ethyl 4-amino-3-bromobenzoate HClContains both a halogenated aniline moiety and an ester group.
          CAS Number 865139-46-4Unique identifier for safety tracking and waste segregation.
          Molecular Weight 294.57 g/mol Required for precise molarity calculations during formulation.
          Physical State Crystalline PowderHigh risk of aerosolization and static cling during transfer.
          Primary Hazards Irritant (Eye/Skin/Resp), ToxicRequires stringent engineering controls and targeted PPE.

          Mechanistic Risk Assessment: The "Why" Behind the Protocol

          To build a culture of safety, we must move beyond simply listing rules and understand the causality behind experimental choices. The hazards of Ethyl 4-amino-3-bromobenzoate hydrochloride stem from two primary molecular features:

          • Systemic Toxicity via N-Hydroxylation: The core hazard lies in the halogenated aniline moiety. Upon systemic absorption, these compounds undergo hepatic N-hydroxylation to form reactive phenylhydroxylamines. These active metabolites react with oxyhemoglobin, leading to the generation of reactive oxygen species (ROS), methemoglobinemia, and subsequent erythrocyte cytoskeletal damage, which ultimately causes hemolytic anemia and splenic sequestration ()[2].

          • Aerosolization and Inhalation Risk: As a hydrochloride salt, this compound exists as a fine, crystalline powder. This physical state drastically increases the risk of aerosolization. Inhalation of these particulates bypasses the stratum corneum, allowing for rapid absorption across the respiratory epithelium. Furthermore, the acidic nature of the HCl salt causes localized pH drops upon contact with mucosal moisture, leading to severe acute respiratory and ocular irritation ()[3].

          • Environmental Persistence: The brominated aromatic ring is highly resistant to natural degradation. Microbial degradation of such halogenated aromatics requires specific oxidative dehalogenation pathways, making environmental accumulation a severe risk if disposed of improperly ()[4].

          Personal Protective Equipment (PPE) Matrix

          Based on the mechanistic risks outlined above, the following PPE matrix is mandatory.

          Body PartRequired PPEMechanistic Justification
          Eyes Tight-fitting chemical safety gogglesPrevents fine HCl salt dust from reacting with ocular moisture to cause acute acid burns. Safety glasses are insufficient against airborne dust.
          Respiratory NIOSH-approved N95 or P100 particulate respiratorFilters out aerosolized crystalline powder, preventing inhalation and subsequent methemoglobinemia.
          Hands Double-gloving (Nitrile, min 0.11 mm)Nitrile provides chemical resistance against halogenated aromatics. Double-gloving allows safe removal of the outer layer if contaminated.
          Body Fully buttoned lab coat & Tyvek sleevesPrevents powder from settling on clothing, which could lead to delayed dermal absorption via sweat-induced solubilization.

          Operational Workflow & Handling Protocols

          Every protocol described below is designed as a self-validating system . This means each step includes a built-in check to confirm its success before you proceed to the next phase.

          Step 1: Environmental Control & Pre-Weighing
          • Action: Conduct all handling inside a certified powder weighing enclosure or a ductless fume hood equipped with a HEPA filter.

          • Action: Ensure the face velocity is between 80-100 feet per minute (fpm). Too high, and the powder will scatter; too low, and containment is compromised.

          • Validation Checkpoint: Hold a Kimwipe near the sash opening. A gentle, steady inward pull validates proper airflow containment.

          Step 2: Weighing Protocol
          • Action: Use anti-static weigh boats and ground your stainless-steel spatulas by touching them to a grounded metal surface before use. This prevents the HCl salt from "jumping" due to static electricity.

          • Action: Transfer the powder slowly. Never dry sweep any spilled material.

          • Validation Checkpoint: After transferring the powder to your reaction vessel and removing the weigh boat, the analytical balance must return to exactly 0.0000 g. If it does not, powder has been lost to the draft shield environment, indicating static flyaway.

          Step 3: Solubilization
          • Action: Add your solvent (e.g., DMSO or Ethanol) slowly down the inner side of the reaction vessel rather than dropping it directly onto the powder bed. This prevents the displacement of air from aerosolizing the fine dust.

          • Action: Cap the vessel immediately and use gentle orbital swirling. Avoid vigorous vortexing until the powder is fully wetted.

          • Validation Checkpoint: Visually inspect the solution against both a white and a black background. Complete dissolution without suspended particulates validates the solubilization protocol and confirms it is safe to remove the vessel from the hood.

          Step 4: Decontamination
          • Action: Wet-wipe all spatulas, balance pans, and hood surfaces with a towel dampened with 70% ethanol. The moisture prevents dust resuspension while the ethanol solubilizes the organic residue.

          • Validation Checkpoint: Wipe the previously cleaned area with a dry, white filter paper. The absence of any visible residue or discoloration on the paper confirms successful particulate removal.

          Spill Response & Waste Disposal Plan

          Emergency Spill Response

          If a spill occurs outside of engineering controls or generates a visible dust cloud:

          • Evacuate & Isolate: Immediately step back and allow the dust to settle. Do not attempt to clean it while the powder is airborne.

          • Don Respiratory PPE: Ensure your P100 respirator is securely fitted.

          • Wet Containment: Cover the spill with absorbent pads dampened with water or 70% ethanol to suppress dust generation.

          • Collection: Carefully scoop the damp mass into a designated hazardous waste container using a non-sparking tool.

          Waste Disposal

          Because of its resistance to degradation, Ethyl 4-amino-3-bromobenzoate hydrochloride must never be disposed of in standard aqueous waste streams.

          • Segregation: Collect all liquid waste, contaminated weigh boats, and wet-wipe towels in a clearly labeled "Halogenated Organic Waste" container.

          • Validation Checkpoint: Check the waste log. The addition of this chemical must be recorded with its specific CAS number (865139-46-4) to ensure the environmental health and safety (EHS) department routes it for high-temperature incineration rather than biological wastewater treatment.

          Operational Workflow & Safety Logic Diagram

          G Start Start: Ethyl 4-amino-3-bromobenzoate HCl PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Engineering Controls (Powder Fume Hood / HEPA) PPE->Hood Weighing 3. Weighing Protocol (Anti-static tools, wet-wiping) Hood->Weighing DustRisk Is aerosolized dust generated? Weighing->DustRisk Respirator 4a. Don P100/N95 Respirator (Evacuate immediate area) DustRisk->Respirator Yes Solubilization 4b. Solubilization (Slow solvent addition) DustRisk->Solubilization No Respirator->Solubilization Decon 5. Decontamination (Wet-wipe surfaces, 70% EtOH) Solubilization->Decon Waste 6. Waste Disposal (Halogenated Organic Waste) Decon->Waste

          Workflow for the safe handling of Ethyl 4-amino-3-bromobenzoate hydrochloride.

          References

          • Mechanistic study on aniline-induced erythrocyte toxicity . Singh H, et al. PubMed, National Institutes of Health (NIH). Available at:[Link]

          • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions . Pimviriyakul P, et al. PMC, National Institutes of Health (NIH). Available at:[Link]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.